3-Fluoro-6-methylpyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJIQRVLVUQHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211520-83-0 | |
| Record name | 2-Amino-3-fluoro-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"3-Fluoro-6-methylpyridin-2-amine" properties and characteristics
An In-depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol, and explores its applications, with a focus on its role in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Physicochemical Properties
This compound is a substituted aminopyridine. The presence of a fluorine atom at the 3-position and a methyl group at the 6-position significantly influences its chemical reactivity and biological activity.
| Property | Value |
| CAS Number | 1244331-59-9 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 68-72 °C |
| Boiling Point | Not available |
| Solubility | Soluble in DMSO, Methanol |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-6-methylpyridine. A common and effective method involves a diazotization-fluorination reaction, followed by nitration and subsequent reduction.
Synthesis Pathway
The overall synthetic route is depicted below. This pathway is chosen for its reliability and scalability in a laboratory setting.
Caption: Synthesis pathway of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Fluoro-6-methylpyridine
-
Diazotization: Dissolve 2-amino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Fluorination (Balz-Schiemann reaction): Gently heat the solution to induce decomposition of the diazonium salt, leading to the formation of 2-fluoro-6-methylpyridine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 2-Fluoro-3-nitro-6-methylpyridine
-
Nitration: Add 2-fluoro-6-methylpyridine dropwise to a mixture of concentrated nitric acid and sulfuric acid at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-3-nitro-6-methylpyridine.
Step 3: Synthesis of this compound
-
Reduction: Suspend 2-fluoro-3-nitro-6-methylpyridine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 126.13).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C stretching vibrations.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.
Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein through hydrogen bonding interactions and can also improve the metabolic stability and pharmacokinetic properties of the drug candidate.
For instance, this compound can be used as a starting material for the synthesis of inhibitors of enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.
Logical Workflow for Application
The following diagram illustrates the workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
"3-Fluoro-6-methylpyridin-2-amine" CAS number 1211520-83-0
An In-Depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0)
Authored by: A Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of a fluorine atom onto this scaffold, as seen in this compound, further enhances its utility, offering chemists a powerful tool to fine-tune molecular properties.[1][3] This guide provides an in-depth examination of this compound, a versatile building block whose structural nuances are pivotal for the development of next-generation therapeutics. We will explore its fundamental properties, synthesis, reactivity, and critical role in the rational design of novel drug candidates.
Core Physicochemical & Structural Characteristics
This compound is a substituted pyridine derivative characterized by the presence of an amine group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position. These substitutions create a unique electronic and steric profile that is highly valuable in medicinal chemistry.
Chemical Structure:
Figure 1. Skeletal structure of this compound.
The strategic placement of the electron-withdrawing fluorine atom adjacent to the electron-donating amine group significantly influences the reactivity and physicochemical properties of the molecule.
Key Physicochemical Data
The following table summarizes the essential physicochemical properties of this compound. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 1211520-83-0 | [4][5][6] |
| Molecular Formula | C₆H₇FN₂ | [4][5][7] |
| Molecular Weight | 126.13 g/mol | [4][5][7] |
| Boiling Point | 178.1 ± 35.0 °C (Predicted) | [4] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.05 ± 0.50 (Predicted) | [4] |
| InChI Key | FPJIQRVLVUQHFL-UHFFFAOYSA-N | [7] |
Synthesis & Reactivity Profile
The synthesis of functionalized 2-aminopyridines is a well-established area of organic chemistry.[8] While the specific, proprietary synthesis of this compound may vary between suppliers, a general and logical synthetic approach can be conceptualized based on known pyridine chemistry.
Conceptual Synthetic Workflow
A common strategy for synthesizing substituted 2-aminopyridines involves the nucleophilic substitution of a leaving group (such as a halide) at the 2-position of the pyridine ring.[8] The challenge lies in the regioselective introduction of the fluorine and methyl groups. A plausible route could start from a pre-functionalized pyridine ring.
Below is a generalized, step-by-step protocol that illustrates a potential synthetic pathway.
Protocol 1: Hypothetical Synthesis of this compound
-
Starting Material Selection: Begin with a suitable precursor, such as 2-chloro-3-fluoro-6-methylpyridine. The choice of a chloro-substituent at the 2-position provides a reactive site for amination.
-
Amination Reaction:
-
In a sealed reaction vessel, dissolve the 2-chloro-3-fluoro-6-methylpyridine in a suitable solvent like n-propanol or DMSO.
-
Add an ammonia source, such as aqueous ammonia or a protected amine equivalent, in excess.
-
The reaction may require elevated temperatures (e.g., 100-150 °C) and pressure to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[9] The fluorine at the 3-position can activate the ring towards this substitution.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation:
-
After cooling, quench the reaction mixture with water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Diagram 1: Conceptual SɴAr synthesis pathway.
Core Reactivity
The reactivity of this compound is dominated by the nucleophilic character of the primary amine group. This group serves as a versatile handle for a wide range of chemical transformations, making the molecule an ideal building block for creating libraries of derivatives.
-
Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form amides and sulfonamides.
-
Alkylation: It can be alkylated using various alkyl halides.
-
Buchwald-Hartwig Amination: The amine can participate as the nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.
-
Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions, although this can be complex with pyridyl systems.
Application in Drug Discovery & Medicinal Chemistry
This compound is not merely an intermediate; it is a strategic tool for medicinal chemists to address key challenges in drug design, such as metabolic stability, target affinity, and pharmacokinetic profiles.[1][3]
The Role of Fluorine in Modulating Drug Properties
The introduction of fluorine is a well-established strategy in medicinal chemistry.[1] Its effects are multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine is highly electronegative but minimally polarizable. A single fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can alter the pKa of nearby functional groups (like the pyridine nitrogen) and allow for favorable electrostatic or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.
A Scaffold for Structure-Activity Relationship (SAR) Studies
The amine group provides a convenient attachment point for building out diverse chemical structures.[1] By reacting this compound with a library of carboxylic acids, sulfonyl chlorides, or other electrophiles, researchers can rapidly generate a large number of analogs. This process is fundamental to exploring the Structure-Activity Relationships (SAR) of a lead compound, allowing for the systematic optimization of potency, selectivity, and safety.
Diagram 2: Scaffold diversification workflow.
Spectroscopic Characterization Profile
Confirmation of the identity and purity of this compound relies on standard spectroscopic techniques. While specific spectra must be acquired for each batch, the expected characteristics are outlined below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons (singlet, ~2.4 ppm), and the amine protons (broad singlet). The aromatic protons will show splitting patterns influenced by both H-H and H-F coupling. |
| ¹³C NMR | Resonances for the six distinct carbon atoms. The carbons attached to fluorine and nitrogen will show characteristic shifts and C-F coupling. |
| ¹⁹F NMR | A single resonance for the fluorine atom, with coupling to adjacent protons. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (127.13 for the protonated species). |
| Infrared (IR) | Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretching, C=C and C=N ring stretching (~1400-1600 cm⁻¹), and a C-F stretching band. |
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions by trained personnel.[10]
GHS Hazard Identification
The compound is classified with significant acute toxicity and irritation hazards.
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed.[10] |
| Acute Toxicity, Dermal (Category 2) | H310: Fatal in contact with skin.[10][11] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[10][11] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[10][11] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[10][11] |
Recommended Handling & Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10][13]
-
Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[10][12][13]
-
Respiratory Protection: If dusts are generated or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge (NIOSH/MSHA or EN 149 approved).[10][12][13]
-
Hygiene: Do not eat, drink, or smoke when using this product.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][12]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12] The compound may be hygroscopic.[11] Store locked up or in an area accessible only to authorized personnel.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13] Do not discharge into sewer systems.[13]
Conclusion
This compound (CAS: 1211520-83-0) is a high-value chemical intermediate that embodies several key principles of modern medicinal chemistry. Its unique combination of a reactive amine handle, a property-modulating fluorine atom, and a privileged pyridine core makes it an exceptionally versatile tool for drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full potential in the synthesis of innovative and effective therapeutics.
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An In-depth Technical Guide to the Synthesis of 3-Fluoro-6-methylpyridin-2-amine
Abstract
3-Fluoro-6-methylpyridin-2-amine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] The strategic incorporation of a fluorine atom onto the pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, which are critical for optimizing drug candidates.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate. We will delve into the mechanistic rationale behind various synthetic strategies, including classical multi-step sequences and modern catalytic methods, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed experimental protocols, comparative data, and process visualizations are provided to create a self-validating and authoritative resource.
Introduction: The Strategic Importance of Fluorinated Aminopyridines
The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. When functionalized with both an amine and a fluorine atom, its utility expands significantly. The 2-amino group provides a crucial handle for subsequent chemical modifications, allowing for the construction of more complex molecular architectures. The fluorine atom at the 3-position, meta to the ring nitrogen, presents a significant synthetic challenge. The electron-rich nature of the pyridine ring makes it resistant to traditional nucleophilic aromatic substitution (SNAr) reactions, particularly at the meta position.[2][3][4] Consequently, the development of robust and efficient synthetic routes to compounds like this compound is a subject of considerable interest and research. This guide will explore the primary methodologies employed to overcome these synthetic hurdles.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached through several distinct strategies. The choice of pathway often depends on factors such as starting material availability, scalability, and tolerance to various functional groups. The three principal approaches are:
-
Multi-step Synthesis via Diazotization-Fluorination (Sandmeyer-type Reaction): A classic and reliable method that involves converting an amino group at the 3-position into a diazonium salt, which is subsequently displaced by fluoride.
-
Nucleophilic Aromatic Substitution (SNAr) on an Activated Precursor: This modern approach utilizes an N-oxide to activate the pyridine ring, facilitating nucleophilic attack by a fluoride source at the otherwise unreactive meta-position.[2][3][4]
-
Direct C-H Fluorination: A cutting-edge strategy that aims to directly replace a C-H bond with a C-F bond using powerful electrophilic fluorinating agents.[5][6]
The following table provides a high-level comparison of these core strategies.
| Pathway | Typical Starting Material | Key Reagents | Advantages | Disadvantages/Challenges |
| 1. Diazotization-Fluorination | 3-Amino-6-methylpyridin-2-amine | NaNO₂, Anhydrous HF or HBF₄ | Reliable, well-established chemistry. | Requires synthesis of the diamine precursor; handling of potentially unstable diazonium salts and hazardous HF.[7] |
| 2. Nucleophilic Fluorination (via N-Oxide) | 3-Bromo-6-methyl-2-nitropyridine | m-CPBA, TBAF or KF | Novel approach for meta-fluorination, mild reaction conditions for fluorination step.[2][4] | Requires multi-step precursor synthesis (bromination, nitration, N-oxidation, reduction). |
| 3. Direct C-H Fluorination | 6-Methylpyridin-2-amine derivative | Selectfluor®, AgF₂ | Atom-economical, reduces step count. | Regioselectivity at the C-3 position is extremely challenging; often requires directing groups or specialized catalysts.[5][6][8] |
Detailed Synthesis Pathways and Mechanistic Insights
Pathway 1: Multi-step Synthesis via Diazotization-Fluorination
This classical pathway remains a workhorse in heterocyclic chemistry for the introduction of fluorine. The key transformation is the conversion of an aromatic amine to a fluoride via a diazonium intermediate, often through a Balz-Schiemann type reaction. The causality behind this approach is the exceptional lability of the dinitrogen gas leaving group from the diazonium salt, which facilitates the substitution.
The overall workflow can be visualized as follows:
Caption: Workflow for Diazotization-Fluorination Pathway.
A plausible synthetic sequence begins with the regioselective introduction of an amino group or a precursor at the 3-position of the 2-amino-6-methylpyridine scaffold. A more direct, documented approach involves starting with 3-amino-6-picoline, brominating at the 2-position, and then performing the diazotization-fluorination.[7] This strategically places the necessary functionalities for the key fluorination step.
Pathway 2: Nucleophilic Fluorination via Pyridine N-Oxide Activation
Direct SNAr on the pyridine ring with fluoride is difficult due to the ring's electron-rich character. The N-oxide functionality acts as a powerful electron-withdrawing group, particularly influencing the ortho and para positions. While the 3-position is meta to the nitrogen, recent studies have demonstrated that N-oxidation, combined with other activating groups (like a nitro group) and a good leaving group (like a bromo group), can successfully enable meta-fluorination.[2][3][4]
The rationale is that the N-oxide withdraws electron density, making the ring more susceptible to nucleophilic attack. This strategy represents a significant advance in fluoropyridine synthesis.
Caption: Conceptual Pathway for N-Oxide Mediated Fluorination.
This pathway involves an initial multi-step preparation of the activated N-oxide precursor. However, the key fluorination step often proceeds under mild conditions at room temperature, a significant advantage over high-temperature methods.[2] The final step involves the simultaneous reduction of the N-oxide and the nitro group to yield the target aminopyridine.
Pathway 3: Direct C-H Electrophilic Fluorination
The "holy grail" of fluorination chemistry is the direct, selective replacement of a hydrogen atom with fluorine. This approach is highly atom-economical but faces immense challenges in controlling regioselectivity on heterocyclic systems. Electrophilic fluorination of pyridines typically shows a strong preference for the positions alpha to the nitrogen (C2 and C6).[6][9]
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Spectroscopic Characterization of 3-Fluoro-6-methylpyridin-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the versatile medicinal chemistry building block, 3-Fluoro-6-methylpyridin-2-amine (CAS No. 1211520-83-0).[1] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.
The unique structural arrangement of this compound, featuring a pyridine scaffold with fluorine, amine, and methyl substituents, makes it a valuable component in the synthesis of diverse compound libraries for exploring structure-activity relationships (SAR). Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound forms the basis for interpreting its spectral data. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atom on the pyridine ring dictates the electronic environment of each atom, which is reflected in the NMR, IR, and MS data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two aromatic protons on the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.3 - 2.5 | Singlet (s) | - |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - |
| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-4, H-5) ≈ 8-9, J(H-4, F) ≈ 2-3 |
| H-5 | ~6.5 - 6.7 | Doublet (d) | J(H-5, H-4) ≈ 8-9 |
Interpretation:
-
CH₃: The methyl protons are expected to appear as a singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.
-
NH₂: The amino protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be solvent-dependent.
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring will exhibit characteristic splitting patterns. H-5 is expected to be a doublet due to coupling with H-4. H-4 will likely be a doublet of doublets, coupling to both H-5 and the fluorine atom at the 3-position. The coupling to fluorine will be a smaller, long-range coupling.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. A key feature will be the carbon-fluorine coupling, which provides valuable structural information.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| CH₃ | ~18 - 22 | Singlet (or quartet in ¹H-coupled) | - |
| C-2 | ~150 - 155 | Doublet | ¹J(C-F) ≈ 230-250 |
| C-3 | ~140 - 145 | Doublet | ²J(C-F) ≈ 15-20 |
| C-4 | ~125 - 130 | Doublet | ³J(C-F) ≈ 3-5 |
| C-5 | ~110 - 115 | Singlet (or small doublet) | ⁴J(C-F) ≈ 0-2 |
| C-6 | ~155 - 160 | Singlet | - |
Interpretation:
-
CH₃: The methyl carbon will appear at a typical upfield chemical shift.
-
C-2 and C-3: These carbons, being directly bonded to and adjacent to the fluorine atom, will show significant downfield shifts and large one-bond (¹J) and two-bond (²J) C-F coupling constants, respectively.[2] The carbon directly attached to the fluorine (C-2) will exhibit the largest coupling constant.
-
C-4: This carbon will show a smaller three-bond (³J) coupling to the fluorine atom.
-
C-5 and C-6: The C-5 carbon may show a very small four-bond coupling, while the C-6 carbon, being further away, is unlikely to show significant coupling to the fluorine.
Caption: Key predicted NMR correlations for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Weak |
| 2980 - 2850 | Aliphatic C-H stretch (CH₃) | Weak |
| 1640 - 1600 | N-H bend (scissoring) | Medium-Strong |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| 1350 - 1250 | Aromatic C-N stretch | Strong |
| 1250 - 1150 | C-F stretch | Strong |
Interpretation:
-
N-H Vibrations: The primary amine will give rise to two distinct N-H stretching bands, which is a characteristic feature for this functional group.[3][4] An N-H bending vibration is also expected at a lower frequency.[3]
-
C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations will be present, though they may be weak.
-
Ring Vibrations: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations.
-
C-N and C-F Stretches: Strong absorption bands corresponding to the aromatic C-N and C-F stretching vibrations are anticipated. The C-F stretch is a particularly useful diagnostic peak for fluorinated compounds.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₆H₇FN₂), which is approximately 126.13 g/mol . As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.[6]
-
Key Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A significant fragment at [M-15]⁺ is expected due to the loss of the methyl group.
-
Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide, leading to a fragment at [M-27]⁺.
-
Loss of HF: Elimination of hydrogen fluoride could result in a fragment at [M-20]⁺.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is a characteristic fragmentation for amines.[6][7]
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
To obtain the spectroscopic data discussed in this guide, the following general experimental protocols can be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
EI-MS: Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS). Set the electron energy to 70 eV.
-
ESI-MS: Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important building block in their synthetic endeavors. The provided interpretations and experimental protocols serve as a valuable resource for scientists engaged in medicinal chemistry and drug discovery.
References
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- ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
- NIST WebBook. (n.d.). 2-Pyridinamine, 6-methyl-.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- SpectraBase. (n.d.). 3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts.
- Journal of the Pennsylvania Academy of Science. (2023, October 21). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.
- Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Progress in NMR Spectroscopy. (1976). Fluorine Coupling Constants.
- PubChem. (n.d.). 2-Amino-3-methylpyridine.
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"3-Fluoro-6-methylpyridin-2-amine" molecular weight and formula
An In-Depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend heavily on the availability of versatile and functionalized chemical building blocks. Among these, this compound has emerged as a pivotal intermediate, offering a unique combination of structural and electronic properties that are highly sought after in drug development programs. Its pyridine core is a common scaffold in numerous biologically active molecules, while the fluorine and amine substituents provide critical handles for chemical modification and for modulating pharmacokinetic and pharmacodynamic properties.[1]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline a representative synthetic pathway, explore its critical applications in structure-activity relationship (SAR) studies, and provide essential safety and handling protocols.
Molecular and Physicochemical Properties
This compound, identified by the CAS number 1211520-83-0, is a substituted pyridine derivative.[2] The presence of a fluorine atom at the 3-position and an amine group at the 2-position introduces specific electronic and steric characteristics that are instrumental in its utility.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, which can significantly impact a molecule's binding affinity to biological targets.[1] The primary amine group serves as a versatile nucleophile and a key point for synthetic elaboration, allowing for the construction of more complex molecular architectures.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇FN₂ | [3][4] |
| Molecular Weight | 126.13 g/mol | [2][3][4] |
| CAS Number | 1211520-83-0 | [2][5][6] |
| IUPAC Name | 3-fluoro-6-methyl-2-pyridinamine | |
| Synonyms | 2-Amino-3-fluoro-6-methylpyridine | [4] |
| Boiling Point | 238.3±35.0 °C (Predicted) | [3] |
| Density | 1.196±0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.62±0.10 (Predicted) | [3] |
| InChI Key | FPJIQRVLVUQHFL-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of highly substituted pyridines like this compound often involves multi-step processes starting from more readily available precursors. While specific proprietary synthesis routes may vary, a common approach involves the construction of the pyridine ring followed by functional group interconversions. A plausible synthetic strategy can be adapted from general methods for preparing aminopyridine derivatives, which may involve amination of a corresponding fluorinated pyridine precursor.[7][8]
The following represents a generalized, illustrative workflow for the synthesis of such a compound. The choice of reagents and conditions is critical for achieving high purity and yield, which is paramount for its use in pharmaceutical development.[7]
Illustrative Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Nitration of a Precursor: A suitable 2-amino-6-methylpyridine precursor is subjected to nitration, typically using a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions to introduce a nitro group onto the pyridine ring, likely at the 3-position.
-
Halogen Exchange (Fluorination): The resulting nitropyridine intermediate undergoes a nucleophilic aromatic substitution reaction (e.g., the Halex process) to replace a leaving group (such as a chloro or bromo group, if present, or via a diazonium salt intermediate) with a fluorine atom. This step often requires a fluoride source like potassium fluoride (KF) and may be performed at elevated temperatures in a polar aprotic solvent.
-
Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with reducing agents like iron powder in an acidic medium (e.g., hydrochloric or acetic acid).
-
Purification: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity, suitable for subsequent applications.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry.[1] Its structure allows for systematic modification to explore structure-activity relationships (SAR), a cornerstone of rational drug design.
Causality in Experimental Design:
-
Vector for SAR Exploration: The primary amine at the 2-position is a prime site for derivatization. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to attach a wide array of side chains and build molecular complexity. This enables chemists to systematically probe the chemical space around the pyridine core to optimize interactions with a biological target.
-
Metabolic Blocking and Potency Enhancement: The fluorine atom at the 3-position is strategically placed. It can act as a metabolic blocker, preventing oxidative degradation by cytochrome P450 enzymes at that position, thereby increasing the compound's half-life in vivo. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the electronics of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic or hydrogen-bonding interactions.[1]
This intermediate is crucial for creating diverse chemical libraries that can be screened against various disease targets, from kinases in oncology to enzymes in infectious diseases.[9][10]
Workflow for Library Synthesis
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is essential. The information provided here is a summary, and users must consult the full Safety Data Sheet (SDS) before handling this compound.[11][12]
-
Hazards Identification: This compound is often classified as harmful if swallowed and may cause skin and serious eye irritation or damage.[13] Some related aminopyridine compounds are listed as toxic or fatal in contact with skin and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
-
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.[11]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[11]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[11][14]
-
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often at room temperature and under an inert atmosphere.[2][3][5] It should be kept away from strong oxidizing agents and strong acids.[14]
Conclusion
This compound stands out as a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its unique structural features—a reactive amine handle and a strategically placed fluorine atom on a pyridine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel compounds. By enabling extensive SAR studies and the fine-tuning of drug-like properties, this building block continues to contribute to the discovery and development of next-generation therapeutics. Adherence to rigorous safety protocols is essential to ensure its effective and safe utilization in the laboratory.
References
- Vertex AI Search. (n.d.). This compound: A Versatile Tool in Medicinal Chemistry.
- PubChem. (n.d.). 6-Fluoro-2-methylpyridin-3-amine.
- Wikipedia. (n.d.). Befiradol.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- MDPI. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
- National Institutes of Health (PMC). (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- National Institutes of Health. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.
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Solubility of "3-Fluoro-6-methylpyridin-2-amine" in organic solvents
An In-depth Technical Guide to the Solubility of 3-Fluoro-6-methylpyridin-2-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and practically apply the solubility properties of this compound in their work.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a cornerstone of the development process. It influences every stage, from synthetic route design and purification to formulation and bioavailability.[1] A thorough understanding of a compound's behavior in different solvents is essential for carrying out reactions in a homogeneous phase, developing effective purification strategies like recrystallization, and formulating a final product with the desired therapeutic effect. This guide addresses the solubility of this compound by first predicting its behavior based on molecular structure and then providing a robust methodology for its empirical determination.
Theoretical Framework and Solubility Prediction
The principle that "like dissolves like" is the guiding tenet for predicting solubility.[2][3][4][5] This rule states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.[6][7]
Molecular Structure and Physicochemical Analysis
To predict the solubility of this compound, we must first analyze its molecular structure.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₆H₇FN₂
-
Key Functional Groups:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is an H-bond acceptor and contributes to the molecule's polarity.
-
Amino Group (-NH₂): This group is highly polar and can act as both a hydrogen bond donor and acceptor.[8]
-
Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole, increasing polarity. It can act as a weak hydrogen bond acceptor.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group that decreases solubility in polar solvents.
-
Overall Polarity and Hydrogen Bonding Potential:
The presence of the pyridine nitrogen, the amino group, and the fluorine atom makes this compound a polar molecule. The amino group, in particular, provides strong hydrogen bonding capabilities.[9] However, the nonpolar methyl group and the aromatic ring itself will contribute some hydrophobic character. This balance suggests that the molecule will exhibit favorable solubility in polar solvents, especially those capable of hydrogen bonding, but limited solubility in nonpolar solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common organic solvents. The following table summarizes these predictions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the amino group and pyridine nitrogen, facilitating dissolution.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Medium | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive solubility. The lack of H-bond donation from the solvent may make it slightly less effective than protic solvents. |
| Intermediate Polarity | Acetone, Ethyl Acetate | Medium | These solvents have moderate polarity and can act as H-bond acceptors, allowing for some favorable interactions. |
| Nonpolar Aprotic | Dichloromethane (DCM) | Low to Medium | While considered relatively nonpolar, DCM's ability to form weak hydrogen bonds and its dipole moment may allow for some dissolution. |
| Nonpolar | Toluene, Hexane | Low to Insoluble | The significant difference in polarity and the inability of these solvents to form strong intermolecular bonds with the solute will result in poor solubility.[3] |
The logical relationship between the compound's properties and its predicted solubility is visualized below.
Experimental Protocol for Equilibrium Solubility Determination
To obtain definitive quantitative data, an experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[10]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid solute to a known volume of the solvent. The resulting suspension is then agitated at a constant temperature for a period sufficient to allow the solution to become saturated and reach equilibrium. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[11]
Materials and Equipment
-
Chemicals: this compound (high purity), selected organic solvents (HPLC grade or higher).
-
Glassware: Scintillation vials or glass test tubes with screw caps, volumetric flasks, pipettes.
-
Equipment:
-
Analytical balance (±0.1 mg accuracy).
-
Orbital shaker or rotator placed in a temperature-controlled incubator.
-
Centrifuge.
-
Syringes.
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the chosen solvent).
-
HPLC system with a suitable detector (e.g., UV-Vis) and column, or a UV-Vis spectrophotometer.
-
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Record the exact mass.
-
Using a calibrated pipette, add a precise volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
To ensure equilibrium is reached (a critical step for trustworthiness), agitate the samples for at least 24 hours. For robust validation, it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.[10][12]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully draw the supernatant into a syringe.
-
Attach a chemically inert syringe filter (e.g., PTFE) and filter the supernatant into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.[13]
-
-
Quantification (via HPLC):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Dilute the filtered supernatant with a known factor if necessary to bring its concentration within the linear range of the calibration curve.
-
Inject the (diluted) sample onto the HPLC and record the peak area.
-
Calculate the concentration of the solute in the supernatant using the calibration curve, remembering to account for any dilution factors.
-
-
Data Reporting:
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean and standard deviation.[12]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps of the shake-flask solubility determination protocol.
Conclusion
References
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.
- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.
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- LibreTexts Chemistry. (n.d.). Factors affecting solubility. LibreTexts.
- Gielis, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.
- Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube.
- University of Toronto. (2023). Solubility of Organic Compounds. UTSC Chemistry.
- Fiveable. (n.d.). Like dissolves like Definition. Fiveable.
- Pearson. (n.d.). How To Determine Solubility. Pearson+.
- Scribd. (n.d.). Like Dissolves Like Meaning. Scribd.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
- Avdeef, A. (2012). 1236 SOLUBILITY MEASUREMENTS. ResearchGate.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO.
- MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-Fluoro-6-methylpyridin-2-amine is a substituted pyridine derivative that holds significant interest within the domains of pharmaceutical and agrochemical research. Its structural motifs are frequently incorporated into novel molecular entities to modulate physicochemical properties and enhance biological activity. As with any specialized research chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth analysis of the available safety data for this compound and its structural analogs, offering a framework for its safe handling, storage, and emergency management.
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound (CAS No. 1211520-83-0) is not widely available, data from aggregated sources such as PubChem, based on GHS classifications, provides a foundational understanding of its potential hazards.[1] This data, combined with information from closely related pyridine compounds, allows for a robust risk assessment.
GHS Classification and Associated Hazards
The primary hazards associated with compounds structurally similar to this compound are summarized below. These classifications should be considered provisional for the target compound and handled with the appropriate level of caution.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Data extrapolated from GHS classifications for structurally similar compounds.[1]
The chemical structure, featuring an amine group, a fluorine atom, and a methyl group on a pyridine ring, suggests a potential for skin and eye irritation, as well as respiratory effects. The pyridine core itself is known for its volatility and characteristic unpleasant odor, and its derivatives can be readily absorbed through the skin.[2][3][4]
Causality of Hazards
-
Fluorine Substitution: The presence of a fluorine atom can significantly alter the electronic properties of the pyridine ring, potentially enhancing its reactivity and biological interactions.
-
Amino Group: Primary amines can be basic and may cause irritation to skin and mucous membranes.
-
Pyridine Core: The pyridine ring is a known irritant and can be toxic.[3] Its volatility necessitates handling in a well-ventilated area to avoid inhalation of harmful vapors.[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure risks.
Primary Engineering Controls
All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[2][5] The fume hood provides critical protection against the inhalation of vapors and dust. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves.[2][4] Latex gloves are not recommended.[2] | Provides a barrier against skin contact. Glove integrity should be inspected before each use. |
| Body Protection | A fully buttoned laboratory coat.[2][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient.[6] | Prevents inhalation of harmful vapors or dust. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the chemical's integrity.
Step-by-Step Handling Workflow
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Chemical Transfer: Use spark-proof tools for transferring the solid material.[8] Avoid creating dust. For solutions, use a syringe or cannula for transfers.
-
Reaction Setup: All reactions should be conducted in appropriate glassware, securely clamped within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate all equipment and the work surface.
-
Waste Disposal: Dispose of waste in a designated, labeled container for hazardous chemical waste.[5] Do not pour down the drain.[8]
Storage Requirements
Proper storage is crucial to prevent degradation and ensure safety.
-
Location: Store in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][3][5][8]
-
Container: Keep the container tightly closed to prevent the absorption of moisture and the escape of vapors.[2][8]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]
Emergency Procedures
A clear and well-rehearsed emergency plan is a critical component of laboratory safety.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately.[6][9] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][5][8] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][6][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3]
-
Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Visualized Workflows and Relationships
Safe Handling Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Hazard Mitigation Strategy
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A Senior Application Scientist's Guide to 3-Fluoro-6-methylpyridin-2-amine: Commercial Availability, Quality Control, and Synthetic Insights
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous and privileged structure in countless therapeutic agents, offers a versatile template for chemical modification.[1][2] The compound 3-Fluoro-6-methylpyridin-2-amine (CAS No. 1211520-83-0) has emerged as a particularly valuable building block for researchers in drug development.
Its utility stems from a unique combination of structural features:
-
The Pyridine Core: A six-membered heteroaromatic ring that is a common feature in many biologically active molecules and approved drugs.[2][3]
-
The 2-Amino Group: Provides a crucial reactive handle for a wide array of chemical transformations, such as amide bond formation, allowing for the construction of larger, more complex molecules.
-
The 3-Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties. It is known to enhance metabolic stability, modulate pKa, increase lipophilicity, and improve binding affinity to biological targets—all critical parameters in optimizing a drug candidate's profile.[1]
-
The 6-Methyl Group: This group can provide steric bulk, influence the electronic nature of the ring, and offer an additional point for metabolic consideration.
This guide provides an in-depth overview of the commercial availability of this compound, outlines essential quality control procedures for its procurement, and offers insights into its synthesis for scalability considerations.
Part 1: Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Procurement for laboratory-scale synthesis is straightforward, with typical purities ranging from 95% to >98%.
Below is a summary of representative commercial suppliers. Please note that catalog numbers, pricing, and availability are subject to change and should be verified directly with the vendor.
| Supplier | Representative Product Number | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | FLUH99C929A8 (Fluorochem) | 98% | Gram scale |
| BLD Pharm | BD1098287 | >97% | Gram to Kilogram scale |
| Fluorochem | H99C929A8 | 98% | Gram scale |
| Anax Laboratories | AN-1211520-83-0 | >98% | Gram scale |
| Sunway Pharm Ltd | CB49571 | 97% | Milligram to Gram scale |
| CymitQuimica | CM174040 | 98% | Milligram to Gram scale |
This table is for illustrative purposes. Researchers should always obtain the latest information from supplier websites.[4][5][6][7][8]
From a project management perspective, while gram-scale quantities are readily accessible for initial screening and lead optimization, planning for larger-scale synthesis (hundreds of grams to kilograms) requires early consultation with suppliers regarding lead times and batch consistency.
Part 2: Quality Control and Incoming Material Verification
For any research program, especially in drug discovery, the quality of starting materials is paramount.[9][10] Impurities can lead to failed reactions, misleading biological data, and significant delays. A robust quality control (QC) process for incoming reagents like this compound is not merely a formality but a critical step in ensuring the integrity and reproducibility of your research.[11]
The following workflow and protocols represent a best-practice approach for verifying a newly acquired batch of this reagent.
Procurement and QC Workflow Diagram
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The Strategic Utility of 3-Fluoro-6-methylpyridin-2-amine in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted aminopyridines have emerged as privileged structures due to their proven track record in a multitude of approved drugs and clinical candidates. This technical guide delves into the specific applications and strategic advantages of a particularly valuable, fluorinated building block: 3-Fluoro-6-methylpyridin-2-amine . We will explore its intrinsic physicochemical properties, its role in the synthesis of complex molecular architectures, and its application in the generation of potent and selective modulators of key biological targets, with a focus on kinase inhibition. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development endeavors.
Introduction: The Rationale for Fluorinated Aminopyridines in Drug Design
The aminopyridine motif is a cornerstone of medicinal chemistry, prized for its ability to form key hydrogen bond interactions with biological targets and its synthetic versatility. The introduction of a fluorine atom, particularly on an aromatic ring, is a well-established strategy to enhance the drug-like properties of a molecule. Fluorine's high electronegativity and small size can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, without introducing significant steric bulk.[1]
The subject of this guide, this compound, combines these advantageous features. The 2-amino group provides a crucial vector for synthetic elaboration, while the fluorine at the 3-position and the methyl group at the 6-position offer opportunities to fine-tune electronic and steric properties, thereby influencing target engagement and pharmacokinetic profiles. This strategic combination makes it an invaluable starting material for generating libraries of diverse compounds for high-throughput screening and subsequent lead optimization.[1]
Physicochemical Properties and Synthetic Accessibility
A thorough understanding of a building block's properties is essential for its effective utilization.
| Property | Value | Source |
| CAS Number | 1211520-83-0 | [2][3] |
| Molecular Formula | C₆H₇FN₂ | [3] |
| Molecular Weight | 126.13 g/mol | [3] |
| Appearance | Off-White to Light Yellow Solid | Commercially Available |
Synthesis of this compound
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective scale-up. A general and robust method for the preparation of related 2-aminopyridine derivatives involves a multi-step sequence starting from a polysubstituted pyridine.
Exemplary Protocol: General Synthesis of 2-Aminopyridine Derivatives
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
-
Starting Material: A suitable polysubstituted pyridine (e.g., a polyfluorinated or polychlorinated pyridine).
-
Hydrazinolysis: The starting pyridine is reacted with hydrazine monohydrate, typically in a protic solvent like n-propanol, under reflux conditions. This step selectively displaces a leaving group (such as a halogen) with a hydrazino group.
-
Reductive Cleavage: The resulting hydrazinopyridine intermediate is then subjected to reductive cleavage to yield the desired 2-aminopyridine. This is commonly achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like methanol.
Caption: General synthetic workflow for 2-aminopyridine derivatives.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 2-aminopyridine scaffold is a well-known "hinge-binder" in protein kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a structurally conserved part of the ATP-binding site. This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency.
Derivatives of this compound are particularly well-suited for this application. The core scaffold provides the necessary hinge-binding interactions, while synthetic modifications at the amino group allow for the exploration of the solvent-exposed region and other pockets within the ATP-binding site, thereby driving potency and selectivity. The fluorine and methyl groups on the pyridine ring can further modulate the compound's properties and interactions with the target kinase.
Case Study: Development of Novel Anticancer Agents
While specific drug candidates derived directly from this compound are often proprietary and detailed in patent literature, we can extrapolate its application from the development of structurally related kinase inhibitors. For instance, in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma, a series of aminopyridinol derivatives were synthesized and evaluated.[4] The structure-activity relationship (SAR) studies in such programs often explore various substitutions on the aminopyridine core to optimize potency and selectivity. The introduction of a fluorine atom, as in our title compound, is a common strategy to enhance binding and improve pharmacokinetic properties.[4]
Hypothetical SAR Exploration Workflow
Caption: A typical workflow for SAR exploration using the title compound.
Potential in Neurodegenerative Diseases
The modulation of kinase activity is also a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] For example, inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are being investigated for their potential to reduce tau hyperphosphorylation, a hallmark of Alzheimer's disease.[6] The 6-aminopyridine scaffold has been successfully employed in the design of dual inhibitors for these kinases.[6] The unique substitution pattern of this compound makes it an attractive starting point for the development of novel kinase inhibitors targeting neurodegenerative pathways.
Experimental Protocols
The following is a representative protocol for the synthesis of a derivative from this compound, based on common amide coupling reactions used in medicinal chemistry.
Synthesis of an N-Aroyl-3-fluoro-6-methylpyridin-2-amine Derivative
Objective: To synthesize an amide derivative to probe the SAR of the solvent-exposed region in a kinase binding site.
Materials:
-
This compound
-
Aryl carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers significant advantages in medicinal chemistry. Its unique combination of a versatile 2-amino group for synthetic elaboration, a fluorine atom for enhancing drug-like properties, and a methyl group for steric and electronic modulation makes it a powerful tool for the synthesis of novel therapeutic agents. The primary application of this scaffold lies in the development of kinase inhibitors, where it can serve as a potent hinge-binding element. Future applications will likely see the incorporation of this and similar fluorinated aminopyridines into a broader range of therapeutic targets, including those in oncology, neurodegenerative diseases, and infectious diseases. As our understanding of the subtle interplay between structure, function, and ADME properties continues to grow, the rational use of such well-designed building blocks will be increasingly critical to the success of drug discovery programs.
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- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones.
- SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES.
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- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
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A Guide to 3-Fluoro-6-methylpyridin-2-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Strategic Value of Substituted Pyridines
In the landscape of medicinal chemistry, the pyridine ring stands out as a cornerstone scaffold, second only to benzene in its prevalence within FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, coupled with its favorable aqueous solubility and metabolic stability, makes it an attractive framework for drug design.[1] However, the true power of this heterocycle is realized through strategic substitution. The thoughtful placement of functional groups can fine-tune a molecule's physicochemical properties and its interactions with biological targets.
This guide focuses on a particularly valuable building block: 3-Fluoro-6-methylpyridin-2-amine . This compound masterfully combines three key functional groups, each imparting distinct and advantageous properties. The 2-amino group serves as a versatile synthetic handle, the 6-methyl group provides a tool for modulating steric interactions and lipophilicity, and the 3-fluoro substituent offers profound control over electronics and metabolic fate.[2] We will explore the unique characteristics of this molecule, its synthesis, and its application in constructing diverse libraries of bioactive compounds aimed at complex disease targets.
Core Physicochemical and Structural Profile
The utility of this compound in medicinal chemistry is rooted in its distinct structural and electronic features. The interplay between its substituent groups creates a unique chemical environment that can be leveraged for optimal drug-target interactions.
| Property | Value |
| CAS Number | 1211520-83-0 |
| Molecular Formula | C₆H₇FN₂ |
| Molecular Weight | 126.13 g/mol |
| Appearance | Solid |
| Synonyms | 3-fluoro-6-methyl-2-pyridinamine |
Source: Sigma-Aldrich[3], ChemicalBook[4]
The pyridine core is electronically π-deficient, but this is modulated by its substituents. The 2-amino group is a strong electron-donating group, increasing the electron density of the ring. Conversely, the 3-fluoro atom is a strongly electronegative, electron-withdrawing group. This "push-pull" electronic arrangement influences the molecule's reactivity, pKa, and potential for intermolecular interactions.
The Strategic Impact of Fluorine
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] Its effects are manifold:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. It can also participate in non-canonical hydrogen bonds.
-
Lipophilicity: Fluorine substitution is known to increase a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[2]
The Versatility of the 2-Amino Group
The primary amine at the 2-position is a nucleophilic center and a key point for diversification. It provides a reactive handle for a wide array of chemical transformations, allowing chemists to readily incorporate the pyridine scaffold into larger, more complex structures or to build out diverse side chains to explore structure-activity relationships (SAR).[2][6]
Synthesis and Derivatization Strategies
The accessibility of this compound is crucial for its widespread use. While specific, detailed industrial syntheses are often proprietary, general synthetic approaches can be outlined based on established pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring. For example, a synthetic route could begin with a nitropyridine derivative, which is then subjected to fluorination and subsequent reduction of the nitro group to an amine.
Below is a conceptual workflow illustrating the general logic for synthesizing and utilizing this building block in a drug discovery program.
Caption: General workflow for the synthesis and subsequent use of this compound in a drug discovery cascade.
Protocol: Representative Derivatization via Amide Coupling
The 2-amino group is readily acylated to form amides, a common linkage in pharmaceutical agents. This protocol describes a general procedure for coupling a carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification supplies
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Addition of Amine: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of the amine base (2.0-3.0 eq).
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
This self-validating system relies on TLC or LC-MS monitoring to confirm the consumption of starting materials and the formation of the product before proceeding to workup and purification, ensuring efficiency and success.
Applications and Structure-Activity Relationship (SAR) Insights
The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. The specific arrangement of its functional groups allows it to serve as a potent scaffold for various therapeutic targets.
Role in Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The 2-aminopyridine motif is a classic "hinge-binder". The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. The 3-fluoro and 6-methyl groups can then be used to achieve selectivity and potency.
-
The 6-methyl group can provide a steric anchor, favoring binding to kinases with a corresponding hydrophobic pocket while preventing binding to those without. This can significantly enhance selectivity.
-
The 3-fluoro group can modulate the basicity of the pyridine nitrogen, fine-tuning the strength of the hinge-binding interaction. Furthermore, it can form additional favorable contacts within the active site.
Caption: Hydrogen bonding interactions of the 2-aminopyridine core with a generic kinase hinge region.
SAR Observations from Antiproliferative Studies
Studies on various pyridine derivatives have yielded valuable SAR insights that underscore the utility of the this compound scaffold.
-
Amino Groups: The presence of -NH₂ groups on pyridine rings is often correlated with enhanced antiproliferative activity.[1]
-
Halogens: The effect of halogens can be context-dependent. While fluorine substitution is often beneficial for pharmacokinetic properties, some studies have found that pyridine derivatives with halogen atoms can exhibit lower antiproliferative activity compared to those with groups like -OH or -OMe.[1] This highlights the need for empirical testing for each specific target class.
-
Methyl Groups: The addition of methyl groups can decrease polarity and, in some cases, lead to lower IC₅₀ values (increased potency), likely by promoting favorable interactions in hydrophobic pockets of the target protein.[1]
Conclusion
This compound is more than just a chemical intermediate; it is a highly engineered building block designed for success in pharmaceutical development. It provides a robust, pre-optimized core that combines a versatile synthetic handle (the 2-amino group) with key modulating elements (the 3-fluoro and 6-methyl groups). This combination allows medicinal chemists to efficiently explore chemical space, optimize drug-like properties, and rationally design potent and selective drug candidates. Its continued use in the synthesis of novel therapeutic agents is a testament to its strategic importance in the medicinal chemist's toolkit.[2]
References
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- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- This compound | 1211520-83-0.Sigma-Aldrich.
- 3-Amino-2-fluoro-6-methylpyridine.ChemicalBook.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.MDPI.
- 2-Amino-6-methylpyridine | 1824-81-3.ChemicalBook.
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Introduction: The Strategic Importance of the 3-Fluoro-6-methylpyridin-2-amine Scaffold
An In-depth Technical Guide to 3-Fluoro-6-methylpyridin-2-amine Derivatives and Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, integral to the development of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The compound this compound (CAS: 1211520-83-0) has emerged as a particularly valuable building block for drug discovery programs.[4] Its utility stems from a unique combination of structural features that allow for extensive chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
The strategic incorporation of a fluorine atom at the 3-position is a key feature of this scaffold. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6][7][8][9] The amine group at the 2-position provides a versatile reactive handle for introducing a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[4] This guide provides a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on the this compound core, offering insights for researchers and drug development professionals.
Synthetic Strategies: Assembling the 2-Aminopyridine Core
The synthesis of substituted 2-aminopyridines is a well-established field, with several robust methods available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.
Overview of Major Synthetic Pathways
Key strategies for synthesizing 2-aminopyridine derivatives include:
-
Classical Methods: The Chichibabin reaction, a direct amination of the pyridine ring, is a traditional method, though it can sometimes be limited by harsh conditions and regioselectivity issues.[1][10]
-
Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are electron-deficient and thus amenable to SNAr reactions, especially when a good leaving group (like a halogen) is present at the 2-position.[10]
-
Transition-Metal-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination offer a highly versatile and functional-group-tolerant approach for forming the C-N bond.[1]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for rapidly generating libraries of complex molecules from simple starting materials in a single pot, making them ideal for drug discovery screening.[3][11][12]
Overview of major synthetic pathways to 2-aminopyridines.
Experimental Protocol: Multicomponent Synthesis of 2-Aminopyridines
This protocol describes a general, solvent-free multicomponent reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, adapted from established methodologies.[3][12] This approach is valued for its efficiency and environmental friendliness.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).
-
Reaction Setup: The reaction is performed without solvent. The flask is equipped with a magnetic stirrer and a condenser.
-
Heating and Monitoring: The reaction mixture is heated to 80°C with continuous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid is then washed with cold ethanol and filtered to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aminopyridine derivative.
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[3][12]
The Pivotal Role of Fluorine in Drug Design
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6][8] The unique properties of fluorine can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[7][8]
Key Effects of Fluorine Substitution:
| Property Affected | Consequence of Fluorination |
| Metabolic Stability | The carbon-fluorine bond is very strong, which can block metabolic oxidation at that site, increasing the drug's half-life.[6][8] |
| Binding Affinity | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.[7][8] |
| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[5][6][7] |
| pKa Modification | As a highly electronegative atom, fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH.[5][7] |
Derivatives in Drug Discovery: Therapeutic Applications and SAR
The this compound scaffold serves as a launchpad for creating diverse libraries of compounds for screening against various disease targets.[4] By systematically modifying the structure, medicinal chemists can explore structure-activity relationships (SAR) to design more potent and selective drug candidates.[4]
Therapeutic Areas of Interest
Derivatives of 2-aminopyridine have shown promise in a multitude of therapeutic areas, including:
-
Oncology: As inhibitors of kinases such as PI3Kα, which are often dysregulated in cancer.[11][13]
-
Infectious Diseases: As inhibitors of essential bacterial enzymes like MmpL3 in Mycobacterium tuberculosis.[14]
-
Neurological Disorders: Exhibiting anticonvulsant properties.[15][16]
-
Inflammatory Diseases: Acting as antihistaminic agents.[15][16]
Structure-Activity Relationship (SAR) Insights
SAR studies on 2-aminopyridine derivatives have revealed key insights for optimizing biological activity. For example, in the development of MmpL3 inhibitors, it was found that:
-
The N-heterocycle attached to the 2-amino group can form a crucial hydrogen bond with the target protein.[14]
-
Bulky substituents at this position, such as N-8-azaspiro[4.5]decyl, can insert deeper into hydrophobic pockets, leading to a significant increase in potency.[14]
-
Replacing the methylene amine linker with an amide resulted in a significant loss of activity, likely due to the loss of a key hydrogen bond.[14]
Illustrative Structure-Activity Relationships (SAR).
Pharmacological Evaluation Workflow
The evaluation of novel this compound derivatives follows a standard drug discovery pipeline, from initial in vitro screening to in vivo efficacy studies.
Typical Drug Discovery Workflow for Novel Derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to assess the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a powerful and versatile platform in medicinal chemistry. Its unique electronic and structural properties, combined with the strategic placement of reactive handles, provide a robust starting point for the development of novel therapeutics. The continued exploration of new synthetic methodologies, particularly multicomponent reactions, will enable the rapid generation of diverse chemical libraries for high-throughput screening. Future research will likely focus on expanding the therapeutic applications of these derivatives, exploring novel biological targets, and leveraging computational tools to guide the rational design of next-generation drug candidates with enhanced efficacy and safety profiles.
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- Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Synfacts, 21(11), 1093.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PubMed Central.
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- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate.
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A Technical Guide to the Electronic Effects of Fluorine on the Pyridine Ring in 3-Fluoro-6-methylpyridin-2-amine
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic potential. This technical guide provides an in-depth analysis of the electronic effects at play within 3-Fluoro-6-methylpyridin-2-amine, a versatile building block in drug discovery. We dissect the competing and synergistic electronic influences of the fluorine, amino, and methyl substituents on the electron-deficient pyridine ring. By integrating principles of physical organic chemistry with practical experimental and computational methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of fluorinated pyridines in rational drug design.
Introduction: The Strategic Imperative of Fluorinated Pyridines
The pyridine ring is a privileged scaffold, prevalent in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its nitrogen heteroatom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. However, the true power of this scaffold in drug discovery is realized through substitution, which modulates its physicochemical and pharmacokinetic properties.
The introduction of fluorine is a particularly powerful strategy.[3] Owing to its high electronegativity and small van der Waals radius, fluorine can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2][4] These modifications can lead to improved oral bioavailability, enhanced potency, and reduced off-target effects.[2] Molecules like this compound (CAS: 1211520-83-0) are therefore not merely intermediates, but highly engineered tools that provide medicinal chemists with a platform for developing safer and more effective therapeutics.[5] Understanding the foundational electronic effects governing the behavior of this molecule is paramount to unlocking its full potential.
Fundamental Electronic Principles in Substituted Pyridines
The net electronic character of this compound is a result of the interplay between the inherent properties of the pyridine ring and the distinct electronic contributions of its three substituents.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is intrinsically electron-deficient compared to benzene. The more electronegative nitrogen atom withdraws electron density from the ring carbons via the inductive effect, making the ring less susceptible to electrophilic attack and more prone to nucleophilic substitution.
-
Substituent Effects: The electronic influence of a substituent is typically described by two primary mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework and is related to the substituent's electronegativity. Electron-withdrawing groups (e.g., halogens) exert a negative inductive effect (-I), while electron-donating groups (e.g., alkyl groups) exert a positive inductive effect (+I). The strength of the inductive effect diminishes with distance.[6]
-
Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -NH₂, -F) can donate electron density into the ring, a positive resonance effect (+R). This effect is most pronounced at the ortho and para positions relative to the substituent.
-
The substituents on this compound present a classic case of competing effects:
-
Fluorine (-F): Possesses a very strong -I effect due to its status as the most electronegative element, yet it can also exert a weak +R effect by donating lone-pair electron density.[7][8] In halogens, the inductive effect typically dominates the resonance effect.[6]
-
Amino Group (-NH₂): The nitrogen's lone pair makes it a powerful +R donor. It also has a moderate -I effect, but its resonance donation is overwhelmingly the dominant factor.
-
Methyl Group (-CH₃): Functions as a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation.
The Electronic Landscape of this compound
The final electronic properties of the molecule are determined by the vector sum of these individual effects, influencing its basicity, reactivity, and potential for intermolecular interactions.
A Tug-of-War: Inductive Withdrawal vs. Resonance Donation
In this compound, a fascinating electronic tug-of-war unfolds. The fluorine atom at the 3-position strongly withdraws electron density from the C3 carbon through its potent -I effect. Simultaneously, the amino group at the 2-position powerfully donates electron density into the ring via its +R effect, increasing electron density primarily at C4 and C6. The methyl group at C6 provides a modest additional push of electron density.
This complex interplay modulates the electron density across the entire ring. The strong -I effect of fluorine significantly lowers the overall electron density of the ring, particularly in its vicinity. However, this is counteracted by the strong +R donation from the amino group. The net result is a highly polarized ring system with specific sites of electron richness and deficiency, which dictates its reactivity.
Caption: Competing electronic effects on the pyridine ring.
Impact on Basicity (pKa)
The basicity of a substituted pyridine is a direct reflection of the electron density on the ring nitrogen. Electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it (higher pKa).
-
Pyridine Nitrogen: The fluorine atom's powerful -I effect, being relatively close at the 3-position, is expected to significantly decrease the electron density on the ring nitrogen, thereby lowering its basicity. While the +R effect of the amino group and the +I effect of the methyl group work to increase basicity, the proximity and strength of fluorine's inductive withdrawal are likely to have a dominant, base-weakening influence.
-
Exocyclic Amino Group: The basicity of the 2-amino group is also modulated. The electron-withdrawing nature of the pyridine ring itself, compounded by the fluorine at C3, reduces the availability of the amino group's lone pair, making it less basic than a comparable aniline.
A predicted pKa value for a similar isomer, 3-amino-2-fluoro-6-methylpyridine, is approximately 1.62, highlighting the significant base-weakening effect of the fluorine atom.[9]
Experimental and Computational Characterization
Quantifying these electronic effects requires a combination of spectroscopic, physical, and computational methods.
Spectroscopic Analysis: ¹⁹F NMR
Fluorine-19 NMR spectroscopy is an exceptionally sensitive tool for probing the electronic environment of fluorine-containing molecules.[10] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it easy to detect.[10][11] Crucially, the ¹⁹F chemical shift is highly sensitive to changes in local electron density, spanning a range of over 800 ppm.[10]
-
Principle: A greater shielding of the ¹⁹F nucleus (higher electron density) results in a more upfield (less negative) chemical shift, while deshielding (lower electron density) causes a downfield shift.
-
Application: By comparing the ¹⁹F chemical shift of this compound to that of other fluoropyridines, one can infer the net electronic push or pull from the other substituents. The observed shift is a direct experimental measure of the electronic environment at the C-F bond.
Basicity Measurement: pKa Determination Protocol
A standard method for determining the pKa is through potentiometric titration.
Objective: To determine the pKa of the conjugate acid of this compound.
Materials:
-
This compound sample
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Burette and magnetic stirrer
Methodology:
-
Preparation: Accurately weigh a small amount of the sample and dissolve it in a known volume of CO₂-free deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Data Collection: Begin stirring and record the initial pH. Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL).
-
Equilibration: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Endpoint: Continue the titration well past the equivalence point, identified by the steepest change in pH.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).
Computational Chemistry Analysis
Computational methods provide invaluable insights into electronic structure that are often difficult to measure directly.[12][13]
Workflow:
-
Structure Optimization: The 3D geometry of the molecule is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Property Calculation: Single-point energy calculations are then performed on the optimized structure to derive electronic properties.
-
Analysis & Visualization:
-
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas (e.g., near the amino nitrogen) and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. The area around the fluorine atom will show a significant effect on the potential map.[14][15]
-
Natural Bond Orbital (NBO) Analysis: This method calculates the charges on individual atoms, providing a quantitative measure of the electron withdrawal and donation by the various substituents.[14][16]
-
Caption: Workflow for computational electronic structure analysis.
Summary Data Table
| Property | Influence of Fluorine | Influence of Amino Group | Influence of Methyl Group | Predicted Net Effect on the Molecule |
| Ring Electron Density | Strong Decrease (-I) | Strong Increase (+R) | Weak Increase (+I) | Highly polarized; overall density reduced but increased at C4/C6. |
| Basicity (pKa) | Strong Decrease | Increase | Weak Increase | Significantly lower than 2-amino-6-methylpyridine. |
| ¹⁹F NMR Shift | N/A | Electron donation causes shielding (upfield shift) | Weak shielding | Chemical shift reflects the balance of these effects. |
| Reactivity to Electrophiles | Deactivating | Activating (ortho, para) | Weakly Activating | Deactivated overall, but directs attack to C5. |
| Reactivity to Nucleophiles | Activating | Deactivating | Weakly Deactivating | Activated, especially at positions ortho/para to fluorine. |
Conclusion
The electronic character of this compound is a finely balanced system governed by the potent inductive withdrawal of the fluorine atom and the strong resonance donation of the amino group. The fluorine atom profoundly reduces the basicity of the pyridine nitrogen, a critical parameter for drug-receptor interactions and pharmacokinetic profiles. Concurrently, the interplay of all three substituents creates a unique electronic landscape that dictates the molecule's reactivity in synthetic transformations and its potential for specific, directed interactions within a biological binding pocket. A thorough understanding and characterization of these effects, using the spectroscopic, physical, and computational tools outlined in this guide, are essential for the rational design and development of next-generation therapeutics derived from this valuable chemical scaffold.
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An In-depth Technical Guide to the Crystal Structure and Morphology of 3-Fluoro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Fluoro-6-methylpyridin-2-amine is a pivotal building block in medicinal chemistry, facilitating the exploration of novel therapeutic agents. Its solid-state properties, particularly its crystal structure and morphology, are critical determinants of its handling, formulation, and ultimately, its performance in pharmaceutical development. This guide provides a comprehensive overview of the anticipated solid-state characteristics of this compound, detailing established methodologies for its synthesis, crystallization, and characterization. While specific crystallographic data for this compound is not publicly available, this document leverages data from structurally similar compounds and outlines authoritative protocols to empower researchers in their investigations.
Introduction: The Significance of this compound in Drug Discovery
This compound (CAS: 1211520-83-0) is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry. The strategic incorporation of a fluorine atom and an amino group on the pyridine scaffold imparts unique electronic properties and provides a versatile handle for synthetic modifications.[1] These features make it an invaluable intermediate in the synthesis of diverse compound libraries for screening against various biological targets, aiding in the exploration of structure-activity relationships (SAR) for the rational design of more potent and selective drug candidates.[1]
The physical characteristics of this solid intermediate, including its crystal habit and particle size distribution, are paramount for its practical application. These morphological attributes directly influence crucial downstream processes such as flowability, blend uniformity, and dissolution rate, which are critical quality attributes in pharmaceutical manufacturing.[2][3]
Synthesis and Physicochemical Properties
The synthesis of this compound is a critical first step in its utilization. While multiple synthetic routes exist for aminopyridine derivatives, a common approach involves the amination of a corresponding fluorinated pyridine precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211520-83-0 | [1][4] |
| Molecular Formula | C₆H₇FN₂ | [5] |
| Molecular Weight | 126.13 g/mol | [5] |
| Appearance | Solid (predicted) |
A generalized synthesis workflow is depicted below:
Caption: Generalized synthesis workflow for this compound.
Crystal Structure Analysis: A Predictive Approach
As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, valuable insights into its potential crystal packing and intermolecular interactions can be gleaned from the analysis of structurally related compounds.
For comparative purposes, the crystal structure of 6-Methylpyridin-2-amine (a non-fluorinated analogue) has been determined.[6][7][8]
Table 2: Crystallographic Data for 6-Methylpyridin-2-amine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6][7] |
| Space Group | P2₁/c | [7] |
| a (Å) | 9.1006 (11) | [6][7] |
| b (Å) | 6.2458 (8) | [6][7] |
| c (Å) | 10.5598 (13) | [6][7] |
| β (°) | 100.952 (2) | [6][7] |
| Volume (ų) | 589.29 (13) | [6][7] |
| Z | 4 | [6][7] |
In the crystal structure of 6-Methylpyridin-2-amine, the molecules are linked by intermolecular N—H···N hydrogen bonds, forming centrosymmetric dimers.[6][8] It is highly probable that this compound would also exhibit similar hydrogen bonding motifs, with the potential for additional C—H···F interactions due to the presence of the fluorine atom. The planarity of the pyridine ring is expected to be maintained.[6][8]
Experimental Protocol for Crystal Structure Determination
The following outlines a standard protocol for obtaining single crystals suitable for X-ray diffraction analysis.
Step-by-Step Methodology:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) to determine the optimal solvent for dissolution at elevated temperatures and insolubility at lower temperatures.
-
Dissolution: Dissolve the purified this compound in the selected solvent at its boiling point to achieve a saturated or slightly supersaturated solution.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This is a common and effective method for growing high-quality single crystals of organic compounds.[9][10][11]
-
Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.
Morphological Characterization: Understanding the Particulate Properties
The morphology of a pharmaceutical solid encompasses its particle size, shape, and surface texture. These characteristics are critical for ensuring consistent product quality and performance.
Anticipated Morphology
Based on the crystalline nature of similar aminopyridine compounds, this compound is expected to form well-defined crystals. The specific habit (e.g., needles, plates, prisms) will be dependent on the crystallization conditions.
Experimental Protocol for Morphological Analysis
The following protocol details the use of Scanning Electron Microscopy (SEM) for visualizing the crystal morphology.
Step-by-Step Methodology:
-
Sample Preparation: Mount a representative sample of the crystallized this compound onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Introduce the coated sample into the SEM chamber and acquire images at various magnifications to visualize the crystal shape, size distribution, and surface features.
-
Image Analysis: Utilize image analysis software to quantify morphological parameters such as aspect ratio and circularity.[12]
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A Technical Guide to the Thermal Stability and Decomposition of 3-Fluoro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-6-methylpyridin-2-amine is a key building block in medicinal chemistry, valued for its unique structural features that enhance metabolic stability and modulate biological activity in drug candidates.[1] As with any reactive chemical intermediate, a thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and process scale-up. This guide provides an in-depth analysis of the principles behind assessing the thermal stability of this compound, outlines standard experimental methodologies, and discusses potential decomposition pathways and associated hazards based on the known chemistry of substituted aminopyridines. While specific experimental thermal analysis data for this compound is not extensively available in the public domain, this document synthesizes established scientific principles and data from analogous compounds to offer a robust framework for its thermal hazard assessment.
Introduction to this compound
This compound (CAS: 1211520-83-0) is a substituted pyridine derivative that has gained prominence as a versatile intermediate in pharmaceutical synthesis.[1][2][3][4][5] The pyridine scaffold is a common motif in biologically active molecules, and the strategic placement of a fluorine atom and an amino group imparts desirable properties for drug design.[1] The fluorine atom can enhance metabolic stability, increase lipophilicity, and modify the electronic properties of the molecule, while the amino group serves as a reactive handle for further chemical elaboration.[1] Given its utility, a comprehensive understanding of its chemical stability, particularly under thermal stress, is essential for safe and efficient drug development processes.
Principles and Methodologies for Thermal Stability Assessment
The thermal stability of a compound dictates the conditions under which it can be handled, stored, and processed without undergoing unwanted and potentially hazardous decomposition. The assessment of thermal stability typically involves a combination of analytical techniques that provide complementary information on mass loss, energy release, and the potential for runaway reactions.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.
-
A temperature program is set, typically a linear ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25 °C to 600 °C at 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored as the temperature increases.
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine:
-
T_onset: The initial temperature at which significant mass loss begins.
-
T_max: The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve).
-
Residue: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, and decomposition. For thermal stability assessment, the focus is on identifying exothermic decomposition events, which indicate the potential for a self-heating reaction.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, gold-plated stainless steel for higher pressures).
-
Instrument Setup:
-
The DSC cell is purged with an inert gas.
-
A temperature program is applied, similar to TGA (e.g., a linear ramp of 5-20 °C/min).
-
-
Data Acquisition: The heat flow to or from the sample is measured relative to the reference.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point: An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Decomposition Exotherm: An exothermic peak indicating a decomposition reaction. The onset temperature of this exotherm is a critical parameter for safety assessments.
-
Enthalpy of Decomposition (ΔH_d): The integrated area of the decomposition exotherm, which quantifies the energy released.
-
Accelerating Rate Calorimetry (ARC)
Accelerating Rate Calorimetry (ARC) is an adiabatic calorimetric technique used to simulate a worst-case thermal runaway scenario. It measures the time, temperature, and pressure profiles of an exothermic reaction under conditions where the heat generated is retained by the sample. This data is crucial for assessing the potential for a thermal explosion and for designing appropriate safety measures for large-scale processes.
Experimental Protocol: Accelerating Rate Calorimetry (ARC)
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium, stainless steel).
-
Instrument Setup:
-
The bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (i.e., no heat loss to the surroundings).
-
The experiment follows a "heat-wait-search" protocol. The sample is heated to a starting temperature, allowed to equilibrate, and then monitored for any self-heating. If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument enters an adiabatic tracking mode.
-
-
Data Acquisition: The temperature and pressure inside the bomb are recorded as a function of time.
-
Data Analysis: The ARC data is used to determine:
-
Onset Temperature of Self-Heating: The temperature at which the reaction becomes self-accelerating.
-
Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum rate from a given starting temperature.
-
Adiabatic Temperature Rise: The total temperature increase due to the decomposition.
-
Pressure Data: Information on gas generation during decomposition.
-
Caption: A generalized workflow for the comprehensive thermal stability assessment of a chemical compound.
Predicted Thermal Behavior and Decomposition of this compound
While specific, publicly available experimental data on the thermal decomposition of this compound is scarce, its thermal behavior can be predicted based on the known chemistry of aminopyridines and related fluorinated aromatic compounds.[8][9][10][11][12]
Upon heating, aminopyridines can undergo decomposition, and this process is often exothermic.[10][11] The presence of substituents on the pyridine ring will influence the decomposition onset temperature and the nature of the decomposition products. The electron-withdrawing fluorine atom may affect the stability of the pyridine ring, while the amino and methyl groups provide potential sites for initial bond cleavage.
Potential Hazardous Decomposition Products: In the event of decomposition, especially under uncontrolled conditions or in a fire, the following hazardous substances may be released:
-
Nitrogen Oxides (NOx): Common decomposition products for nitrogen-containing organic compounds.[8][9]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Resulting from incomplete and complete combustion, respectively.[9]
-
Hydrogen Fluoride (HF): A highly toxic and corrosive gas that can be formed from the decomposition of fluorinated organic compounds.
-
Cyanides: Thermal decomposition of pyridinic structures can potentially lead to the formation of hydrogen cyanide.[8][9]
Caption: A simplified, hypothetical decomposition pathway for this compound under thermal stress.
Safety, Handling, and Storage
Based on safety data for aminopyridines, this compound should be handled with care.[8][9][11][12][13][14]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[15]
-
Skin Protection: Use impervious gloves and protective clothing.[15]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a certified respirator.[15]
Handling:
-
Avoid dust formation.[15]
-
Use in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames. Aminopyridines can be combustible solids.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][16]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[15]
-
Hazards from Combustion: Emits toxic fumes under fire conditions.[8] Containers may explode when heated.[9][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Data Summary
The following tables summarize available physical properties and the information derived from standard thermal analysis techniques.
Table 1: Physical and Safety Properties of Substituted Aminopyridines
| Property | 3-Amino-6-fluoro-2-methylpyridine | 2-Amino-6-methylpyridine | 4-Aminopyridine |
| CAS Number | 28489-47-6 | 1824-81-3 | 504-24-5 |
| Molecular Formula | C₆H₇FN₂ | C₆H₈N₂ | C₅H₆N₂ |
| Boiling Point | 260.6 °C at 760 mmHg[15] | 208 - 209 °C | 273 °C |
| Flash Point | 111.4 °C[15] | 103 °C[16] | 143 °C |
| Decomposition Temp. | No data available[15] | No data available[13][14] | No data available[8] |
| Auto-ignition Temp. | No data available[15] | No data available | 640 °C[8] |
Note: Data for "this compound" (CAS 1211520-83-0) is limited; data for the isomer "3-Amino-6-fluoro-2-methylpyridine" (CAS 28489-47-6) is presented for comparison.
Table 2: Information Obtained from Thermal Analysis Techniques
| Technique | Information Provided | Relevance to Safety |
| TGA | Onset of mass loss, temperature of maximum decomposition rate, mass loss profile. | Determines the temperature at which the material begins to degrade. |
| DSC | Melting point, crystallization temperature, decomposition exotherm onset, enthalpy of decomposition (ΔH_d). | Identifies and quantifies the energy released during decomposition, a key indicator of hazard potential. |
| ARC | Onset of self-heating, time to maximum rate (TMR), adiabatic temperature rise, pressure generation. | Provides a direct measure of the potential for a thermal runaway reaction under worst-case (adiabatic) conditions. |
Conclusion
While direct experimental data on the thermal stability of this compound is not widely published, a robust safety assessment can be constructed by applying established principles of thermal analysis and leveraging data from structurally related aminopyridines. A comprehensive evaluation using TGA, DSC, and ARC is essential to fully characterize its thermal behavior before any process scale-up. The potential for exothermic decomposition and the release of toxic gases such as HF, NOx, and cyanides necessitates strict adherence to safe handling and storage protocols. Further research, including computational modeling of decomposition pathways, would provide deeper insights into the thermal degradation mechanisms of this important medicinal chemistry intermediate.
References
- Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts | Chemistry of Materials - ACS Publications. (2024).
- 3-Amino-6-fluoro-2-methylpyridine SDS, 28489-47-6 Safety Data Sheets - ECHEMI. (n.d.).
- The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual - ACS Publications. (2025).
- 4-Aminopyridine - Jubilant Ingrevia. (2024).
- (PDF) Computational study on 2,3,4-aminopyridines - ResearchGate. (n.d.).
- This compound: A Versatile Tool in Medicinal Chemistry. (n.d.).
- 1211520-83-0|this compound|BLD Pharm. (n.d.).
- 2-Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- Kinetic data of the thermal decomposition of 2-aminopyridine complexes. - ResearchGate. (n.d.).
- AMINOPYRIDINES - CAMEO Chemicals - NOAA. (n.d.).
- A75706 - • SAFETY DATA SHEET. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Computational insights into the structure and decomposition behaviors of 2,4,6-triamino-5-nitropyrimidine-1,3-dioxide under high pressure up to 10 GPa - PubMed. (2024).
- DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. (n.d.).
- 1211520-83-0 | this compound - Anax Laboratories. (n.d.).
- 3-Amino-2-fluoro-6-methylpyridine CAS#: 374633-34-8 - ChemicalBook. (n.d.).
- Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. (n.d.).
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed. (2013).
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (n.d.).
- Fluorine Calorimetry - Begell House. (1999).
- Calorimetry | University of Tübingen. (n.d.).
- Ionic conductivity of ABA-x/LiTFSI/IL (x=1, 2, 3) with different IL... - ResearchGate. (n.d.).
- 6-Fluoro-2-methylpyridin-3-amine | C6H7FN2 | CID 24729240 - PubChem. (n.d.).
- 3-Amino-2-fluoro-6-methylpyridine - Amerigo Scientific. (n.d.).
- This compound - CAS:1211520-83-0 - Sunway Pharm Ltd. (n.d.).
- This compound | 1211520-83-0 - Sigma-Aldrich. (n.d.).
- This compound | 1211520-83-0 - Sigma-Aldrich. (n.d.).
- 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016).
- 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation | Journal of the American Chemical Society. (n.d.).
- 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem. (n.d.).
- 2-Amino-6-methylpyridine | 1824-81-3 - ChemicalBook. (2025).
- 6-Methylpyridin-3-amine - PMC - NIH. (n.d.).
- Sensitivity analysis of the 2-methylpyridine N-oxidation kinetic model - ResearchGate. (2025).
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-6-methylpyridin-2-amine
<
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-fluoro-6-methylpyridin-2-amine. The unique electronic and steric properties of this substrate, characterized by the presence of an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine ring, present specific challenges and opportunities in carbon-carbon bond formation. This guide offers an in-depth analysis of the reaction mechanism, discusses the critical parameters for optimization, and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The aim is to equip the reader with the necessary knowledge to successfully and reliably couple this versatile building block.
Introduction: The Strategic Importance of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The pyridine scaffold is a prevalent motif in numerous biologically active compounds.[1][2] The strategic placement of a fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Simultaneously, the 2-amino group serves as a versatile synthetic handle for further molecular elaboration.[1]
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide or pseudohalide, stands as one of the most powerful and widely used methods for constructing C-C bonds.[3][4][5][6] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis.[5]
However, the successful application of the Suzuki-Miyaura coupling to heteroaromatic amines like this compound is not always straightforward. The lone pairs of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[7][8] This guide will address these challenges and provide robust protocols to overcome them.
Mechanistic Considerations for Pyridin-2-amine Substrates
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 2-aminopyridine substrates, several factors can influence the efficiency of this cycle:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the amino group can coordinate to the palladium center, potentially inhibiting the catalytic activity.[7][8] This necessitates the use of specific ligands that can shield the palladium and promote the desired catalytic turnover.
-
Reactivity of the Halide: While the focus is on this compound, the choice of the leaving group (typically Br or Cl) is critical. Aryl chlorides are less reactive than bromides and iodides, often requiring more active catalyst systems to facilitate the oxidative addition step.[8][9]
-
Electronic Effects: The electron-donating amino group can decrease the reactivity of the C-X bond towards oxidative addition.[7] Conversely, the electron-withdrawing fluorine atom can have a counteracting effect. The net electronic nature of the substrate must be considered when selecting reaction parameters.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The following table summarizes recommended starting points and optimization strategies for the coupling of this compound (assuming the corresponding halide is used).
| Parameter | Recommended Starting Conditions | Rationale & Optimization Insights |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Buchwald precatalysts like XPhos Pd G3 are often highly effective for challenging heteroaryl couplings, providing a stable and active catalytic species.[10] Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand.[8] |
| Ligand | XPhos or SPhos (2-6 mol%) | Bulky, electron-rich biaryl monophosphine ligands are crucial for preventing catalyst inhibition by the aminopyridine substrate and for promoting the reductive elimination step.[7][11] A 2:1 ligand-to-palladium ratio is a good starting point when using a precursor like Pd₂(dba)₃. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is effective in many cases.[5][8] Cs₂CO₃ can sometimes offer improved results, particularly with less reactive chlorides. Weaker bases like K₂CO₃ can also be effective.[7] |
| Boronic Acid/Ester | Arylboronic Acid (1.2-1.5 equiv) or Pinacol Ester | An excess of the boronic acid is used to drive the reaction to completion. Pinacol esters offer greater stability against protodeboronation, a common side reaction, especially under aqueous conditions.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | A mixture of an organic solvent and water is typical. The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions can be employed, but often require specific bases.[9][12] |
| Temperature | 80-110 °C | The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the catalyst or starting materials. Microwave heating can sometimes accelerate the reaction.[13][14] |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Protocol 1: General Procedure using a Buchwald Precatalyst
This protocol is recommended for its reliability and broad applicability, particularly for challenging couplings.
Figure 2. Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
3-Fluoro-6-methyl-2-halopyridine (where halide is Br or Cl) (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-fluoro-6-methyl-2-halopyridine, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 v/v mixture) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7][8]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Procedure using a Pd(0) Source and Separate Ligand
This protocol offers more flexibility in varying the ligand-to-metal ratio.
Materials:
-
3-Fluoro-6-methyl-2-halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or SPhos (2-4 mol% per Pd)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
In an oven-dried reaction vessel, combine 3-fluoro-6-methyl-2-halopyridine, the arylboronic acid, and cesium carbonate.
-
In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand.
-
Seal the main reaction vessel, evacuate, and backfill with an inert gas (3x).
-
Add degassed toluene and water via syringe to the main vessel.
-
Under a positive flow of inert gas, add the catalyst and ligand mixture to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as outlined in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure proper inert atmosphere technique; oxygen can deactivate the catalyst.[7] - Use a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). - Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).[7] |
| 2. Suboptimal Base/Solvent | - Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). - Ensure the base is finely powdered for better solubility and reactivity. - Vary the solvent system (e.g., try THF/H₂O or DME/H₂O). | |
| Protodeboronation | Hydrolysis of the boronic acid before transmetalation. | - Use a more stable boronic ester (e.g., pinacol or MIDA ester).[7] - Minimize the amount of water in the reaction or switch to anhydrous conditions with a suitable base (e.g., KF).[7] - Use a more active catalyst to accelerate the rate of cross-coupling relative to protodeboronation.[15] |
| Dehalogenation | Reductive removal of the halide from the starting material. | - Ensure solvents are pure and not a source of hydrides.[7] - Optimize reaction time; prolonged heating can promote side reactions. - Use a less reducing catalyst system if possible. |
| Homocoupling | Self-coupling of the boronic acid. | - This is often exacerbated by the presence of oxygen.[8] Ensure thorough degassing of solvents and maintenance of an inert atmosphere. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical and materials research. While the inherent properties of the substrate can present challenges related to catalyst inhibition, these can be effectively overcome through the rational selection of modern catalytic systems. The use of bulky, electron-rich biaryl monophosphine ligands, such as XPhos and SPhos, in combination with appropriate bases and solvents, is key to achieving high yields and reaction efficiency. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to successfully implement this important reaction, enabling the synthesis of novel and diverse chemical entities.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94. (No direct URL available for book chapter)
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
- ResearchGate. Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
- DiVA portal. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(29), 5354-5368. [Link]
- Mondal, B., Agasti, S., & Bhaumik, A. (2018). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water.
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]
- Sharma, P., & Kumar, A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Tool in Medicinal Chemistry. [Link]
- de Souza, M. C. B. V., & de Oliveira, R. N. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 5(5), 1819-1840. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Dhangar, A. K., & Guntreddi, T. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- Avanthay, M., Bedford, R. B., Begg, C. S., Böse, D., Clayden, J., Davis, S. A., ... & Wilkinson, H. J. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
- ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4695-4698. [Link]
- Alsabeh, P. G., D'Amato, E., & Organ, M. G. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689-35702. [Link]
- Alsabeh, P. G., D'Amato, E., & Organ, M. G. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35689-35702. [Link]
- ResearchGate. ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- Gök, Y., Aydemir, M., & Al-Masum, M. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(3), 682. [Link]
- Wikipedia.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
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- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
- Onnuch, A., Liu, A. T., & Liu, D. R. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- Onnuch, A., Liu, A. T., & Liu, D. R. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- Browne, D. L., & Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2231-2236. [Link]
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-6-methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Fluoro-6-methylpyridin-2-amine in Modern Drug Discovery
This compound is a pivotal building block in medicinal chemistry.[1] Its unique trifecta of a pyridine core, a fluorine substituent, and an amino group offers a powerful toolkit for drug designers. The pyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. The strategic placement of a fluorine atom at the 3-position can significantly enhance metabolic stability, modulate lipophilicity, and fine-tune the binding affinity of a molecule to its biological target.[1][2] Concurrently, the 2-amino group serves as a versatile synthetic handle, enabling the construction of diverse compound libraries through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this compound, offering both mechanistic insights and practical, field-proven protocols.
Understanding the Reactivity Profile of this compound
The electronic and steric properties of this compound dictate its reactivity in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can influence the electron density of the pyridine ring, affecting the ease of oxidative addition. Furthermore, the presence of the adjacent amino group can pose challenges, such as potential catalyst inhibition through coordination to the palladium center.[3] However, with the appropriate choice of catalyst, ligand, and reaction conditions, these challenges can be overcome to achieve high-yielding transformations.
Key Palladium-Catalyzed Cross-Coupling Reactions and Protocols
This section details the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound, providing optimized protocols for each.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the positions amenable to halogenation (e.g., the 5-position after bromination).
Mechanistic Considerations: The catalytic cycle typically involves the oxidative addition of the halo-functionalized this compound to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4] The choice of a suitable base is critical to facilitate the transmetalation step.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling:
| Parameter | Condition | Rationale/Notes |
| Starting Material | 5-Bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq) | The bromo-derivative is a common starting point for cross-coupling. |
| Coupling Partner | Arylboronic acid (1.2-1.5 eq) | A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand (e.g., SPhos, 3.6 mol%) | Pd(PPh₃)₄ is a reliable choice, while modern catalyst systems can offer higher efficiency.[6] |
| Base | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) | These bases are effective and generally compatible with a wide range of functional groups.[6][7] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | A mixed solvent system is often used to dissolve both the organic and inorganic reagents.[6][8] |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the specific substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation of the Pd(0) catalyst. |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask, add 5-bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst and any additional ligand under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[9] This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of this compound.
Mechanistic Considerations: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[9][10] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing β-hydride elimination.[3][9]
Visualizing the Buchwald-Hartwig Experimental Workflow:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Optimized Protocol for Buchwald-Hartwig Amination:
| Parameter | Condition | Rationale/Notes |
| Starting Material | 5-Bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq) | The bromo-derivative is a common starting point for cross-coupling. |
| Coupling Partner | Primary or Secondary Amine (1.2 eq) | A slight excess is generally used. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos; 2-4 mol%) or a pre-catalyst. | The choice of ligand is critical and depends on the amine coupling partner.[3][11] RuPhos and BrettPhos pre-catalysts are often highly effective.[3] |
| Base | NaOt-Bu (1.4 eq) or LiHMDS (1.4 eq) | Strong, non-nucleophilic bases are required. LiHMDS can be advantageous for substrates with protic functional groups.[3][10] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential. |
| Temperature | 80-110 °C | Optimization may be necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for catalyst stability. |
Step-by-Step Experimental Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst or the palladium source and ligand to a dry Schlenk flask.
-
Add the base.
-
Add a stir bar.
-
Seal the flask with a septum.
-
Outside the glovebox, add the 5-bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5] This reaction is invaluable for installing alkynyl groups, which are versatile functional handles for further transformations.
Mechanistic Considerations: The generally accepted mechanism involves a palladium catalytic cycle similar to other cross-couplings and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation to the palladium(II) complex. Subsequent reductive elimination furnishes the alkynylated product.[5] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[12]
Visualizing the Sonogashira Catalytic Cycle:
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Optimized Protocol for Sonogashira Coupling:
| Parameter | Condition | Rationale/Notes |
| Starting Material | 5-Bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq) | The bromo-derivative is a common starting point for cross-coupling. |
| Coupling Partner | Terminal Alkyne (1.2 eq) | A slight excess is typically used. |
| Catalyst System | Pd(PPh₃)₄ (2.5-5 mol%) or Pd(CF₃COO)₂ (2.5 mol%) with PPh₃ (5 mol%) | A variety of palladium sources can be effective.[13] |
| Co-catalyst | CuI (5 mol%) | Essential for the formation of the copper acetylide in the traditional Sonogashira reaction.[13] |
| Base | Et₃N (used as base and co-solvent) or another suitable amine base | The amine base is crucial for the deprotonation of the terminal alkyne. |
| Solvent | DMF or THF/Et₃N mixture | Anhydrous conditions are important.[13][14] |
| Temperature | Room Temperature to 100 °C | The reaction temperature can often be mild but may require heating for less reactive substrates.[13][14] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalysts from oxidation. |
Step-by-Step Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and any additional ligand.
-
Add the anhydrous solvent and stir for 15-30 minutes at room temperature.
-
Add the 5-bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq), the terminal alkyne (1.2 eq), and the amine base.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or a dilute aqueous solution of ammonium chloride to remove the copper salts.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The amino group of the substrate can potentially coordinate to the palladium center and inhibit catalysis.[3] Using bulky ligands can often mitigate this issue.
-
Homocoupling: The homocoupling of the alkyne (Glaser coupling) in Sonogashira reactions can be a significant side reaction. Running the reaction under strictly anaerobic conditions and at lower temperatures can help to minimize this.
-
Protodeboronation: In Suzuki-Miyaura couplings, the boronic acid can be sensitive to hydrolysis. Using anhydrous solvents and minimizing reaction times can be beneficial.[6]
-
Base Sensitivity: Some functional groups may be sensitive to the strong bases used in Buchwald-Hartwig aminations. Weaker bases like K₂CO₃ or K₃PO₄ can be explored, although they may require higher temperatures and longer reaction times.[10]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound, enabling the synthesis of a vast array of complex molecules with potential applications in drug discovery and development. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, are paramount to achieving successful outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
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- Buchwald–Hartwig amin
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds - CORE. (URL: [Link])
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- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (URL: [Link])
- Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
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- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. (URL: [Link])
- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchG
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - ChemRxiv. (URL: [Link])
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (URL: [Link])
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Application Notes & Protocols: N-arylation of 3-Fluoro-6-methylpyridin-2-amine with Aryl Halides
Introduction: Strategic Importance in Medicinal Chemistry
The N-arylated 2-aminopyridine scaffold is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its prevalence is due to the unique electronic properties and hydrogen bonding capabilities it imparts, which are crucial for molecular recognition at biological targets. The specific substrate, 3-Fluoro-6-methylpyridin-2-amine, is a valuable building block for medicinal chemists.[3] The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group provides a steric and electronic handle for probing structure-activity relationships (SAR).
The formation of the C–N bond between this heteroaromatic amine and an aryl halide is a non-trivial transformation. Traditional methods often require harsh conditions and have limited scope.[4] Modern palladium- and copper-catalyzed cross-coupling reactions, however, provide a robust and versatile toolkit for this purpose. This guide provides an in-depth analysis and detailed protocols for two premier catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, tailored specifically for the N-arylation of this compound.
Reaction Fundamentals: A Tale of Two Catalysts
The choice between a palladium or copper catalyst is a critical decision point in synthetic strategy. While both can effectively forge the desired C(aryl)-N(amine) bond, they operate via distinct mechanisms and present different advantages and challenges.
The Palladium-Catalyzed Buchwald-Hartwig Amination
First reported in its modern form in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this reaction has become a mainstay of synthetic chemistry for its mild conditions and broad functional group tolerance.[4] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The development of sterically hindered, electron-rich phosphine ligands has been instrumental in extending the reaction's scope to challenging substrates like heteroaryl amines.[4][5]
Catalytic Cycle: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[6]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The final C–N bond is formed as the N-arylated product is eliminated, regenerating the active Pd(0) catalyst.[4][6]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a much older transformation, first reported in the early 20th century.[8] Historically, it required stoichiometric copper and very high temperatures (>200 °C), limiting its utility.[8][9] Modern protocols, however, utilize catalytic amounts of soluble copper salts (e.g., CuI, Cu(OAc)₂) often in the presence of a ligand, and can proceed under significantly milder conditions.[9][10] For certain substrates, it can be a more cost-effective alternative to palladium catalysis.
Catalytic Cycle: The mechanism is still a subject of investigation but is generally thought to proceed through a Cu(I)/Cu(III) cycle.[9]
-
Amine Coordination: The amine coordinates to a Cu(I) salt. A base facilitates the formation of a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide adds to the copper amide, forming a transient Cu(III) species.
-
Reductive Elimination: The C–N bond is formed, releasing the N-arylated product and regenerating the active Cu(I) catalyst.
Caption: A plausible catalytic cycle for the Ullmann-type N-arylation.
Guide to Reaction Optimization
The success of the N-arylation of this compound hinges on the judicious selection of several key parameters. Heteroaromatic amines can be challenging substrates due to potential catalyst inhibition by the pyridine nitrogen.[11] The following provides guidance on navigating these choices.
General Experimental Workflow
A systematic approach is essential for successful cross-coupling. The workflow below outlines the critical stages from setup to analysis.
Caption: Standard workflow for catalytic N-arylation experiments.
Parameter Selection Table
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (Precatalysts) | CuI, Cu(OAc)₂, Cu₂O | Pd precatalysts form the active Pd(0) in situ.[11] CuI is a common and effective Cu(I) source. |
| Ligand | Xantphos , BrettPhos , RuPhos | Often ligand-free, or simple ligands like 1,10-phenanthroline , L-proline, diamines. | For Pd: Bulky, electron-rich biarylphosphine ligands are crucial for promoting reductive elimination and preventing catalyst deactivation, especially with heteroaromatic amines.[5][12] For Cu: Ligands can accelerate the reaction and allow for lower temperatures, though many modern protocols use solvents like DMSO which can also act as ligands.[10] |
| Base | NaOtBu , Cs₂CO₃ , K₃PO₄ | K₂CO₃ , Cs₂CO₃ , K₃PO₄ | NaOtBu is a strong, effective base but is incompatible with base-sensitive functional groups (e.g., esters).[13] Cs₂CO₃ and K₃PO₄ are milder, offer excellent functional group tolerance, but may require higher temperatures or longer reaction times.[13] |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP, Dioxane | For Pd: Anhydrous, non-coordinating aromatic or ethereal solvents are preferred.[13] For Cu: High-boiling polar aprotic solvents are traditional choices as they help solubilize the copper salts and can coordinate to the metal center.[8] |
| Aryl Halide | Reactivity: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Reactivity: Ar-I > Ar-Br >> Ar-Cl | The C-X bond strength dictates the ease of oxidative addition. Aryl chlorides are the most challenging for both systems, often requiring specialized, highly active ligands for palladium catalysis.[7][11] |
| Temperature | 80 - 110 °C | 100 - 140 °C (can be lower with modern ligands) | Sufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7] |
Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents are potentially hazardous, and an inert atmosphere is required for the palladium-catalyzed protocol.
Protocol 1: Palladium-Catalyzed N-Arylation of this compound
This protocol is a robust starting point for coupling with aryl bromides, leveraging a well-established catalyst/ligand system.[2][14]
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make 0.1 M solution)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) and the aryl bromide (1.1 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of this compound
This ligand-free Ullmann-type protocol is a cost-effective alternative, particularly suitable for aryl iodides.[10]
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (to make 0.2 M solution)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), K₂CO₃ (2.0 equiv), this compound (1.0 equiv), and the aryl iodide (1.2 equiv).
-
Solvent Addition: Add anhydrous DMSO via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water, which should cause the product to precipitate. If no precipitate forms, proceed to extraction.
-
Extraction: Extract the aqueous mixture thoroughly with ethyl acetate (3x). DMSO is water-miscible, so extensive washing of the combined organic layers with water and brine is necessary to remove it.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd system sensitive to oxygen).2. Insufficient temperature.3. Inappropriate ligand or base. | 1. Ensure a properly inert atmosphere; use fresh catalyst/ligand.2. Increase temperature in 10 °C increments.3. For Pd, try a different ligand (e.g., BrettPhos for primary amines). For Cu, try adding a ligand like 1,10-phenanthroline.[12] |
| Significant Byproduct Formation | 1. Hydrodehalogenation (Ar-X → Ar-H).2. Homocoupling of aryl halide (Ar-X → Ar-Ar). | 1. Ensure anhydrous conditions. Use a different base (e.g., Cs₂CO₃ instead of NaOtBu).[15]2. Lower the reaction temperature. For Pd, ensure the correct ligand-to-metal ratio (~2:1). |
| Dark, Tarry Reaction Mixture | 1. Substrate or product decomposition at high temperature.2. Reaction run for too long. | 1. Lower the reaction temperature. Consider a more active catalyst system that allows for milder conditions.2. Monitor the reaction closely and stop it upon completion. |
| Difficulty in Purification | 1. Product is highly polar.2. Residual high-boiling solvent (DMSO, DMF). | 1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.2. During workup, wash the organic layer extensively with water and brine to remove residual DMSO/DMF. |
References
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Dadras, A., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Wikipedia. Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2023). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines.
- National Center for Biotechnology Information. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- PubMed. (2014). Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety.
- Wikipedia. Ullmann condensation.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Tool in Medicinal Chemistry.
- PubMed Central. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
- MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- MDPI. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
- National Center for Biotechnology Information. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- National Center for Biotechnology Information. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
- ACS Publications. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
- ACS Publications. (2014). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes.
- ResearchGate. (2014). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | Request PDF.
- Wiley Online Library. (2019). N-Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis.
- ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- National Center for Biotechnology Information. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
- Organic Chemistry Portal. Ullmann Reaction.
- Amerigo Scientific. 3-Amino-2-fluoro-6-methylpyridine.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- National Center for Biotechnology Information. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- ResearchGate. (2017). N‐Arylation of N‐BOC–Ala–Trp–Val–OMe.
- ResearchGate. (2010). ChemInform Abstract: Intramolecular N-Arylation in Heterocyclization: Synthesis of New Pyrido-Fused Pyrrolo[1,2-a][6][10]diazepinones.
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- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocycles Utilizing 3-Fluoro-6-methylpyridin-2-amine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of 3-Fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0) as a strategic building block for the synthesis of novel heterocyclic compounds. We delve into the intrinsic chemical properties of this synthon that render it exceptionally valuable for constructing diverse molecular scaffolds, particularly fused bicyclic systems of high interest in pharmaceutical development. This document furnishes not only step-by-step, validated protocols for the synthesis of imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines but also provides the underlying scientific rationale for key experimental choices, empowering researchers to adapt and innovate upon these methodologies.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized pyridine derivative that has emerged as a powerful intermediate in medicinal chemistry.[1] Its utility is rooted in a unique combination of structural features:
-
Bifunctional Nucleophilicity: The presence of both an exocyclic primary amine (-NH2) at the C2 position and an endocyclic pyridine ring nitrogen (N1) provides two distinct nucleophilic centers. This "binucleophile" framework is primed for cyclization reactions to form fused heterocyclic systems.[2]
-
Electronic Modulation by Fluorine: The electron-withdrawing fluorine atom at the C3 position significantly modulates the electron density of the pyridine ring. This substitution can enhance metabolic stability, alter pKa, and improve binding affinity of the final compound to biological targets, all critical parameters in drug design.[1]
-
Steric and Electronic Influence of the Methyl Group: The methyl group at the C6 position influences the steric environment around the ring nitrogen. While it can sometimes hinder reactions at the ring nitrogen, it also provides a point for further functionalization or can be crucial for establishing specific structure-activity relationships (SAR).[3]
The pyridine scaffold itself is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[4] By starting with a pre-functionalized and strategically substituted building block like this compound, chemists can streamline the synthesis of complex molecules, accelerating the discovery and optimization of new therapeutic agents.
Caption: General workflow for synthesizing diverse heterocycles.
Application I: Synthesis of Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, found in agents targeting a wide array of diseases.[4][5] The synthesis is typically achieved via a condensation and subsequent intramolecular cyclization between a 2-aminopyridine and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction.
Mechanistic Rationale
The reaction proceeds through two key steps:
-
SN2 Alkylation: The more nucleophilic exocyclic amino group attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization & Dehydration: The pyridine ring nitrogen then acts as the intramolecular nucleophile, attacking the carbonyl carbon. The resulting hemiaminal-like intermediate readily undergoes dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Aryl-7-fluoro-5-methylimidazo[1,2-a]pyridine
-
Materials & Reagents:
-
This compound (CAS: 1211520-83-0)
-
2-Bromoacetophenone (or other substituted α-bromoacetophenone)
-
Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), sodium bicarbonate (2.5 eq), and anhydrous ethanol (approx. 0.2 M concentration relative to the amine).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the desired 2-bromoacetophenone (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-7-fluoro-5-methylimidazo[1,2-a]pyridine.
-
Data Summary & Expert Insights
| Reagent Variation (1.1 eq) | Typical Yield | Notes |
| 2-Bromoacetophenone | 75-85% | Forms the 2-phenyl substituted product. |
| 2-Bromo-4'-fluoroacetophenone | 78-90% | Electron-neutral or -withdrawing groups on the aryl ring are well-tolerated. |
| 2-Bromo-4'-methoxyacetophenone | 70-80% | Electron-donating groups may slightly slow the cyclization step but still provide good yields. |
| Ethyl Bromopyruvate | 65-75% | Forms the corresponding ethyl ester, a handle for further modification. |
Expert Insights & Causality:
-
Choice of Base: Sodium bicarbonate is a mild, inexpensive base sufficient to neutralize the HBr generated during the reaction. Its use prevents potential side reactions that could occur with stronger bases.
-
Solvent Selection: Ethanol or isopropanol are excellent solvents for this reaction as they readily dissolve the starting materials and facilitate the reaction at a convenient reflux temperature.
-
Steric Hindrance: The methyl group at C6 does not significantly impede this reaction, as the initial nucleophilic attack occurs at the exocyclic C2-amine, which is less sterically encumbered.[3]
Application II: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of nitrogen-containing heterocycles that are isosteres of purines and pteridines, making them of immense interest in medicinal chemistry, particularly as kinase inhibitors.[6][7][8] A common synthetic route involves the condensation of a 2-aminopyridine derivative with a 1,3-dielectrophile, such as a derivative of malonic acid.
Caption: Key steps in the synthesis of the pyrido[2,3-d]pyrimidine core.
Detailed Experimental Protocol
Protocol 2: Synthesis of 7-Fluoro-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
-
Materials & Reagents:
-
This compound (CAS: 1211520-83-0)
-
Diethyl Malonate (or Diethyl Carbonate for an alternative route)
-
Sodium Ethoxide (NaOEt) solution (21% in ethanol)
-
Anhydrous Ethanol (EtOH)
-
Dowtherm A (or Diphenyl Ether)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
-
Equipment:
-
Multi-neck, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel
-
High-temperature oil bath or heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
-
-
Procedure:
-
Step A: Condensation: a. Charge a flask with sodium ethoxide solution (2.2 eq) in anhydrous ethanol. b. To this solution, add this compound (1.0 eq) portion-wise while stirring. c. Add diethyl malonate (1.5 eq) dropwise to the mixture. d. Heat the reaction to reflux and maintain for 8-12 hours until TLC indicates consumption of the starting amine. e. Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.
-
Step B: Cyclization: a. To the residue from Step A, add Dowtherm A (high-boiling solvent). b. Heat the mixture to a high temperature (typically 240-250 °C) for 1-2 hours. This drives the intramolecular cyclization and elimination of ethanol. c. Carefully cool the reaction mixture to below 100 °C.
-
Step C: Isolation: a. Slowly and carefully pour the cooled reaction mixture into a vigorously stirred beaker of hexanes to precipitate the product. b. Filter the crude solid and wash thoroughly with hexanes to remove the high-boiling solvent. c. Dissolve the crude solid in dilute aqueous NaOH, then filter to remove any insoluble impurities. d. Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~5-6. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Scientific Rationale & Trustworthiness
-
Self-Validating System: This two-stage protocol is robust. The initial condensation is driven to completion by refluxing in the presence of a base. The high-temperature cyclization is a thermally driven, non-reversible step that ensures the formation of the thermodynamically stable fused ring system. The final precipitation and acid-base workup provide a high degree of purification.
-
Reagent Causality:
-
Sodium Ethoxide: Acts as a strong base to deprotonate the malonate ester, forming a potent nucleophile. It also facilitates the initial condensation with the aminopyridine.
-
Dowtherm A: This high-boiling, thermally stable solvent is essential for achieving the high temperatures required for the intramolecular cyclization (Conrad-Limpach-Knorr type reaction). Using a lower boiling solvent would not provide sufficient energy to overcome the activation barrier for this step.
-
-
Adaptability: This general protocol can be adapted. For example, using substituted malonyl dichlorides at lower temperatures can also lead to the formation of the pyridopyrimidine core, offering an alternative pathway for sensitive substrates.
Conclusion
This compound stands out as a versatile and strategically valuable building block for modern heterocyclic synthesis. Its inherent reactivity and substitution pattern allow for the efficient construction of complex, drug-like scaffolds such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. The protocols detailed herein are designed to be robust, reproducible, and adaptable, providing a solid foundation for researchers engaged in the exploration of novel chemical space for pharmaceutical applications.
References
- Title: Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines Source: Current Chinese Science, 2023 URL:[Link]
- Title: Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates Source: The Journal of Organic Chemistry, 1958 URL:[Link]
- Title: CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE Source: The Journal of Organic Chemistry URL:[Link]
- Title: Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates Source: The Journal of Organic Chemistry URL:[Link]
- Title: this compound: A Versatile Tool in Medicinal Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL:[Link]
- Title: Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction Source: Google Patents URL
- Title: Fluorine-containing heterocycles: Part III.
- Title: Fluorine-containing heterocycles: Synthesis and some reactions of new 3-amino-2-functionalized-6-(2′-thienyl)
- Title: Pyrido[2,3-d]pyrimidines Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
- Title: Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors Source: The Journal of Organic Chemistry, 2021 URL:[Link]
- Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Molecules, 2022 URL:[Link]
- Title: Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands Source: Molecules, 2021 URL:[Link]
- Title: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors Source: Scientific Reports, 2023 URL:[Link]
- Title: Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications Source: Molecules, 2019 URL:[Link]
- Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Medicinal Chemistry, 2022 URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic A...: Ingenta Connect [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Fluoro-6-methylpyridin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols
Introduction: The Versatility of a Fluorinated Pyridine Building Block
In the landscape of medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors is a central theme in the development of targeted cancer therapies. The strategic incorporation of specific structural motifs into drug candidates can profoundly influence their pharmacological properties. 3-Fluoro-6-methylpyridin-2-amine has emerged as a pivotal building block in this endeavor. Its unique combination of a reactive amino group for synthetic elaboration, a methyl group that can influence solubility and metabolism, and a strategically placed fluorine atom offers a powerful tool for medicinal chemists. The fluorine substitution is particularly noteworthy, as it can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with the target protein.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of advanced kinase inhibitors. We will delve into a specific, field-proven synthetic protocol for a key intermediate of a potent ALK/ROS1 inhibitor, providing not just the steps, but the scientific rationale behind them.
The Target: Overcoming Resistance in ALK/ROS1-Driven Cancers
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically rearranged, become potent oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation ALK inhibitors like Crizotinib and Ceritinib have shown significant clinical benefit, the emergence of acquired resistance mutations, such as the highly challenging ALK G1202R mutation, necessitates the development of next-generation inhibitors.[2]
PF-06463922 is a macrocyclic inhibitor that has demonstrated exceptional potency against wild-type ALK and ROS1, as well as a broad spectrum of clinically relevant resistance mutations.[2][3] The synthesis of this complex molecule relies on the strategic use of key building blocks, including a derivative of this compound.
Signaling Pathway Overview
The diagram below illustrates the canonical signaling pathway driven by oncogenic ALK fusion proteins and the point of intervention for inhibitors like PF-06463922.
Caption: ALK signaling pathway and inhibitor intervention point.
Synthetic Protocol: Preparation of a Key Pyrazolopyridine Intermediate
The following protocol details the synthesis of a key intermediate in the preparation of PF-06463922, starting from this compound. This multi-step synthesis highlights common and robust reactions in medicinal chemistry.
Experimental Workflow Diagram
Sources
- 1. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 2. PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Acylation of 3-Fluoro-6-methylpyridin-2-amine
Introduction
3-Fluoro-6-methylpyridin-2-amine is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom that can enhance metabolic stability and binding affinity, and a reactive amine group for further derivatization, makes it an invaluable scaffold in the synthesis of novel pharmaceutical agents.[1] The acylation of the 2-amino group is a fundamental transformation, enabling the introduction of a wide array of functional groups and the exploration of structure-activity relationships (SAR) crucial for drug discovery.
This application note provides a comprehensive, field-proven protocol for the efficient acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters for success, including safety precautions and purification strategies.
Reaction Mechanism and Scientific Rationale
The acylation of an amine is a classic nucleophilic acyl substitution reaction. In this case, the exocyclic amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).
The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The role of the base is twofold:
-
Neutralization of Acidic Byproducts: When using an acyl chloride, hydrochloric acid (HCl) is formed as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]
-
Shifting Reaction Equilibrium: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the acylated product, in accordance with Le Châtelier's principle.[2]
Pyridine is often used as both the base and the solvent. However, it is important to note that the pyridine ring itself is generally resistant to Friedel-Crafts acylation due to its electron-deficient nature.[3] The reaction, therefore, proceeds selectively at the more nucleophilic amino group.
Experimental Workflow Diagram
Caption: Experimental workflow for the acylation of this compound.
Detailed Experimental Protocol
This protocol describes the acetylation of this compound using acetic anhydride as the acylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| This compound | ≥97% | e.g., BLD Pharm[4] | 1.26 g (10.0 mmol) | 1.0 |
| Pyridine, anhydrous | ≥99.8% | Standard | 20 mL | - |
| Acetic Anhydride | ≥99% | Standard | 1.12 mL (12.0 mmol) | 1.2 |
| Dichloromethane (DCM) | ACS Grade | Standard | 100 mL | - |
| Saturated aq. Copper (II) Sulfate (CuSO₄) | - | In-house prep. | 50 mL | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | In-house prep. | 50 mL | - |
| Brine (Saturated aq. NaCl) | - | In-house prep. | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard | As needed | - |
| Silica Gel | 60 Å, 230-400 mesh | Standard | As needed | - |
| Ethyl Acetate/Hexanes Mixture | HPLC Grade | Standard | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.26 g, 10.0 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Addition of Acylating Agent: While stirring vigorously, add acetic anhydride (1.12 mL, 12.0 mmol) dropwise to the reaction mixture over 5-10 minutes using a syringe. Ensure the temperature remains below 5°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with:
-
Saturated aqueous CuSO₄ solution (2 x 25 mL) to remove residual pyridine (the aqueous layer will turn deep blue).[5]
-
Saturated aqueous NaHCO₃ solution (1 x 25 mL) to neutralize any remaining acid.
-
Brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-fluoro-6-methylpyridin-2-yl)acetamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling Precautions
Chemical synthesis should always be conducted with appropriate safety measures in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling chemicals.[6][7]
-
Acetic Anhydride: This reagent is corrosive, a lachrymator, and reacts with water.[8] Handle it with extreme care in a fume hood. Ensure there are no open flames nearby.[8]
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Glacial Acetic Acid (if used as an alternative): This is a corrosive substance that can cause severe burns.[9] Handle with appropriate PPE in a well-ventilated area.[9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates the presence of starting material after 4 hours, the reaction can be gently heated to 40-50°C to drive it to completion.
-
Low Yield: Ensure all reagents are anhydrous, as water will react with the acetic anhydride. The dropwise addition at 0°C is crucial to minimize potential side reactions.
-
Purification Challenges: The acylated product may have similar polarity to the starting material. Careful selection of the eluent system for column chromatography is essential for good separation. High-performance liquid chromatography (HPLC) can also be employed for purification if necessary.[10]
-
Alternative Acylating Agents: While this protocol uses acetic anhydride, other acylating agents like acetyl chloride can be used. If using an acyl chloride, the reaction may be more exothermic, requiring stricter temperature control.
Conclusion
This application note provides a robust and reliable protocol for the acylation of this compound, a critical transformation for the synthesis of pharmaceutically relevant compounds. By understanding the underlying chemistry, adhering to the detailed procedural steps, and observing all safety precautions, researchers can confidently and efficiently synthesize the desired acylated pyridine derivatives for their drug discovery programs.
References
- Zaragoza, F. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube.
- Oh, K., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7772-7776.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?
- National Center for Biotechnology Information. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central.
- National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.
- American Chemical Society. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Tool in Medicinal Chemistry.
- ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- PW - Physics Wallah. (2023). The acylation reaction of amines is carried out in presence of pyridine because... YouTube.
- ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines.
- MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
- Arkivoc. (n.d.). Amino acids with fluorinated olefinic motifs – synthetic approaches.
- National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine. PubMed Central.
- ReAgent. (2024). Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings.
- MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.
- ResearchGate. (2015). How can I remove the pyridine from the sugar compound?
- PubMed. (n.d.). Separation and purification of multiply acetylated proteins using cation-exchange chromatography.
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- 10. Separation and purification of multiply acetylated proteins using cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3-Fluoro-6-methylpyridin-2-amine: An Application Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of a Privileged Scaffold
3-Fluoro-6-methylpyridin-2-amine is a valuable building block in medicinal chemistry, prized for its unique electronic and steric properties.[1] The pyridine core is a common motif in biologically active molecules, and the strategic placement of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity.[1] The 2-amino group provides a crucial handle for synthetic elaboration, enabling the construction of diverse compound libraries for drug discovery.[1]
However, the nucleophilicity of the 2-amino group necessitates its protection to prevent undesired side reactions during subsequent synthetic transformations.[2] This guide provides a detailed overview of protecting group strategies for this compound, focusing on the practical application of common protecting groups, their orthogonality, and detailed protocols for their introduction and removal.
The Strategic Imperative for Protection
In multistep organic synthesis, the selective modification of one functional group in the presence of others is a paramount challenge.[3][4] The 2-amino group of this compound is a potent nucleophile and can readily react with a variety of electrophiles. Protecting this amine is essential to ensure chemoselectivity in subsequent reactions, such as metal-catalyzed cross-couplings, acylations, or alkylations at other positions of the pyridine ring.
The choice of a protecting group is dictated by several factors:
-
Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.
-
Stability: It must be stable to the reaction conditions planned for subsequent steps.
-
Orthogonality: In complex syntheses with multiple protected functional groups, it is crucial to be able to remove one protecting group selectively without affecting others.[3]
Key Protecting Groups for 2-Aminopyridines
Several protecting groups are commonly employed for amines. For this compound, the most relevant choices are the tert-Butoxycarbonyl (Boc) and Trifluoroacetyl (TFA) groups.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction, general stability to a wide range of non-acidic conditions, and facile removal under acidic conditions.[5][6]
Mechanism of Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a carbamate.[5][7]
Mechanism of Deprotection: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8] Protonation of the carbamate oxygen facilitates the loss of a stable tert-butyl cation, which subsequently forms isobutylene.[7][9] The resulting carbamic acid then decarboxylates to yield the free amine.[5][7]
Advantages:
-
High yields for both protection and deprotection.
-
Stable to most bases and nucleophiles.[10]
-
Orthogonal to other protecting groups like Fmoc and Cbz.[3][7]
Considerations:
-
The strong acidic conditions required for deprotection may not be suitable for molecules containing other acid-labile functional groups.
-
The generation of the tert-butyl cation during deprotection can lead to side reactions with nucleophilic moieties in the substrate.[9]
The Trifluoroacetyl (TFA) Group: Robust and Orthogonal
The trifluoroacetyl (TFA) group offers a unique protection strategy due to its exceptional stability in acidic conditions and its lability under basic conditions.[11] This provides an orthogonal approach to the acid-labile Boc group.[11] The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the protected amine.
Mechanism of Protection: The TFA group is introduced by reacting the amine with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.[11]
Mechanism of Deprotection: The TFA group is readily removed under mild basic conditions, for instance, with potassium carbonate in methanol or aqueous ammonia.[11]
Advantages:
-
Extremely stable in strong acids, allowing for the selective removal of acid-labile groups like Boc.[11]
-
Mild basic deprotection conditions.[11]
-
Can be used in the synthesis of energetic materials due to its stability in nitrating media.[11][12]
Considerations:
-
The strong electron-withdrawing effect may influence the reactivity of the pyridine ring.
-
Care must be taken during deprotection to avoid side reactions with base-sensitive functional groups.
Comparative Overview of Protecting Group Strategies
| Protecting Group | Protection Reagents | Deprotection Conditions | Advantages | Disadvantages |
| Boc | (Boc)₂O, base (e.g., TEA, DMAP)[2][5] | Strong acid (e.g., TFA, HCl)[5][8] | High yields, stable to base, orthogonal to Fmoc/Cbz.[7][10] | Acid-lability, potential for t-butylation side reactions.[9] |
| TFA | TFAA, Ethyl trifluoroacetate[11] | Mild base (e.g., K₂CO₃/MeOH, aq. NH₃)[11] | Stable to strong acid, orthogonal to Boc.[11] | Electron-withdrawing, potential for base-mediated side reactions. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol details the procedure for the N-tert-butoxycarbonylation of a primary amine.[6]
Workflow Diagram:
Sources
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
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- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Scale-up synthesis of "3-Fluoro-6-methylpyridin-2-amine" derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 3-Fluoro-6-methylpyridin-2-amine Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a pivotal intermediate in modern medicinal chemistry.[1] The unique substitution pattern of this molecule—featuring a pyridine core, a fluorine atom at the 3-position, an amine at the 2-position, and a methyl group at the 6-position—imparts desirable pharmacokinetic and pharmacodynamic properties to drug candidates, such as enhanced metabolic stability and binding affinity.[1] This guide moves beyond theoretical chemistry to address the practical challenges of transitioning from bench-scale synthesis to pilot-plant or industrial production. We will explore scalable synthetic strategies, detail critical process parameters, and provide a robust, step-by-step protocol designed for safety, efficiency, and high purity.
Strategic Considerations for Scalable Synthesis
The synthesis of fluorinated pyridine derivatives on a large scale requires careful consideration of reagent cost, operational safety, process efficiency, and waste management. While numerous methods exist for synthesizing fluoropyridines, not all are amenable to scale-up.
Evaluation of Synthetic Routes
Several strategies can be envisioned for the synthesis of the target scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most viable approach for industrial production. The strategy involves displacing a suitable leaving group (e.g., chloro, nitro) on a pyridine ring with an amine source. A particularly effective method for analogous compounds involves the ammonolysis of a multi-halogenated pyridine precursor.[2] For instance, a process starting with 2,3-difluoro-5-chloropyridine utilizes aqueous ammonia for amination, followed by a reduction step, demonstrating a simple, high-yield process suitable for large-scale preparation.[2] This avoids expensive catalysts and hazardous reagents often associated with other methods.[2]
-
Direct Fluorination: Methods involving direct C-H fluorination using potent reagents like AgF₂ or Selectfluor® are elegant but often impractical for large-scale work due to the high cost and specific handling requirements of the reagents.[3][4][5]
-
Balz-Schiemann Reaction: This classical method, involving the thermal decomposition of diazonium tetrafluoroborate salts derived from aminopyridines, can be effective but poses significant safety risks on a large scale due to the potentially explosive nature of the diazonium intermediates.[6]
The Recommended Synthetic Pathway
The recommended pathway is a two-step process beginning with 2,3-dichloro-6-methylpyridine . This starting material is commercially available and provides the necessary scaffold. The process involves a regioselective nucleophilic substitution followed by amination.
In-Depth Protocol and Experimental Details
This section provides a detailed, step-by-step protocol for the synthesis on a 1 kg scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor, with personnel wearing suitable Personal Protective Equipment (PPE).[7][8]
Step 1: Synthesis of 2-Chloro-3-fluoro-6-methylpyridine (Halex Reaction)
The first step involves a nucleophilic aromatic substitution to replace the more activated chlorine at the 2-position with fluorine. The Halex (Halogen Exchange) reaction is a well-established industrial process for this type of transformation.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Purpose |
|---|---|---|
| 2,3-Dichloro-6-methylpyridine | 1.0 kg (6.17 mol) | Starting Material |
| Spray-dried Potassium Fluoride (KF) | 0.54 kg (9.26 mol, 1.5 eq) | Fluoride Source |
| Sulfolane | 3.0 L | High-boiling polar aprotic solvent |
| 20 L Glass Reactor | Jacketed, with overhead stirrer, condenser, thermocouple, and N₂ inlet | Reaction Vessel |
| Heating/Cooling Circulator | - | Temperature Control |
| Filtration Apparatus | - | Solid-Liquid Separation |
| Vacuum Distillation Setup | - | Purification |
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge sulfolane (3.0 L), 2,3-dichloro-6-methylpyridine (1.0 kg), and spray-dried potassium fluoride (0.54 kg) into the reactor under a nitrogen blanket. Causality: Spray-dried KF has a higher surface area, which is crucial for the efficiency of this solid-liquid phase transfer reaction.
-
Reaction Execution: Begin stirring and slowly heat the mixture to 180-200 °C. Maintain this temperature for 12-18 hours.
-
In-Process Monitoring: Monitor the reaction progress by taking aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is complete when the starting material is <2% of the peak area.
-
Work-up: Cool the reaction mixture to ~80 °C. Carefully filter the hot mixture to remove excess KF and precipitated KCl. Wash the salts with a small amount of hot toluene.
-
Purification: Transfer the filtrate to a distillation apparatus. Purify the product via vacuum distillation to yield 2-chloro-3-fluoro-6-methylpyridine as a clear liquid.
Step 2: Synthesis of this compound
This step involves the amination of the intermediate. A high-pressure reaction with aqueous ammonia and a copper catalyst is a robust and scalable method.
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Application Note: A Proposed One-Pot Synthesis of 3-Fluoro-6-methylpyridin-2-amine for Accelerated Drug Discovery
Abstract
This application note presents a detailed, theoretically grounded protocol for a novel one-pot synthesis of 3-Fluoro-6-methylpyridin-2-amine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of new therapeutics, this document outlines a streamlined synthetic approach designed to improve efficiency and yield over traditional multi-step methods. By leveraging a sequential C-H fluorination and catalytic amination strategy, this proposed one-pot protocol offers a compelling route for researchers in drug discovery and process development. The rationale behind each step, including the selection of reagents and catalysts, is thoroughly discussed, supported by authoritative literature on analogous transformations.
Introduction: The Strategic Importance of this compound
The this compound moiety is a privileged scaffold in contemporary drug discovery.[1] The unique electronic properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, make it a highly sought-after component in the design of novel bioactive molecules.[1] Its presence in a range of therapeutic candidates, from kinase inhibitors to central nervous system agents, underscores its versatility and importance.[2][3]
Traditional synthetic routes to substituted aminopyridines often involve multiple, discrete steps of fluorination and amination, leading to lengthy reaction times, purification challenges, and reduced overall yields. A one-pot synthesis, wherein sequential reactions are performed in a single reaction vessel, presents a significant advantage in terms of operational simplicity, resource efficiency, and accelerated access to this critical intermediate. This application note proposes a robust and scientifically plausible one-pot protocol for the synthesis of this compound, designed to meet the demands of high-throughput medicinal chemistry.
Proposed One-Pot Synthetic Strategy: A Sequential C-H Fluorination and Catalytic Amination Approach
The proposed one-pot synthesis of this compound from 6-methylpyridin-2-amine is conceptualized as a two-stage process within a single reaction vessel. The strategy hinges on the sequential execution of a regioselective C-H fluorination followed by an in-situ catalytic amination.
Conceptual Workflow
Figure 1: Conceptual workflow for the proposed one-pot synthesis.
Detailed Experimental Protocol (Proposed)
This section provides a detailed, step-by-step methodology for the proposed one-pot synthesis. The parameters outlined below are based on established precedents for similar transformations and serve as a robust starting point for optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-methylpyridin-2-amine | ≥98% | Commercially Available | Starting Material |
| Selectfluor® | Reagent Grade | Commercially Available | Fluorinating Agent |
| Silver(I) triflate (AgOTf) | ≥99% | Commercially Available | C-H Activation Catalyst |
| Palladium(II) acetate (Pd(OAc)₂) | Reagent Grade | Commercially Available | Amination Pre-catalyst |
| Xantphos | ≥98% | Commercially Available | Ligand for Amination |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Base for Amination |
| Anhydrous Acetonitrile (MeCN) | DriSolv® or equivalent | Commercially Available | Reaction Solvent |
| Anhydrous Toluene | DriSolv® or equivalent | Commercially Available | Reaction Solvent |
| Di-tert-butyl hydrazodiformate | ≥97% | Commercially Available | Aminating Reagent |
Step-by-Step Protocol
Stage 1: Regioselective C-H Fluorination
-
To a dry, argon-purged Schlenk flask, add 6-methylpyridin-2-amine (1.0 equiv.), Silver(I) triflate (0.1 equiv.), and anhydrous acetonitrile (10 mL per mmol of starting material).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complexation.
-
In a separate flask, dissolve Selectfluor® (1.2 equiv.) in anhydrous acetonitrile (5 mL per mmol).
-
Slowly add the Selectfluor® solution to the reaction mixture over 30 minutes using a syringe pump. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the fluorinated intermediate. The selective C-H fluorination of pyridines using silver catalysis provides a strong basis for this step.[4][5][6]
Stage 2: In-situ Catalytic Amination
-
Once the fluorination is complete, add Palladium(II) acetate (0.02 equiv.) and Xantphos (0.04 equiv.) to the reaction mixture.
-
Add Di-tert-butyl hydrazodiformate (1.5 equiv.) followed by the portion-wise addition of Sodium tert-butoxide (2.0 equiv.).
-
Switch the solvent to anhydrous toluene by carefully distilling off the acetonitrile under reduced pressure, followed by the addition of anhydrous toluene (10 mL per mmol of the initial starting material).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The choice of a palladium catalyst with a suitable ligand is crucial for the amination of pyridyl halides.[7][8]
-
Monitor the formation of the final product by TLC or LC-MS.
Work-up and Purification
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.
Scientific Rationale and Causality
The Choice of C-H Fluorination Strategy
Direct C-H fluorination is a powerful tool in modern organic synthesis, circumventing the need for pre-functionalized substrates. The use of a silver catalyst is inspired by its ability to mediate the regioselective fluorination of pyridines, often favoring the positions adjacent to the nitrogen atom.[5][6] This regioselectivity is critical for the successful synthesis of the desired 3-fluoro isomer.
The Logic of the Catalytic Amination System
The subsequent amination step employs a well-established palladium-catalyzed cross-coupling reaction. The choice of Xantphos as a ligand is based on its wide bite angle, which is known to promote the efficient coupling of amines with aryl halides, including challenging heterocyclic systems.[7] Sodium tert-butoxide serves as a strong, non-nucleophilic base to facilitate the catalytic cycle.
Figure 2: Generalized catalytic cycle for palladium-catalyzed amination.
Conclusion
The proposed one-pot synthesis of this compound offers a forward-looking and efficient alternative to traditional multi-step approaches. By integrating a regioselective C-H fluorination with a robust catalytic amination in a single vessel, this protocol has the potential to significantly accelerate the synthesis of this vital medicinal chemistry building block. While the presented protocol is theoretical, it is built upon a strong foundation of established and reliable synthetic methodologies. We encourage researchers to explore and optimize this approach to further streamline the discovery and development of novel therapeutics.
References
- Zhang, L., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Zhang, L., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications.
- Zhang, L., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Tool in Medicinal Chemistry.
- Li, Y., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.
- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
- Furuya, T., & Ritter, T. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- Arterburn, J. B., et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed.
- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
- Furuya, T., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.
- Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications.
- Arterburn, J. B., et al. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
- Amerigo Scientific. (n.d.). 3-Amino-2-fluoro-6-methylpyridine.
- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Ghosh, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health.
- Wikipedia. (n.d.). Befiradol.
- Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health.
- Ghosh, S., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal.
- Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate.
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Application Notes & Protocols: Microwave-Assisted Reactions of 3-Fluoro-6-methylpyridin-2-amine
Introduction: The Strategic Value of 3-Fluoro-6-methylpyridin-2-amine and Microwave Chemistry
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] The specific building block, This compound , offers a particularly valuable starting point for the synthesis of novel molecular entities. Its unique substitution pattern—an activating amino group, a directing methyl group, and a modulating fluoro group—provides a rich platform for creating diverse chemical libraries with potential biological activity.
Traditional methods for the functionalization of such heterocyclic systems often require long reaction times, high temperatures, and can result in the formation of undesirable by-products.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges. By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields and improved purity.[3][4] This technology leverages the principles of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves. This direct and efficient energy transfer leads to rapid, uniform heating throughout the reaction medium, often enabling reaction pathways that are less accessible through conventional heating.[5]
These application notes provide detailed, field-proven protocols for the microwave-assisted functionalization of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. The methodologies are designed to be self-validating, with explanations for the selection of reagents and conditions to empower researchers to adapt and troubleshoot effectively.
Core Principles of Microwave-Assisted Heterocyclic Chemistry
The success of a microwave-assisted reaction hinges on understanding the interaction between the electromagnetic field and the reaction components. The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents used in these protocols, attempt to align with the rapidly changing electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating.
-
Ionic Conduction: The presence of ions in the reaction mixture (e.g., from bases or salts) leads to their migration through the solution. Collisions caused by this movement contribute significantly to the heating process.
This direct "in-core" heating is fundamentally different from conventional heating, which relies on slower thermal conduction from the vessel walls.[5] The result is often a dramatic acceleration of reaction rates and the ability to reach target temperatures with exceptional speed and precision.
Workflow Overview: Microwave-Assisted Synthesis
The general workflow for the protocols described herein follows a standardized, efficient process designed for safety and reproducibility in a dedicated laboratory microwave reactor.
Caption: General workflow for microwave-assisted cross-coupling reactions.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed C-C bond formation between this compound and various aryl/heteroaryl boronic acids. The amino group at the C2 position can be a challenging functionality in Suzuki couplings; however, careful selection of a modern catalyst system enables this transformation efficiently. While the primary reaction is expected at the C5 position if a suitable halide is present, this protocol outlines the coupling at a pre-functionalized position (e.g., assuming a starting material like 5-bromo-3-fluoro-6-methylpyridin-2-amine for illustrative purposes).
Scientific Rationale
-
Catalyst System: A palladium catalyst, often with a specialized phosphine ligand, is essential. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For electron-rich aminopyridines, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
Solvent: A polar solvent system is required to facilitate microwave heating and to dissolve the reagents. A mixture of an organic solvent like 1,4-dioxane or DME with water is standard, as water aids in dissolving the base and boronate salts.[6]
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-3-fluoro-6-methylpyridin-2-amine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) with the solvent. Add this mixture to the reaction vial. This protocol can be adapted for other modern catalyst systems.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, to achieve a substrate concentration of approx. 0.2 M). Degassing is critical to prevent the oxidation of the Pd(0) catalyst.
-
Vial Sealing: Securely cap the microwave vial using a specialized crimper. Ensure the seal is airtight to maintain pressure during the reaction.
-
Microwave Irradiation: Place the vial into the cavity of a laboratory-grade microwave reactor. Set the reaction parameters:
-
Temperature: 130 °C (ramp time: 2 minutes)
-
Hold Time: 20 minutes
-
Pressure: Monitored (typically will not exceed 15 bar)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.
-
Work-up: Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Representative Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A robust, commercially available catalyst suitable for a range of couplings.[7] |
| Base | K₂CO₃ (3.0 equiv.) | Effective, inexpensive base for boronate formation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Excellent microwave-absorbing mixture that solubilizes both organic and inorganic reagents. |
| Temperature | 130 °C | Provides sufficient thermal energy to overcome activation barriers within a short timeframe. |
| Time | 20 minutes | Drastically reduced from the hours or days required for conventional heating.[8] |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond, coupling this compound (again, assuming a pre-brominated starting material for demonstration) with a primary or secondary amine. This reaction is exceptionally powerful for synthesizing substituted anilines and related structures, which are prevalent in pharmaceuticals.
Scientific Rationale
-
Catalyst System: The Buchwald-Hartwig amination relies on a palladium catalyst paired with a specialized ligand. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are state-of-the-art, promoting the crucial reductive elimination step that forms the C-N bond.[9][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred to avoid side reactions with the strong base. These solvents also couple effectively with microwaves.
Logical Diagram: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organometallic cross-coupling reactions [cem.com]
- 3. Ecofriendly microwave assisted synthesis of some new pyridine glycosides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of "3-Fluoro-6-methylpyridin-2-amine"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the Suzuki-Miyaura cross-coupling of 3-Fluoro-6-methylpyridin-2-amine. This substrate presents unique challenges due to its electronic and steric properties. Here, we will dissect the common pitfalls and provide scientifically-grounded solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing consistently low yields with this compound in my Suzuki coupling reactions?
Low yields with this substrate are a frequent challenge and can stem from a combination of factors related to its inherent chemical nature.[1][2] The 2-amino-pyridine scaffold is notoriously difficult for Suzuki couplings.[3]
Core Challenges:
-
Catalyst Inhibition/Deactivation: The primary issue arises from the Lewis basic nature of the pyridine nitrogen and the adjacent amino group. Both can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species, effectively stalling the catalytic cycle.[1][4]
-
Substrate Reactivity: The presence of two electron-donating groups (amino and methyl) and a moderately electron-withdrawing fluorine atom creates a complex electronic environment. The electron-rich nature can decrease the reactivity of the carbon-halide bond towards oxidative addition, a crucial step in the catalytic cycle.[1]
-
Steric Hindrance: The methyl group at the 6-position and the amino group at the 2-position can sterically hinder the approach of the palladium catalyst to the reaction center.
Troubleshooting Guide: A Step-by-Step Approach to Yield Optimization
If you are facing low yields, a systematic approach to troubleshooting is essential. The following sections break down the critical reaction parameters and offer targeted solutions.
Q2: My reaction is not proceeding to completion. How can I improve the catalyst system?
The choice of the palladium precursor and, more importantly, the ligand is paramount for a successful coupling with this challenging substrate.[1] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[4]
Recommended Actions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5] These ligands are designed to stabilize the palladium center and facilitate the catalytic cycle with electron-rich and sterically hindered substrates.[1][2][6]
-
Rationale: The bulkiness of these ligands promotes the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. The electron-rich nature of the ligand enhances the electron density on the palladium, which also facilitates oxidative addition.
-
-
Palladium Pre-catalyst: Consider using a pre-formed palladium-ligand complex (precatalyst).
-
Rationale: Precatalysts can provide a more active and stable catalytic species in solution compared to generating the catalyst in situ. This can lead to more reproducible results.
-
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[1]
| Ligand Family | Specific Examples | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphines.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium. |
| Other Phosphine Ligands | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. |
Q3: I'm observing several byproducts. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with your desired cross-coupling, leading to a complex product mixture and reduced yields.[4]
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Description | Mitigation Strategies |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct.[4][7] | 1. Use Boronic Esters: Pinacol or MIDA boronates are more stable towards hydrolysis.[1][7] 2. Anhydrous Conditions: Ensure all reagents and solvents are dry.[1] 3. Weaker Base: A milder base may reduce the rate of protodeboronation.[1] |
| Dehalogenation | The starting aryl halide is reduced to an arene.[2][4] | 1. Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[1][2] 2. Optimize Reaction Time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[1] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct.[4][8] | 1. Rigorous Degassing: Oxygen can promote homocoupling.[8] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling.[1][8] |
Q4: What is the optimal base and solvent combination for this reaction?
The choice of base and solvent is critical and can significantly influence the reaction outcome.[1]
Base Selection:
The base activates the boronic acid for transmetalation.[9] For challenging heteroaryl couplings, stronger, non-nucleophilic bases are often more effective.
-
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[1]
-
Rationale: These bases have good solubility in common organic solvents when paired with water and are strong enough to facilitate the catalytic cycle without causing significant side reactions. Organic bases are generally less effective.[10]
Solvent System:
Anhydrous, polar aprotic solvents are generally preferred.
-
Recommended Solvents: 1,4-Dioxane, Toluene, THF.[2]
-
Anhydrous vs. Aqueous: While Suzuki couplings are often run with a small amount of water to aid in dissolving the base, for substrates prone to protodeboronation, strictly anhydrous conditions may be beneficial.[1]
-
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can deactivate the catalyst.[2]
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is key. The following diagram outlines a decision-making process for optimizing your reaction.
Caption: A logical workflow for troubleshooting low yield in the Suzuki coupling.
Understanding the Mechanism: The Role of the Base
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in the N-Arylation of 3-Fluoro-6-methylpyridin-2-amine
Welcome to your dedicated resource for troubleshooting the N-arylation of 3-Fluoro-6-methylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block and may encounter challenges in achieving clean, high-yielding coupling reactions. In the following sections, we will address common side reactions and provide expert-driven, actionable solutions in a direct question-and-answer format. Our aim is to not only solve immediate experimental issues but also to provide a deeper understanding of the underlying chemical principles to empower your future synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What is causing this and how can I minimize it?
A1: The formation of a hydrodehalogenated arene is a common byproduct in palladium-catalyzed amination reactions and stems from the interception of the catalytic cycle by a hydride source.
Core Mechanism of Hydrodehalogenation:
This side reaction typically occurs when a palladium-hydride species is generated in the catalytic cycle. This can happen through several pathways, most notably via β-hydride elimination from a palladium-amido intermediate or from the decomposition of the base or solvent.[1] This palladium-hydride can then reductively eliminate with the aryl halide coordinated to the palladium, leading to the undesired hydrodehalogenated product. The electron-deficient nature of the this compound can sometimes exacerbate this issue by slowing down the desired reductive elimination step.[2]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of the desired C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[2] Ligands such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups are specifically designed to promote efficient coupling.[2] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating character.[3]
-
Base Selection: The base can be a source of hydride species. While strong bases like sodium tert-butoxide (NaOtBu) are often necessary for deprotonating the amine, they can also promote side reactions. Consider screening other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which may be less prone to generating hydride species under the reaction conditions.
-
Solvent Purity: Ensure that your solvent is anhydrous. Water can be a proton source that contributes to hydrodehalogenation.[4] Using freshly distilled or commercially available anhydrous solvents is highly recommended.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired N-arylation. However, this needs to be balanced with achieving a reasonable reaction rate.
Illustrative Workflow for Minimizing Hydrodehalogenation:
Caption: Troubleshooting workflow for reducing hydrodehalogenation.
Q2: My reaction is sluggish or stalls completely. Could the 2-aminopyridine substrate be inhibiting the catalyst?
A2: Yes, catalyst inhibition by the 2-aminopyridine substrate is a well-documented challenge in Buchwald-Hartwig aminations.
Mechanism of Catalyst Inhibition:
The nitrogen atoms of the 2-aminopyridine scaffold, particularly the pyridine ring nitrogen, can act as ligands and coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity.[2] This effectively lowers the concentration of the active catalyst in the reaction mixture, leading to slow or incomplete conversion.
Troubleshooting Strategies:
-
Use of Bulky Ligands: Similar to mitigating hydrodehalogenation, employing bulky biarylphosphine or NHC ligands can sterically shield the palladium center, making it more difficult for the 2-aminopyridine substrate to coordinate and inhibit the catalyst.[2][3]
-
Pre-catalyst Choice: Using well-defined palladium pre-catalysts (e.g., G2, G3, or G4 palladacycle pre-catalysts) can be more effective than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2] These pre-catalysts are designed for the clean and efficient generation of the active LPd(0) species, which can help to overcome initial inhibition.
-
Reaction Concentration and Stoichiometry: In some cases, adjusting the concentration of the reactants or the amine-to-aryl halide ratio can influence the equilibrium between the active catalyst and the inhibited species. Experimenting with slightly higher catalyst loading may also be necessary for challenging substrates.
Comparative Data on Ligand Performance:
| Ligand | Typical Catalyst Loading (mol%) | Performance with 2-Aminopyridines | Reference |
| P(o-tolyl)₃ | 2-5 | Prone to catalyst inhibition, moderate yields | [3] |
| BINAP | 1-3 | Improved performance over monodentate phosphines | [1] |
| Xantphos | 1-2 | Generally good for heteroaromatic amines | [5] |
| RuPhos | 1-2 | Excellent for electron-deficient and sterically hindered amines | [2] |
| BrettPhos | 1-2 | Highly effective for primary amines, minimizes side reactions | [2] |
Q3: I am attempting to couple an aryl chloride and the reaction is not proceeding. What adjustments should I make?
A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.
Troubleshooting Strategies for Aryl Chlorides:
-
Switch to a More Active Aryl Halide: If your synthetic route allows, switching to the analogous aryl bromide or iodide will significantly facilitate the reaction.
-
Employ a Highly Active Catalyst System: For aryl chlorides, it is crucial to use a catalyst system known for its high activity. This typically involves:
-
Palladium Pre-catalyst: Use of advanced pre-catalysts like the G3 or G4 Buchwald pre-catalysts is highly recommended.
-
Ligand: Very bulky and electron-rich ligands are essential. BrettPhos and RuPhos are often excellent choices for the amination of aryl chlorides.
-
-
Elevated Temperatures: Higher reaction temperatures (e.g., 100-120 °C) are often required to promote the oxidative addition of the aryl chloride to the palladium center.
-
Choice of Base: A strong, non-nucleophilic base like LiHMDS or K₃PO₄ can be effective in these couplings.
Recommended Protocol for Aryl Chloride Coupling:
Materials:
-
This compound
-
Aryl chloride
-
BrettPhos Pd G3 Pre-catalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), BrettPhos Pd G3 pre-catalyst (2 mol%), and LiHMDS (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
Mechanistic Overview of Key Side Reactions
Caption: Key reaction pathways in the N-arylation of 2-aminopyridines.
References
- Nolan, S. P., & Organ, M. G. (Eds.). (2017).
- Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]
- Reddit. (2018).
- Wikipedia. (2023).
- Milijaš-Bošković, J., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(15), 2548-2557.
- ChemRxiv. (2021).
- Wikipedia.
- Cawley, M. J., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(15), 2820-2825. [Link]
- El-Faham, A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(7), 8429-8441. [Link]
- Hartwig, J. F. (2010).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Bera, S. S., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(23), 12845-12903.
- Yu, D. G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed N-Arylation of Amides. Organic Letters, 4(20), 3465-3467.
- Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085-3092. [Link]
- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460-8468. [Link]
- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
- Google Patents. (2010). N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene].
- Google Patents. (1986).
- Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature Portfolio Chemistry Community. [Link]
- Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
- Google Patents. (2000). (12)
- Jia, X., & Peng, P. (2019). N‐Arylation of Fluoroalkylamine and Trifluoroacetamide through Cu–Catalysis. ChemistrySelect, 4(41), 12101-12104.
- PubChem. 3-Fluoro-5-methyl-6-propylpyridin-2-amine. [Link]
- Alberico, D., et al. (2013). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. European Journal of Organic Chemistry, 2013(36), 8295-8302.
- Walsh, K., et al. (2013). Amination of 2-halopyridines. [a].
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-6-methylpyridin-2-amine Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Fluoro-6-methylpyridin-2-amine. This guide is structured to provide researchers, scientists, and drug development professionals with targeted, actionable insights to overcome common challenges associated with this specific substrate. Our focus is not just on procedural steps, but on the underlying chemical principles that govern success, enabling you to troubleshoot effectively and optimize robustly.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cross-coupling of this compound, providing the core knowledge needed to approach reaction development.
Q1: What makes this compound a particularly challenging substrate for cross-coupling reactions?
A1: The primary challenge arises from the substrate's inherent molecular structure, which features multiple potential points of interaction with the palladium catalyst. Specifically:
-
Catalyst Inhibition: The pyridine ring nitrogen and the exocyclic 2-amino group are both Lewis basic.[1] They can coordinate strongly to the palladium center, acting as competitive ligands and leading to catalyst inhibition or deactivation.[2][3] This sequestration of the active catalyst can stall the catalytic cycle, preventing efficient product formation.
-
Electronic Effects: The electron-donating amino group and the electron-withdrawing fluorine atom create a unique electronic environment on the pyridine ring. This can influence the rate-determining oxidative addition step of the catalytic cycle. While electron-deficient halides can sometimes facilitate this step, the presence of the amino group can make it more difficult compared to simpler halopyridines.[2][4]
Q2: What is a sensible starting catalyst loading for a new cross-coupling reaction with this substrate?
A2: For most palladium-catalyzed cross-coupling reactions, a general starting point is between 1-5 mol%.[2] However, given the challenging nature of 2-aminopyridine substrates, it is prudent to begin at the higher end of this range, for instance, 2-3 mol% of the palladium precatalyst.[2] This higher initial loading helps to overcome potential catalyst inhibition and ensures the reaction initiates. Once successful coupling is observed, a systematic optimization should be performed to reduce the catalyst loading. This is crucial for process efficiency, cost reduction, and minimizing residual palladium in the final product, a key consideration in pharmaceutical development.[5]
Q3: How do I select the optimal palladium precatalyst and ligand for this substrate?
A3: The choice of the catalyst system is paramount. For challenging substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may prove ineffective.[1]
-
Palladium Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred. They are typically more stable and provide a sustained release of the active Pd(0) species throughout the reaction.
-
Ligands: The key is to use bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or other sterically hindered phosphines are highly effective.[2][6] The steric bulk of these ligands promotes the crucial reductive elimination step and helps to create a coordinatively unsaturated palladium center that is less susceptible to inhibition by the substrate's nitrogen atoms.[2] The ligand's electron-rich nature facilitates the oxidative addition of the palladium catalyst to the aryl halide.
Q4: What is the impact of the base and solvent on catalyst performance and loading?
A4: The base and solvent are not passive components; they actively influence the catalytic cycle and the required catalyst loading.
-
Base Selection: The base's primary role is to facilitate the transmetalation step (in Suzuki couplings) or deprotonate the amine (in Buchwald-Hartwig aminations).[2][7] For 2-aminopyridine substrates, a strong, non-nucleophilic base is often required. Common choices include sodium tert-butoxide (NaOtBu) for C-N couplings or potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) for C-C couplings.[2][8] The choice of base can also impact catalyst stability; an inappropriate base can lead to catalyst decomposition.
-
Solvent Effects: The solvent affects the solubility of all reaction components and the stability of the catalytic species.[9] Aprotic polar solvents like 1,4-dioxane, toluene, or CPME are common choices. Poor solubility can lead to a sluggish reaction, necessitating higher catalyst loadings or temperatures. It is crucial to use anhydrous, degassed solvents, as oxygen can oxidize and deactivate the active Pd(0) catalyst.[8]
Troubleshooting Guide: Catalyst Loading & Reaction Optimization
This section is designed to address specific experimental failures in a problem-and-solution format.
Problem 1: Low to No Product Yield
You have set up your reaction with 2 mol% of a suitable palladium precatalyst and ligand, but after several hours, LC-MS analysis shows primarily unreacted starting material.
Initial Diagnostic Workflow:
A systematic approach is essential to diagnose the root cause of low conversion. The following decision tree outlines a logical troubleshooting sequence.
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Recommendations:
-
Increase Catalyst Loading: The most direct response to suspected catalyst inhibition is to increase the initial loading.[6] Incrementally raise the catalyst concentration from 2 mol% to 3.5 mol%, and then to 5 mol%. If a significant improvement is observed, it strongly suggests that catalyst activity or stability is the limiting factor.
-
Elevate Reaction Temperature: Higher temperatures can overcome the activation energy barrier for sluggish oxidative addition or reductive elimination steps.[2] Increase the temperature in 10-15 °C increments, for example, from 90 °C to 110 °C. Be mindful that excessive heat can also accelerate catalyst decomposition, so this should be monitored.[8]
-
Re-evaluate Ligand Choice: If increasing loading and temperature fails, the chosen ligand may not be optimal. Screen a panel of bulky, electron-rich phosphine ligands. A switch from a monodentate ligand to a bidentate one like Xantphos could also be beneficial in certain cases, as it can alter the geometry and stability of the palladium complex.[7][10]
Problem 2: Reaction Stalls Before Completion
The reaction proceeds well initially, consuming ~50-70% of the starting material, but then stalls. Further heating does not drive the reaction to completion.
Causality: This behavior is a classic sign of catalyst deactivation. The active Pd(0) species is being consumed or converted into an inactive form over the course of the reaction.[6][10]
Recommended Solutions:
-
Use a More Stable Precatalyst: Palladacycle precatalysts are designed for greater stability and a slow, continuous generation of the active catalyst. If you are using a simple Pd(II) salt like Pd(OAc)₂, switching to a Buchwald G3 or G4 precatalyst can often solve this issue.
-
Increase Ligand-to-Palladium Ratio: An excess of ligand (e.g., a Pd:L ratio of 1:1.2 to 1:1.5) can sometimes protect the palladium center and prevent the formation of inactive palladium clusters or decomposition pathways.[11] However, be cautious, as a large excess of ligand can sometimes be inhibitory by forming saturated, less reactive catalyst species.[9][11]
-
Portion-wise Addition of Catalyst: In some cases, adding the catalyst in two portions (e.g., half at the beginning and the second half after a few hours) can maintain a sufficient concentration of the active species throughout the reaction.
Problem 3: Significant Formation of Byproducts
Instead of the desired product, you observe significant amounts of homocoupled starting materials or dehalogenated arene.
| Byproduct Observed | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Presence of oxygen, which promotes oxidative coupling of the boronic acid.[8] Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state. | Improve Degassing: Use a robust freeze-pump-thaw cycle (3x) for the solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[6][8] Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or a G3/G4 precatalyst to minimize the presence of reactive Pd(II).[8] |
| Dehalogenation (Aryl-Halogen bond replaced by Aryl-H) | The palladium catalyst reacting with a hydride source in the mixture (e.g., solvent, base, or impurities).[1] | Solvent Choice: Ensure the solvent is anhydrous and not prone to acting as a hydride donor. Base Purity: Use a high-purity base. Some bases can contain residual hydrides. |
| Di-arylation of Amine (in Buchwald-Hartwig reactions) | The primary amine product is reacting a second time. This can be competitive if the product is more reactive than the starting amine. | Ligand Selection: Employ very bulky ligands, such as BrettPhos, which are specifically designed to sterically hinder the second amination of primary amines.[9] Stoichiometry Control: Use a slight excess of the amine coupling partner. |
Experimental Protocols
General Protocol for a Screening Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimizing catalyst loading.
Caption: Standard Experimental Workflow for Suzuki Coupling.
Methodology:
-
Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the this compound halide (1.0 equiv), the boronic acid or ester coupling partner (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).[8]
-
Inerting: Seal the vial with a PTFE-lined cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1–0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots for analysis by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[6]
By following this structured approach of understanding the substrate's challenges, asking the right questions, and methodically troubleshooting common failure modes, you can efficiently determine the optimal catalyst loading for your specific cross-coupling application.
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. BenchChem Technical Support.
- Singh, U. P., & Singh, R. P. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Nguyen, T. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central, NIH.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
- Campbell, A. D., et al. (2025). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions. BenchChem Technical Support.
- Wikipedia. (n.d.).
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Fluoro-6-methylpyridin-2-amine
Welcome to the technical support center for 3-Fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. As a fluorinated aminopyridine, its unique electronic properties make it invaluable in medicinal chemistry, but also introduce specific hurdles in achieving high purity.[1] This document provides field-proven insights, detailed troubleshooting protocols, and a robust framework for diagnosing and solving purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, based on common synthesis pathways for fluorinated pyridines, likely impurities include:
-
Positional Isomers: Synthesis of substituted pyridines can sometimes yield isomers. For example, incomplete regioselectivity during fluorination or amination steps can lead to related structures that are difficult to separate.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Dehalogenated Byproducts: Loss of the fluorine atom can occur under certain reductive or harsh basic conditions.
-
Over-methylated or other Alkylated Species: If methylation is part of the synthesis, side reactions can occur.
-
Reaction Solvents and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) or synthesis reagents.
Q2: How should I properly store the purified product to maintain its integrity?
A2: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended to prevent potential degradation from atmospheric moisture and oxygen.
Q3: What are the recommended analytical methods for assessing the purity of the final product?
A3: A combination of methods is ideal for a comprehensive purity assessment of fluorinated pyridines.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. Use a C18 column with a mobile phase such as acetonitrile/water with a buffer (e.g., ammonium acetate) for good peak shape.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the product.[4]
-
Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR): Essential for structural confirmation and identifying isomeric or structurally related impurities. ¹⁹F NMR is particularly crucial for confirming the presence and chemical environment of the fluorine atom.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Q4: Is this compound stable to acidic and basic conditions during purification?
A4: The 2-amino group on the pyridine ring is basic and will readily protonate in the presence of acid to form a water-soluble salt. This property is the foundation of acid-base extraction for purification.[6][7] The compound is generally stable to mild aqueous acids (e.g., 1M HCl) and bases (e.g., NaHCO₃, Na₂CO₃) at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, may risk hydrolysis or degradation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and actionable solutions.
Problem 1: My product purity is low (<95%) after an initial aqueous work-up, and TLC shows multiple spots.
-
Probable Cause: This often indicates the presence of significant neutral organic impurities or regioisomers with polarities similar to the product. A simple liquid-liquid extraction is insufficient for separation.
-
Strategic Solution: A multi-step purification strategy is necessary. The choice depends on the nature of the impurities observed.
Caption: Decision workflow for purifying crude product.
Problem 2: I am attempting an acid-base extraction, but I'm experiencing significant product loss.
-
Probable Cause:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layers may not be optimal. The 2-amino group requires a sufficiently acidic pH (typically <2) to fully protonate and move into the aqueous phase. Conversely, the ammonium salt requires a sufficiently basic pH (typically >9) to be neutralized back to the free base for extraction into the organic layer.
-
Emulsion Formation: Amines can act as surfactants, leading to stable emulsions at the aqueous-organic interface, trapping the product.
-
Insufficient Extraction: The product may require multiple extractions to be fully transferred between phases.
-
-
Strategic Solution:
-
pH Monitoring: Use pH paper or a pH meter to verify the pH of the aqueous layer after adding acid and base. Add acid/base dropwise until the target pH is reached and stable.
-
Break Emulsions: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. In stubborn cases, filtering the mixture through a pad of Celite can break the emulsion.
-
Perform Multiple Extractions: Instead of one large volume extraction, perform 3-4 extractions with smaller volumes of solvent. After neutralizing the acidic aqueous layer, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) at least three times to ensure complete recovery.
-
Caption: The two-step process of purification by acid-base extraction.
Problem 3: My product streaks badly on a silica gel TLC plate, making column chromatography difficult.
-
Probable Cause: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes irreversible adsorption, tailing of the product spot, and poor separation.
-
Strategic Solution:
-
Neutralize the Silica: Add 1-2% triethylamine (Et₃N) or ammonia solution to the eluent system. This base will compete for the acidic sites on the silica, allowing the aminopyridine to travel through the column more cleanly.[8]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be excellent alternatives for purifying basic compounds.[8]
-
| Stationary Phase | Recommended Eluent System | Advantages/Disadvantages |
| Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Adv: Widely available, well-understood. Disadv: Requires base additive to prevent streaking. |
| Neutral Alumina | Dichloromethane/Methanol (gradient) | Adv: Good for separating basic compounds. Disadv: Can be less predictable than silica. |
| Florisil | Hexane/Ethyl Acetate (gradient) | Adv: Excellent for separating isomers of medium polarity; less acidic than silica.[8] Disadv: Less common than silica. |
Problem 4: The product oils out during recrystallization instead of forming crystals.
-
Probable Cause:
-
Residual Impurities: Small amounts of impurities can act as "eutectic melters," preventing the crystal lattice from forming and lowering the melting point of the mixture.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, or the cooling process may be too rapid.
-
-
Strategic Solution:
-
Pre-purification: Ensure the material is of reasonable purity (>90-95%) before attempting recrystallization. Use a quick filtration through a small plug of silica or an acid-base wash to remove baseline impurities.
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., hexane, toluene, ethyl acetate, isopropanol, acetonitrile, water). An ideal single solvent will dissolve the compound when hot but not when cold.
-
Use a Co-solvent System: If a single solvent is not effective, use a co-solvent pair (e.g., Toluene/Hexane or Ethanol/Water). Dissolve the compound in a minimum amount of the "good" solvent (e.g., Toluene) while hot, then slowly add the "poor" solvent (e.g., Hexane) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product (approx. 1.0 g) in 20 mL of a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add 20 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.[7]
-
Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. Extract the remaining organic layer with another 10 mL of 1M HCl. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH (aq) dropwise with stirring until the pH is >9 (verify with pH paper). A precipitate or cloudiness (the free base) may form.
-
Product Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutralized product with 20 mL of fresh ethyl acetate. Drain the aqueous layer and repeat the extraction two more times with 10 mL portions of ethyl acetate.
-
Work-up: Combine all organic extracts. Wash with 20 mL of brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography (with Base Additive)
-
Slurry Preparation: In a small beaker, dissolve the crude or partially purified product in a minimum amount of dichloromethane. Add a small amount of silica gel (approx. 2-3 times the mass of the product) and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Column Packing: Wet-pack a glass column with silica gel using the chosen eluent (e.g., 5% Ethyl Acetate in Hexane + 1% Triethylamine).
-
Loading: Carefully add the dry-loaded product onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor them by TLC. A gradient elution (e.g., increasing the percentage of ethyl acetate from 5% to 30%) may be necessary to elute the product effectively.
-
Isolation: Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed under high vacuum.
References
- Vertex AI Search. Acid-Base Extraction.
- ECHEMI.
- Wikipedia. Acid–base extraction.
- NIH National Center for Biotechnology Information.
- Sunway Pharm Ltd. This compound - CAS:1211520-83-0.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- Fisher Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. This compound - CAS:1211520-83-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of "3-Fluoro-6-methylpyridin-2-amine"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Fluoro-6-methylpyridin-2-amine (CAS 1211520-83-0). This valuable building block is crucial in medicinal chemistry for developing novel therapeutics.[1] Its synthesis, however, can be challenging, with byproduct formation often impacting yield and purity.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your experimental outcomes.
Primary Synthetic Route: An Overview
The most common and regioselective method for synthesizing this compound is through Directed ortho-Metalation (DoM) of the starting material, 2-amino-6-methylpyridine. The amino group (-NH₂) acts as a powerful Directed Metalation Group (DMG), guiding a strong organolithium base to selectively deprotonate the C3 position. The resulting aryllithium intermediate is then quenched with an electrophilic fluorinating agent.[2][3]
Caption: Mechanism of starting material regeneration and key prevention points.
Question 2: I'm observing an impurity with a mass corresponding to the addition of a benzenesulfonyl group instead of fluorine. What is this byproduct and why did it form?
Probable Cause: This byproduct arises from the alternative reactivity of the common fluorinating agent, N-Fluorobenzenesulfonimide (NFSI). While its primary role is to act as an electrophilic fluorine source ("F⁺"), the nitrogen atom of the lithiated aminopyridine can also attack the sulfur atom of NFSI. [4]This results in the formation of a sulfonated byproduct.
Proposed Solution & Protocol:
-
Optimize Reagent Addition: The key is to favor the kinetically fast fluorination over the competing sulfonylation.
-
Protocol: Add the solution of the lithiated intermediate to the solution of NFSI at -78 °C. This "inverse addition" ensures that the lithiated species is never in excess relative to the fluorinating agent, minimizing the chance for nucleophilic attack on sulfur.
-
-
Consider an Alternative Fluorinating Agent: If the issue persists, switching to a different class of electrophilic fluorinating agent can eliminate this specific side reaction.
Question 3: My yield is consistently low, and I have a complex mixture of minor byproducts. Where should I start my optimization?
Probable Cause: Low yields with complex byproduct profiles often point to issues with the stability of the lithiated intermediate or sub-optimal reaction conditions. The DoM process requires precise control over several parameters. [7] Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield syntheses.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters I need to control? A: The three most critical parameters are:
-
Temperature: Must be maintained at -78 °C during lithiation and quenching.
-
Atmosphere: A rigorously dry and inert atmosphere (N₂ or Ar) is non-negotiable.
-
Stoichiometry: The molarity of the organolithium base must be accurately known and used in slight excess.
Q: Which electrophilic fluorine source is better, NFSI or Selectfluor®? A: Both are excellent reagents. NFSI is generally more soluble in common organic solvents like THF. [8]Selectfluor® is a salt and is often used in solvents like acetonitrile or aqueous mixtures, which may require adjusting the reaction protocol. [6]For this specific DoM reaction in THF, NFSI is often the first choice. However, if sulfonated byproducts are an issue, switching to Selectfluor® is a logical step. [4] Q: How can I best purify the final product? A: Purification of fluorinated pyridines can be challenging due to their altered polarity. [9]* Column Chromatography: Standard silica gel chromatography is often effective. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system typically works well.
-
Preparative HPLC: For achieving very high purity (>98%), reverse-phase HPLC is an excellent option. [9]* Analysis: Purity should always be confirmed by multiple techniques, including ¹H NMR, LC-MS, and critically, ¹⁹F NMR , which is invaluable for identifying fluorine-containing impurities. [9] Table 1: Summary of Potential Byproducts and Mitigation Strategies
| Byproduct/Impurity | Probable Cause | Recommended Mitigation Strategy |
| 2-Amino-6-methylpyridine | Quenching of lithiated intermediate by proton source (e.g., water). [10] | Rigorously use anhydrous conditions; ensure base is active and in excess. |
| Benzenesulfonyl Adduct | Nucleophilic attack on the sulfur atom of NFSI. [4] | Use "inverse addition" (add lithiate to NFSI); switch to Selectfluor®. |
| Positional Isomers | Poor regioselectivity during lithiation. | Ensure low temperature (-78 °C); confirm the use of a strong coordinating solvent like THF. |
| Degradation Products | Instability of the lithiated intermediate. | Do not allow the reaction to warm up; keep lithiation time to a minimum (e.g., 30-60 minutes). |
References
- Vertex AI Search result citing research on the use of Selectfluor® for fluorination.
- Armstrong, D. R., et al. (n.d.). Syntheses and structural studies of lithium complexes of 2-amino-6-methylpyridine. Journal of the Chemical Society, Dalton Transactions.
- Vertex AI Search result on the synthesis of 3-fluoro-imidazo[1,2-a]pyridines.
- Li, W., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858–4861.
- Mata-Migo, A., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 150-159.
- Vertex AI Search result on silver-promoted selective fluorination of 2-aminopyrimidines.
- Krämer, K. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium? Chemistry World.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
- Vertex AI Search result on the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine.
- Vertex AI Search result on the synthesis of fluorinated dihydropyridines.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed Ortho Metalation [organic-chemistry.org]
- 8. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Syntheses and structural studies of lithium complexes of 2-amino-6-methylpyridine [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
"3-Fluoro-6-methylpyridin-2-amine" stability under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-Fluoro-6-methylpyridin-2-amine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is governed by the interplay of its three substituents on the pyridine ring:
-
2-Amino Group: The amino group is a strong electron-donating group, which can increase the electron density of the pyridine ring, potentially making it more susceptible to oxidation. The position of the amino group can influence the rate of degradation.
-
3-Fluoro Group: Fluorine is a highly electronegative atom and a weak deactivating group in electrophilic aromatic substitution. Its presence can enhance metabolic and thermal stability. The strong carbon-fluorine bond is generally resistant to cleavage.
-
6-Methyl Group: The methyl group is an electron-donating group that can slightly increase the electron density of the ring.
-
Pyridine Ring: The pyridine nitrogen has a lone pair of electrons that can be protonated in acidic conditions or oxidized.
Q2: How is this compound expected to behave under acidic conditions?
A2: Under acidic conditions, the pyridine ring nitrogen is likely to be protonated, forming a pyridinium salt. This protonation can increase the compound's solubility in aqueous acidic solutions. While generally stable, prolonged exposure to strong acids and high temperatures could potentially lead to hydrolysis or other degradation pathways. The protonated form is expected to be less susceptible to oxidation compared to the free base.
Q3: What is the anticipated stability of this compound under basic conditions?
A3: In basic conditions, this compound will exist as the free base. While generally expected to be stable, strong basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic substitution reactions or degradation. The amino group can be easily oxidized, and this process may be accelerated under certain basic conditions.
Q4: Are there any known degradation pathways for aminopyridines that might be relevant?
A4: Yes, common degradation pathways for aminopyridines include oxidation and hydrolysis.[1] Oxidation can occur at the amino group or the pyridine nitrogen, leading to N-oxides or other oxidative degradation products.[2] Hydrolysis might occur under extreme pH and temperature conditions, potentially leading to the replacement of the amino group with a hydroxyl group, although this is generally less common for simple aminopyridines.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected degradation of the compound in acidic solution. | Protonation of the pyridine nitrogen may not be sufficient to protect against degradation, especially under harsh conditions (e.g., high temperature, strong acid concentration). | 1. Lower the temperature: Perform the experiment at a lower temperature to reduce the rate of degradation. 2. Use a milder acid: If possible, use a weaker acid or a lower concentration of the strong acid. 3. Reduce exposure time: Minimize the time the compound is in the acidic solution. 4. Analyze for degradation products: Use techniques like LC-MS to identify the degradation products and elucidate the degradation pathway. |
| Compound instability in basic solution. | The free base form may be susceptible to oxidation or other base-catalyzed degradation reactions. | 1. Protect from oxygen: Degas the solvent and perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use a milder base: If the reaction allows, use a weaker base or a lower concentration. 3. Add an antioxidant: Consider adding a small amount of a suitable antioxidant. 4. Monitor for color change: Visual inspection for color change can be an early indicator of degradation. |
| Inconsistent results in stability studies. | Variability in experimental conditions such as pH, temperature, light exposure, or oxygen levels. | 1. Strictly control pH: Use calibrated pH meters and buffered solutions. 2. Maintain constant temperature: Use a temperature-controlled water bath or incubator. 3. Protect from light: Store samples in amber vials or in the dark, as some compounds are light-sensitive. 4. Ensure consistent atmosphere: Standardize whether experiments are performed under ambient air or an inert atmosphere. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Pipette 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the samples with an equivalent amount of 1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining parent compound and detect any degradation products.
-
Protocol 2: Forced Degradation Study under Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.
-
Basic Stress:
-
Pipette 1 mL of the stock solution into a clean vial.
-
Add 1 mL of 1 M sodium hydroxide (NaOH).
-
Incubate the solution at 60°C for 24 hours.
-
Collect samples at designated time intervals.
-
-
Neutralization and Analysis:
-
Neutralize the samples with an equivalent amount of 1 M hydrochloric acid (HCl).
-
Prepare the samples for analysis as described in Protocol 1.
-
Analyze the samples using the same HPLC method to assess degradation.
-
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4][5]
Visualizing Stability Workflows
Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree for troubleshooting unexpected compound degradation.
References
- Dash, A. K., & Dash, A. (2013). Forced Degradation Studies: An Essential Approach for Regulatory Approval of Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-13.
- ICH, Q1A(R2), Stability Testing of New Drug Substances and Products (2003).
- ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Raust, J. A., Goulay-Dufaÿ, S., Le Hoang, M. D., Caille, G., & L'Heude, B. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 83–88. [Link]
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
- MedCrave online. (2016). Forced Degradation Studies.
- Singh, S., & Junwal, M. (2013). Forced degradation studies: a commentary. Trends in Analytical Chemistry, 49, 79-95.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Troubleshooting Failed Reactions with 3-Fluoro-6-methylpyridin-2-amine
Welcome to the technical support center for "3-Fluoro-6-methylpyridin-2-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging building block. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps to get your reactions back on track.
Understanding the Substrate: The Root of Reactivity Challenges
This compound is a valuable reagent in medicinal chemistry, prized for its unique electronic and steric properties.[1] The pyridine scaffold is a frequent flyer in bioactive molecules, and the strategic placement of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The primary amine at the 2-position offers a convenient handle for diversification.[1]
However, the very features that make this compound attractive also present significant synthetic hurdles. The electron-donating amino group and the electronegative fluorine atom create a unique electronic environment that can complicate standard protocols. Furthermore, the nitrogen atoms of both the pyridine ring and the amino group are Lewis basic and can coordinate with metal catalysts, potentially leading to inhibition or deactivation.[3][4]
This guide will focus on two of the most common and powerful reactions employed with this substrate: Palladium-catalyzed cross-coupling reactions, specifically Suzuki and Buchwald-Hartwig amination reactions.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. However, their success with this compound is highly dependent on a nuanced understanding of the substrate's behavior and careful optimization of reaction conditions.
Suzuki Coupling Failures
Question: My Suzuki coupling reaction with this compound as the coupling partner is failing or giving very low yields. What are the likely causes and how can I fix it?
Answer:
This is a common issue stemming from the inherent properties of the aminopyridine substrate. The primary challenges are catalyst inhibition and the electronic nature of the pyridine ring.[3][4] Let's break down the potential culprits and their solutions.
Core Problem: Catalyst Inhibition
The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can chelate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively poisoning the reaction.[3][4]
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be sufficient. More electron-rich and sterically hindered ligands are required to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. SPhos and RuPhos have shown considerable success in similar systems.[5]
-
-
Choice of Palladium Precursor: While Pd(PPh₃)₄ is a workhorse, it may not be active enough for this challenging substrate.
-
Recommendation: Consider using Pd₂(dba)₃ or a pre-formed catalyst that can readily generate the active Pd(0) species.[4]
-
-
Base Selection: The choice of base is not trivial. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting material or promote unwanted side reactions.
-
Solvent System: The solvent must solubilize all components and be compatible with the catalytic system.
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Common Side Reactions and Their Mitigation:
| Side Reaction | Identification | Probable Cause | Mitigation Strategy |
| Protodeboronation | Formation of the arene corresponding to your boronic acid. | Presence of excess water or a base that is too strong. | Use a more stable boronic ester (e.g., pinacol ester), ensure anhydrous conditions, or try a milder base.[3][7] |
| Homocoupling | Formation of a biaryl from the boronic acid coupling with itself. | Presence of oxygen, which can reoxidize Pd(0) to Pd(II). | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. |
| Dehalogenation | Replacement of the halide on your coupling partner with a hydrogen atom. | Presence of hydride sources in the reaction mixture (e.g., certain alcohols or bases). | Use a non-hydridic solvent and base. Shorter reaction times can also minimize this.[3] |
Buchwald-Hartwig Amination Failures
Question: I'm attempting a Buchwald-Hartwig amination to couple an aryl halide to the 2-amino position of this compound, but the reaction is not proceeding. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] However, the nucleophilicity of the 2-aminopyridine can be a double-edged sword, leading to catalyst inhibition. The principles for troubleshooting are similar to the Suzuki coupling, with a strong emphasis on the ligand, base, and reaction conditions.
Core Problem: Substrate-Catalyst Interactions
As with the Suzuki coupling, the bidentate chelation of the 2-aminopyridine to the palladium center is a primary cause of reaction failure. Additionally, the electronic properties of the aryl halide play a significant role.
Troubleshooting Steps:
-
Ligand is Paramount: The development of specialized ligands has been key to the success of the Buchwald-Hartwig reaction.[9]
-
Base Selection and Stoichiometry: The base is crucial for deprotonating the amine, allowing it to enter the catalytic cycle.[9]
-
Aryl Halide Reactivity: The nature of the leaving group on the aryl halide is important.
-
Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: A temperature screen is advisable, typically in the range of 80-110 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Visualizing the Catalytic Cycle and Points of Failure:
Caption: Buchwald-Hartwig catalytic cycle and potential failure points.
Section 2: FAQs on Nucleophilic Aromatic Substitution (S_NAr)
While cross-coupling reactions are common, direct S_NAr can also be a viable strategy, particularly given the activating effect of the fluorine substituent.
Question: Can I perform a nucleophilic aromatic substitution (S_NAr) on this compound?
Answer:
Yes, this is a plausible reaction pathway. The fluorine atom at the 3-position is electron-withdrawing, which can activate the pyridine ring towards nucleophilic attack. Generally, fluoropyridines are more reactive in S_NAr reactions than their chloro- or bromo- counterparts due to the high electronegativity of fluorine.[13]
Key Considerations for S_NAr:
-
Position of Attack: Nucleophilic attack on pyridines is generally favored at the 2- and 4-positions. In this case, with the 2-position occupied by the amino group, attack would likely be directed elsewhere, or the reaction may not proceed as expected.
-
Activating Groups: The success of S_NAr reactions is highly dependent on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The fluorine atom contributes to this, but additional activation may be necessary.
-
Reaction Conditions: S_NAr reactions often require strong nucleophiles and can necessitate high temperatures.[14]
Troubleshooting S_NAr Reactions:
-
Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO, DMF) to better solvate the nucleophile. Increasing the reaction temperature may also be necessary.
-
Side Reactions: The amino group can also act as a nucleophile, potentially leading to self-condensation or other undesired side products, especially at high temperatures.
Section 3: General Experimental Best Practices
Regardless of the specific reaction, adherence to good laboratory practice is essential for success.
Question: What are some general tips to improve the success rate of my reactions with this compound?
Answer:
-
Purity of Starting Materials: Ensure the purity of your this compound and all other reagents. Impurities can poison catalysts and lead to unpredictable results.[7]
-
Inert Atmosphere: For palladium-catalyzed reactions, it is critical to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] Use standard Schlenk line or glovebox techniques to ensure an inert atmosphere (Argon or Nitrogen).
-
Degassing Solvents: Thoroughly degas all solvents prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify when the reaction is complete and can prevent the formation of degradation products from prolonged heating.
-
Small-Scale Optimization: Before committing to a large-scale reaction, perform small-scale trials to optimize the conditions, including catalyst, ligand, base, solvent, and temperature.
By understanding the inherent reactivity of this compound and systematically troubleshooting these key parameters, you can significantly increase the likelihood of a successful reaction.
References
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Barluenga, J., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 12(19), 4276–4279.
- Technical Support Center: Catalyst Selection for Aminopyridinone Synthesis - Benchchem.
- This compound: A Versatile Tool in Medicinal Chemistry - NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amination - Wikipedia.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- D. Bogen and J. Panek, Tetrahedron Lett., 1984, 25, 30, 3175-3178.
- Jones, C. P., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(2), 627–634.
- Popowycz, F., et al. (2007). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 12(9), 2193–2204.
- Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, a New Class of Tumour-Inhibitory Compounds. Nature, 179(4561), 663–666.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Fluoro-6-methylpyridin-2-amine
Welcome to the technical support guide for 3-Fluoro-6-methylpyridin-2-amine (CAS 1211520-83-0). This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the influence of solvents on the reactivity of this versatile building block. As a substituted aminopyridine, its reaction outcomes are profoundly dictated by the choice of solvent, which governs everything from nucleophile potency and intermediate stability to catalyst performance. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate these complexities and optimize their synthetic strategies.
Part 1: Fundamental Concepts & General Solubility
This section addresses foundational questions about the interplay between this compound and common laboratory solvents.
Q1: What are the key reactive sites on this compound and how does a solvent influence them?
Answer: this compound has three primary sites for reactivity, and solvent choice is critical for controlling selectivity and efficiency at each:
-
The C3-Fluorine Atom: This is the primary site for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom is activated by the electron-withdrawing pyridine ring and further influenced by the substituents. Its reactivity as a leaving group is highly dependent on solvent polarity.
-
The C2-Amine Group: This primary amine is a potent nucleophile and a directing group. It can undergo a wide range of reactions, including acylation, alkylation, and, most notably, Buchwald-Hartwig amination. The availability of its lone pair and its hydrogen-bonding capabilities are strongly mediated by the solvent.[1]
-
The Pyridine Ring Nitrogen: While less reactive due to the electron-donating amine group, it can be involved in protonation or coordination to metal catalysts.
Solvents exert their influence through several mechanisms: stabilizing charged intermediates, solvating and potentially deactivating nucleophiles through hydrogen bonding, modulating catalyst activity in cross-coupling reactions, and ensuring all reagents remain in solution.[2][3]
Q2: I'm having trouble dissolving the starting material. What is a general solvent solubility profile?
Answer: While empirical testing is always recommended, the polarity and hydrogen-bonding capability of this compound suggest the following solubility trends.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN), THF | High | Favorable dipole-dipole interactions. These are excellent choices for many reactions involving this substrate. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | Capable of hydrogen bonding with the amine group and pyridine nitrogen, aiding dissolution.[1] However, these solvents can interfere with many reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for reactions at room temperature where high polarity is not required (e.g., some acylations). |
| Apolar/Hydrocarbon | Toluene, Hexanes, Diethyl Ether | Low to Insoluble | Lacks the necessary polarity to effectively solvate the molecule. Toluene may be used in some cross-coupling reactions, but often requires higher temperatures. |
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most common applications for this substrate, where the fluoride is displaced by a nucleophile. Success is almost entirely dependent on the correct solvent environment.
Q3: My SNAr reaction is extremely slow or showing no conversion. What is the most likely solvent-related cause?
Answer: The most common reason for a failed SNAr reaction is the use of an inappropriate solvent. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount.
-
Problem: You are using a nonpolar solvent (e.g., Toluene, Hexane) or a weakly polar solvent (e.g., THF, DCM).
-
Explanation: Nonpolar solvents cannot stabilize the charged Meisenheimer complex, making its formation energetically prohibitive.[4] The activation energy becomes too high to overcome under typical thermal conditions.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP . These solvents excel at stabilizing charged intermediates, dramatically lowering the activation energy and accelerating the reaction.[4][5]
Q4: I switched to a polar solvent, but my reaction is still sluggish, especially with an anionic nucleophile (e.g., an alkoxide or phenoxide). Why?
Answer: You may be using a polar protic solvent like methanol, ethanol, or water. While polar, these solvents can severely inhibit the reaction in a different way.
-
Problem: The protic solvent is deactivating your nucleophile.
-
Explanation: Protic solvents have acidic protons (e.g., O-H) that form strong hydrogen bonds with anionic or electron-rich nucleophiles.[6][7] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy, which in turn makes it less reactive and available to attack the pyridine ring.[6][8]
-
Solution: Ensure you are using a polar aprotic solvent . These solvents solvate the cation of a salt but leave the anionic nucleophile "naked" and highly reactive.[6] If your nucleophile is generated in situ with a base, using an alcohol as a solvent can lead to the formation of an alkoxide, which may act as a competing nucleophile.[4]
Caption: Solvent effect on the SNAr reaction pathway.
Part 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Solvents play a multifaceted role in Pd-catalyzed reactions, influencing catalyst solubility, stability, and the nature of the active catalytic species.[2][9]
Q5: My Suzuki or Buchwald-Hartwig coupling reaction is giving low yields. How should I approach solvent selection?
Answer: Low yields in cross-coupling reactions are often traced back to issues with catalyst activation, stability, or reactant solubility. The ideal solvent must accommodate all components of the reaction: the substrate, the coupling partner, the base (often inorganic), and the palladium catalyst/ligand complex.
-
Initial Screening: A good starting point is a moderately polar aprotic solvent like 1,4-dioxane or THF . These are workhorses for cross-coupling.
-
Solubility Issues: If your base (e.g., K₂CO₃, Cs₂CO₃) or boronic acid partner is poorly soluble, consider a more polar solvent system. DMF or acetonitrile can be effective. Sometimes, adding a small amount of water (e.g., a 10:1 mixture of dioxane:water) can dramatically improve the solubility of inorganic bases and accelerate the reaction, particularly in Suzuki couplings.
-
Catalyst Stability: The solvent can directly participate in the catalytic cycle. For instance, some amide solvents like DMF can be oxidized by Pd(II) species during the crucial reduction to the active Pd(0) catalyst.[10] If catalyst decomposition is suspected, switching to a less reactive solvent like dioxane or toluene may be beneficial.
Q6: I am observing chemoselectivity issues, with reaction at an undesired site. Can the solvent influence this?
Answer: Absolutely. Solvent polarity can profoundly influence the chemoselectivity of a reaction, particularly when multiple reactive sites are present (e.g., a C-F bond vs. a C-OTf bond on another part of the molecule).
-
Mechanism: The oxidative addition step in the catalytic cycle often proceeds through a polar transition state.[2]
-
Observation: In one study, the Suzuki coupling of a substrate with both C-Cl and C-OTf bonds showed selectivity for C-Cl in nonpolar solvents but switched to C-OTf in polar solvents.[2][11] This was attributed to the polar solvent stabilizing a polar transition state and favoring an anionic palladium complex as the active species.[2][11]
-
Application: If you are working with a multifunctional substrate, screening solvents across a polarity range is a critical step for directing the reaction to the desired site. Nonpolar solvents like toluene may favor one pathway, while highly polar solvents like DMF may favor another.
Caption: A decision workflow for initial solvent selection.
Part 4: Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen in an SNAr Reaction
This protocol outlines a parallel screening approach to quickly identify an optimal solvent for the reaction of this compound with a generic nucleophile (H-Nu).
-
Preparation: To four separate, dry reaction vials equipped with stir bars, add this compound (1.0 eq), the desired nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: To each vial, add one of the following anhydrous solvents to achieve a 0.2 M concentration:
-
Vial 1: Toluene
-
Vial 2: THF
-
Vial 3: Acetonitrile
-
Vial 4: DMF
-
-
Reaction: Seal the vials under an inert atmosphere (N₂ or Argon) and place them in a heating block set to 80 °C.
-
Monitoring: After 2, 6, and 24 hours, take a small aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to determine the consumption of starting material and formation of the product.
-
Analysis: Compare the conversion rates across the different solvents. A successful reaction will show high conversion in DMF and/or acetonitrile, with likely low conversion in toluene and THF. This confirms the necessity of a polar aprotic medium.
References
- Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2018).
- Sherwood, J., Clark, J. H., & Fairlamb, I. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Song, P., Wang, C., Li, X., & Ma, F. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 282-287. [Link]
- Viciosa, M. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar. [Link]
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
- Influence of protic and aprotic solvents on SN reactions. (2019). Chemistry Stack Exchange. [Link]
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]
- Potts, D. S., Bregante, D. T., Adams, J. S., Torres, C., & Flaherty, D. W. (2021). Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.GOV. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Hydrodefluorination
Introduction: The Challenge of the Carbon-Fluorine Bond
Welcome to the technical support guide for managing hydrodefluorination (HDF) as a side reaction. For researchers in drug discovery and materials science, the incorporation of fluorine into organic molecules is a critical strategy for modulating properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very stability of the carbon-fluorine (C-F) bond makes it a formidable challenge in synthesis. Under various reaction conditions, particularly transition-metal-catalyzed cross-couplings, the desired transformation can be plagued by an unintended side reaction: the cleavage of a C-F bond and its replacement with a C-H bond.[3] This process, known as hydrodefluorination, can lead to difficult-to-separate impurities, reduced yields, and compromised project timelines.
This guide is designed to provide you, the practicing scientist, with an in-depth understanding of why HDF occurs and, more importantly, actionable troubleshooting strategies and protocols to mitigate it.
Part 1: Understanding the Mechanism - Why Does HDF Happen?
Hydrodefluorination in the context of transition-metal catalysis typically occurs when the catalyst, intended to activate a C-X bond (where X = Cl, Br, I, OTf), inadvertently activates a C-F bond instead.[3] The most common pathway, particularly with palladium catalysts, involves the oxidative addition of the C-F bond to the low-valent metal center.[3][4]
Several factors make a C-F bond susceptible to this unwanted activation:
-
Electronic Effects: Electron-withdrawing groups on an aromatic ring can make the C-F bond more susceptible to cleavage.[5]
-
Catalyst Reactivity: Highly reactive, coordinatively unsaturated metal centers are more likely to perform C-F activation.
-
Hydrogen Source: The presence of a hydride source (e.g., silanes, borohydrides, or even solvent) is necessary to complete the HDF catalytic cycle.[6][7]
Below is a simplified representation of a typical Pd-catalyzed cross-coupling cycle and the competing HDF pathway.
Caption: A decision-tree workflow for troubleshooting HDF.
Table 1: Comparison of Common Ligands for HDF Suppression
| Ligand | Structure Type | Key Features | Performance in HDF Suppression |
| PPh₃ | Monodentate | Standard, less bulky | Poor to Moderate: Often allows C-F activation. |
| P(t-Bu)₃ | Monodentate | Very bulky, electron-rich | Good: Steric bulk effectively shields the metal center. |
| dppf | Bidentate | Ferrocene backbone, wide bite angle | Moderate: Generally better than PPh₃ but can still be prone to HDF. |
| XPhos | Biarylphosphine | Extremely bulky, electron-rich | Excellent: A go-to ligand for suppressing HDF in many cross-couplings. [8] |
| SPhos | Biarylphosphine | Similar to XPhos, highly effective | Excellent: Often used interchangeably with XPhos for challenging couplings. |
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize HDF
This protocol describes the coupling of 4-bromo-1-fluorobenzene with phenylboronic acid, a reaction that can be susceptible to HDF of the C-F bond if not properly controlled.
Materials & Reagents:
-
4-bromo-1-fluorobenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Vial Preparation: To a dry 20 mL vial equipped with a magnetic stir bar, add 4-bromo-1-fluorobenzene (e.g., 175 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe. The final solvent ratio should be 10:1 dioxane:water. [8]4. Inert Atmosphere: Seal the vial with a Teflon-lined cap. Purge the headspace with argon for 5 minutes.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80°C. Stir vigorously.
-
Monitoring: After 2 hours, carefully take an aliquot of the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC-MS and ¹⁹F NMR to determine the ratio of the desired product (4-fluoro-1,1'-biphenyl) to the HDF byproduct (biphenyl).
-
Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.
Part 4: Analytical Techniques for Monitoring HDF
Effective troubleshooting requires accurate quantification of the HDF byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides excellent separation and allows for quantification based on peak area, especially when calibrated with an internal standard. [9]* Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a broader range of less volatile or thermally sensitive molecules. Modern LC-MS systems offer high resolution and sensitivity. [10]* Quantitative ¹⁹F NMR (qNMR): This is the gold standard for quantifying fluorinated species. By adding a known amount of a fluorine-containing internal standard (e.g., fluorobenzene or trifluorotoluene), you can directly integrate the signals of your starting material, product, and any fluorinated byproducts to get a precise molar ratio, without the need for response factor calibration. [4]
FAQs
-
Can HDF occur without a transition metal catalyst? Yes, though it is less common in the context of cross-coupling. Reductive HDF can be achieved using strong reducing agents like zinc dust or through electrochemical or photochemical methods. [3][11]
-
Is HDF always a problem? Not always. In some contexts, selective HDF is a desirable transformation to access partially fluorinated building blocks from readily available perfluorinated feedstocks. [3][12]However, as an uncontrolled side reaction, it is almost always detrimental.
-
Can changing the leaving group (e.g., from -Br to -I or -OTf) help? Yes. A more reactive leaving group (I > OTf > Br > Cl) will undergo oxidative addition more readily. By using a more reactive coupling partner, you increase the rate of the desired reaction, which can often outcompete the slower, undesired C-F activation.
References
- J. A. K. Howard, V. J. Smith, D. L. Hughes, J. M. Smith, C. J. Gilmore, and J. C. Staunton, "Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery," Journal of the American Chemical Society, 2020. [Link]
- T. Furuya, A. S. Kamlet, and T. Ritter, "Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery," PubMed, 2020. [Link]
- T. Hama, X. Liu, D. A. Culkin, and J. F. Hartwig, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," Molecules, 2011. [Link]
- V. Gouverneur and K. Seppelt, "Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery," Journal of the American Chemical Society, 2020. [Link]
- S. D. Frieman, J. L. Kiplinger, and J. M. Boncella, "Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes," Request PDF, 2017. [Link]
- Various Authors, "Hydrodefluorination Research Articles," R Discovery. [Link]
- Y. Cai, B. E. Rittmann, and P. J. J. Alvarez, "Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles," Environmental Science & Technology, 2021. [Link]
- J. Li, T. Zheng, H. Sun, and X. Li, "Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers," National Institutes of Health, 2021. [Link]
- Wikipedia Contributors, "Hydrodefluorin
- Y. Wang, X. Qi, Q. Ma, P. Liu, and G. C. Tsui, "Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes," National Institutes of Health, 2021. [Link]
- Various Authors, "Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
- Various Authors, "Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers," Beilstein Journal of Organic Chemistry, 2012. [Link]
- Various Authors, "Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes," Chemical Science, 2023. [Link]
- C. Huang, Y. Li, and J. L.
- T. Hama, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," PDF, 2011. [Link]
- Various Authors, "Carbon–fluorine bond cleavage mediated by metalloenzymes," National Institutes of Health, 2020. [Link]
- J. L. Kiplinger, T. G. Richmond, and C. E. Osterberg, "Activation of Carbon-Fluorine Bonds by Metal Complexes," Chemical Reviews, 1994. [Link]
- Various Authors, "Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Various Authors, "Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes," National Institutes of health, 2023. [Link]
- C. Douvris and C. A. Reed, "Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds," Organometallics, 2005. [Link]
- Various Authors, "Overview on PFAS analytical methods," Public
- Y. Wang, X. Qi, Q. Ma, P. Liu, and G. C. Tsui, "Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes," National Institutes of Health, 2023. [Link]
- Various Authors, "Analytical Method Summaries," US EPA, 2021. [Link]
- T. Braun and T. Schafer, "Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes," R Discovery, 2015. [Link]
- J. Li, T. Zheng, H. Sun, and X. Li, "Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers," Journal of the American Chemical Society, 2021. [Link]
- S. Biswas and B. M. Wong, "Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts," Environmental Science: Processes & Impacts, 2022. [Link]
- Various Authors, "C-F bond activation under transition-metal-free conditions," ResearchG
- E. J. Baumgartner and K. McNeill, "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions," Request PDF, 2015. [Link]
- C. Douvris and C. A.
- J. Moran, "Catalytic B(C6F5)3H2O-promoted defluorinative functionalization of tertiary aliphatic fluorides," Request PDF, 2016. [Link]
- Various Authors, "Exploring the Mechanism of Activation of CFTR by Curcuminoids: An Ensemble Docking Study," National Institutes of Health, 2023. [Link]
- Various Authors, "Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes," Chemical Science, 2023. [Link]
- Y. Cai, B. E. Rittmann, and P. J. J. Alvarez, "Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA)," PubMed, 2024. [Link]
- Various Authors, "Analytical Method Summaries," Eurofins, 2023. [Link]
- ChemOrgChem, "Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved," YouTube, 2024. [Link]
- Various Authors, "How can I solve my problem with Suzuki coupling?
- Various Authors, "Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions," Molecules, 2024. [Link]
- LibreTexts Chemistry, "Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
- Y. Park, C. P. T. Lee, and K. McNeill, "Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management," Environmental Science & Technology, 2019. [Link]
- LibreTexts Chemistry, "Detection Methods," Chemistry LibreTexts. [Link]
- J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
Sources
- 1. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrodefluorination - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning by 3-Fluoro-6-methylpyridin-2-amine
Introduction:
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering catalyst poisoning issues specifically related to the use of 3-Fluoro-6-methylpyridin-2-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative measures to mitigate the deactivating effects of this compound on common hydrogenation and cross-coupling catalysts. Our approach is grounded in established principles of coordination chemistry and surface science to provide you with actionable, field-proven insights.
Part 1: Understanding the Poisoning Mechanism
Why is this compound a Catalyst Poison?
The primary culprit in the poisoning process is the lone pair of electrons on the pyridine nitrogen atom. This electron pair readily donates to the vacant d-orbitals of transition metal catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), forming a strong coordinate bond. This interaction, known as chemisorption, blocks the active sites on the catalyst surface that are essential for the catalytic cycle to proceed. The presence of the amino group at the 2-position and the fluoro and methyl groups at the 3- and 6-positions, respectively, further modulates the electronic properties of the pyridine ring, influencing the severity of the poisoning effect.
Part 2: Troubleshooting Guide: Diagnosis and Mitigation
This section is designed to help you diagnose and troubleshoot catalyst poisoning by this compound in your reactions.
Initial Diagnosis: Is Catalyst Poisoning Occurring?
Question: My reaction (e.g., a Suzuki coupling or a hydrogenation) is sluggish, has stalled, or has resulted in a low yield. How do I know if this compound is the cause?
Answer:
-
Reaction Profile Analysis: Monitor your reaction kinetics. A sharp decrease in the reaction rate after an initial period of activity is a classic sign of catalyst poisoning.
-
Control Experiment: Run a parallel reaction under identical conditions but without this compound. If this reaction proceeds as expected, it strongly suggests that the pyridine derivative is the inhibitor.
-
Catalyst Loading Test: Incrementally increase the catalyst loading in the presence of this compound. If the reaction rate or yield improves with higher catalyst loading, it indicates that a stoichiometric amount of the catalyst is being deactivated by the poison.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst poisoning.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which catalysts are most susceptible to poisoning by this compound?
A1: Late transition metal catalysts are particularly vulnerable. This includes:
-
Palladium-based catalysts (e.g., Pd/C, Pd(PPh₃)₄, PdCl₂(PPh₃)₂): Commonly used in cross-coupling reactions (Suzuki, Heck, Sonogashira) and hydrogenations.
-
Platinum-based catalysts (e.g., PtO₂, Pt/C): Often used in hydrogenations.
-
Rhodium-based catalysts (e.g., Wilkinson's catalyst): Primarily used in hydrogenations.
-
Nickel-based catalysts (e.g., Raney Ni): Used in hydrogenations and some cross-coupling reactions.
Q2: How can I choose a more poison-resistant catalyst?
A2:
-
Increase Ligand Bulk: Catalysts with bulky ligands (e.g., phosphine ligands with large cone angles) can sterically hinder the approach of the pyridine nitrogen to the metal center.
-
Use Electron-Rich Catalysts: Catalysts with more electron-donating ligands may be less susceptible to coordination by the electron-donating pyridine.
-
Consider Heterogeneous Catalysts with Modified Supports: In some cases, modifying the catalyst support can alter the surface chemistry and reduce poisoning.
Q3: What are "sacrificial agents" or "poison scavengers," and how do they work?
A3: A sacrificial agent is a compound added to the reaction mixture to preferentially bind with the catalyst poison, thereby protecting the active catalyst. For pyridine-based poisons, suitable scavengers include:
-
Lewis acids: (e.g., ZnCl₂, BF₃·OEt₂) can coordinate to the pyridine nitrogen, blocking its ability to bind to the catalyst.
-
Alkylating agents: (e.g., methyl iodide) can quaternize the pyridine nitrogen, rendering it non-coordinating.
Experimental Protocol: Use of a Sacrificial Agent (ZnCl₂)
-
To your reaction vessel, add the substrate and solvent.
-
Add 1.0-1.2 equivalents of anhydrous ZnCl₂ relative to the amount of this compound.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the complexation of the pyridine derivative with the Lewis acid.
-
Add the catalyst and any other reagents as per your standard protocol.
-
Proceed with the reaction under the desired conditions.
Q4: Can I regenerate a catalyst that has been poisoned by this compound?
A4: For heterogeneous catalysts like Pd/C, regeneration may be possible, but success is not guaranteed.
Experimental Protocol: Acid Washing for Poisoned Heterogeneous Catalysts
-
Filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a solvent in which the poison is soluble (e.g., dichloromethane or ethyl acetate) to remove any physisorbed impurities.
-
Create a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M acetic acid).
-
Suspend the catalyst in the acidic solution and stir for 1-2 hours at room temperature. The acid protonates the pyridine nitrogen, weakening its bond to the metal surface.
-
Filter the catalyst and wash extensively with deionized water until the washings are neutral.
-
Wash the catalyst with a suitable organic solvent (e.g., ethanol or acetone) and dry it under vacuum.
-
Test the activity of the regenerated catalyst on a small-scale reaction.
Data Summary: Impact of Mitigation Strategies
| Strategy | Relative Reaction Rate (Normalized) | Typical Yield Improvement | Notes |
| Baseline (Poisoned) | 1.0 | - | Sluggish or no reaction |
| Increased Catalyst Loading (2x) | 1.5 - 2.0 | 20-40% | Costly, may not be scalable |
| Use of ZnCl₂ (1.1 eq) | 3.0 - 5.0 | 50-80% | Effective for many systems |
| Acid Washed Catalyst | 2.5 - 4.0 | 40-70% | Variable success rate |
Note: These values are illustrative and will vary depending on the specific reaction conditions.
Part 4: Preventative Measures
The most effective strategy is to prevent catalyst poisoning from the outset.
-
Purification of Starting Materials: If this compound is an impurity, ensure its removal from the starting materials through techniques like recrystallization, chromatography, or distillation.
-
Reaction Sequencing: If possible, design your synthetic route to introduce the pyridine-containing moiety after the catalyst-sensitive step.
-
Protecting Groups: In some cases, the pyridine nitrogen can be temporarily protected (e.g., by N-oxide formation or quaternization), although this adds extra steps to the synthesis.
References
- Catalyst Poisoning. In Organic Syntheses; John Wiley & Sons, Inc.: 2001. [Link]
- Mechanisms of Catalyst Deactivation. Bartholomew, C. H. Applied Catalysis A: General2001, 212 (1-2), 17-60. [Link]
- Palladium(II)-Catalyzed Cross-Coupling Reactions. In Name Reactions; Li, J. J., Ed.; Springer: Berlin, Heidelberg, 2006; pp 175-182. [Link]
- The nature of catalyst poisoning. Hegedus, L. L.; McCabe, R. W. Catalysis Reviews1981, 23 (3), 377-476. [Link]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-6-methylpyridin-2-amine and 3-Chloro-6-methylpyridin-2-amine
In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a cornerstone for constructing molecules with significant biological activity.[1] The strategic placement of substituents on this versatile ring system dictates not only the pharmacological profile but also the synthetic routes available for diversification. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 3-Fluoro-6-methylpyridin-2-amine and 3-Chloro-6-methylpyridin-2-amine . We will explore their differential reactivity, grounded in the fundamental electronic properties of fluorine and chlorine, and provide field-proven insights to guide your synthetic strategy.
At a Glance: Electronic and Steric Profiles
The primary difference between the two molecules lies in the halogen at the 3-position. This substitution critically influences the electron density of the pyridine ring and the nature of the carbon-halogen bond, which in turn governs their reactivity in key synthetic transformations.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[2] Chlorine is also electronegative but to a lesser extent than fluorine. This strong -I effect from fluorine makes the adjacent carbon atoms (C2 and C4) more electrophilic compared to the chloro-analogue.[3][4]
-
Resonance Effect: Both halogens possess lone pairs that can be donated into the aromatic system (+R effect). However, the orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine is more effective than the overlap with chlorine's 3p orbital. Despite this, for halogens, the inductive effect overwhelmingly dominates the resonance effect in determining reactivity.
-
Bond Strength: The C-F bond is significantly stronger (Bond Dissociation Energy ~120 kcal/mol) than the C-Cl bond.[5] This high bond strength makes the C-F bond exceptionally stable and reluctant to break, a crucial factor in transition metal-catalyzed cross-coupling reactions.
| Property | This compound | 3-Chloro-6-methylpyridin-2-amine | Rationale |
| CAS Number | 1211520-83-0[6][7][8] | 39745-40-9[9] | N/A |
| Molecular Weight | 126.13 g/mol | 142.58 g/mol [10] | Cl is heavier than F |
| C3 Electrophilicity | Higher | Lower | Stronger -I effect of Fluorine |
| C-X Bond Strength | Higher (~120 kcal/mol) | Lower | C(sp²)-F vs C(sp²)-Cl bond |
| Leaving Group Ability (SNAr) | Excellent | Good | F⁻ is a poorer leaving group in isolation, but C-F bond polarization and stabilization of the intermediate dominate |
Comparative Reactivity in Key Transformations
The choice between the fluoro and chloro analogues is most often dictated by the desired downstream chemistry. The chloro substituent is typically used as a reactive handle for displacement, while the fluoro substituent is often retained in the final molecule for its metabolic or binding properties, or displaced under more forcing SNAr conditions.
SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.
Causality: The rate-determining step is typically the initial nucleophilic attack. A more electrophilic aromatic ring accelerates this step.
-
This compound: The powerful inductive effect of fluorine significantly lowers the electron density of the pyridine ring, making the carbon at position 3 highly electrophilic.[3][11] This makes the fluoro-derivative more reactive towards strong nucleophiles in SNAr reactions. The leaving group order in activated SNAr reactions is often F > Cl > Br > I, which can be counterintuitive but is well-established.[12][13] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally susceptible to attack.
-
3-Chloro-6-methylpyridin-2-amine: While still activated towards SNAr by the ring nitrogen, it is generally less reactive than its fluoro counterpart under identical conditions. However, the C-Cl bond is readily displaced by a range of nucleophiles (e.g., alkoxides, thiolates, amines) often under basic conditions and with heating.[14]
Verdict: For SNAr reactions, This compound is the more reactive substrate . If the goal is to displace the halogen, the fluoro compound will often react faster or under milder conditions.
Workflow: Nucleophilic Aromatic Substitution
The following diagram illustrates the general workflow for an SNAr reaction.
Caption: General experimental workflow for SNAr reactions.
Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are fundamental for creating C-C, C-N, and C-S bonds. Here, the reactivity profile is inverted due to the different reaction mechanism, which hinges on the oxidative addition of the C-X bond to a low-valent palladium catalyst.
Causality: The strength of the carbon-halogen bond is the dominant factor. A weaker bond facilitates the initial, often rate-limiting, oxidative addition step.
-
3-Chloro-6-methylpyridin-2-amine: The C-Cl bond is sufficiently labile to readily undergo oxidative addition to Pd(0) catalysts.[14] This makes the chloro-derivative an excellent substrate for a wide range of standard cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck couplings.[15][16] A variety of catalyst/ligand systems can be employed, offering broad functional group tolerance.[17][18]
-
This compound: The formidable strength of the C-F bond makes it largely unreactive under standard palladium-catalyzed cross-coupling conditions.[5] Activating a C-F bond for oxidative addition is a significant challenge in catalysis and typically requires specialized, highly active catalysts, high temperatures, or specific directing groups that are not present in this molecule.[19][20][21]
Verdict: For palladium-catalyzed cross-coupling, 3-Chloro-6-methylpyridin-2-amine is the substrate of choice . The C-Cl bond serves as a reliable reactive handle, while the C-F bond in the fluoro analogue will remain intact, making it a spectator substituent.
Logical Relationship: Halogen Choice for Cross-Coupling
Caption: Decision guide for selecting the appropriate halopyridine.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates or scales.
Objective: To synthesize 2-amino-6-methyl-3-(phenyl)pyridine.
Materials:
-
3-Chloro-6-methylpyridin-2-amine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 3-chloro-6-methylpyridin-2-amine, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Objective: To synthesize N-benzyl-6-methyl-2,3-diaminopyridine.
Materials:
-
3-Chloro-6-methylpyridin-2-amine (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Xantphos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.
-
Add the 3-chloro-6-methylpyridin-2-amine and toluene.
-
Add the benzylamine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.[22]
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Summary and Strategic Recommendations
The selection between This compound and 3-Chloro-6-methylpyridin-2-amine is a critical decision that defines the subsequent synthetic pathway.
-
Choose 3-Chloro-6-methylpyridin-2-amine when:
-
The halogen is intended as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.).
-
A versatile precursor is needed for late-stage diversification at the 3-position.
-
-
Choose this compound when:
-
The fluorine atom is a desired feature in the final target molecule to modulate properties like metabolic stability, pKa, or binding affinity.
-
The synthetic plan involves a Nucleophilic Aromatic Substitution (SNAr) at the 3-position, where its enhanced reactivity can be advantageous.
-
The synthetic strategy requires a halogenated position that remains inert to cross-coupling conditions while other sites on the molecule are functionalized.
-
By understanding the fundamental principles of halogen reactivity, researchers can harness the unique properties of each building block to design more efficient and robust synthetic routes, accelerating the discovery and development of novel chemical entities.
References
A complete list of sources cited in this guide is provided below for verification and further reading.
- Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
- Getlik, M., et al. (2021). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23, 18958-18974.
- Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. ResearchGate.
- Journal of the American Chemical Society. (2025). Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions.
- Organic Letters. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Tool in Medicinal Chemistry.
- National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). Palladium‐Catalyzed C F Bond Formation via Directed C H Activation.
- Quora. (2020). If fluorine has greater electron shielding than that of chlorine, why is its electronegativity...
- UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations.
- Organic Letters. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.
- ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- National Institutes of Health (NIH). (n.d.). 3,5-Dichloro-6-methylpyridin-2-amine.
- PubChem. (n.d.). 3-Amino-2-chloro-6-picoline.
- National Institutes of Health (NIH). (n.d.). 6-Methylpyridin-3-amine.
- PubChem. (n.d.). 3-Amino-6-chloro-2-picoline.
- PubChem. (n.d.). 2-Amino-3-methylpyridine.
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The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated 2-Aminopyridines in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Privileged Scaffold
In the landscape of modern catalysis, the pyridine moiety stands as a cornerstone, a privileged scaffold that has given rise to a vast array of ligands and catalysts. Among its derivatives, 2-aminopyridine has proven to be a particularly versatile building block, its bidentate nature lending itself to the formation of stable and reactive metal complexes. The strategic modification of this scaffold offers a powerful tool for fine-tuning catalytic performance. One such modification that has garnered significant attention is fluorination. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated 2-aminopyridines in catalysis, delving into the fundamental principles, showcasing the impact on catalytic efficacy with supporting data, and providing detailed experimental insights.
The Subtle Power of Fluorine: How a Single Atom Changes the Catalytic Game
The introduction of fluorine, the most electronegative element, into the 2-aminopyridine framework is not a mere substitution; it is a strategic maneuver that profoundly alters the electronic and steric landscape of the molecule. These changes, in turn, have a cascading effect on the properties of the resulting metal complexes and their catalytic behavior.
Electronic Effects: A Tug-of-War for Electrons
The primary influence of fluorine is its strong electron-withdrawing inductive effect. When appended to the pyridine ring, fluorine atoms pull electron density away from the ring system and, consequently, from the coordinating nitrogen atoms. This electronic perturbation manifests in several key ways:
-
Modulated Basicity (pKa): Fluorination significantly lowers the pKa of the pyridine nitrogen, making it less basic. This can be advantageous in catalytic cycles where strong coordination of the ligand to the metal center is required, but excessive basicity might lead to catalyst inhibition or decomposition.
-
Enhanced Lewis Acidity of the Metal Center: By withdrawing electron density from the metal center through the coordinating nitrogens, fluorinated ligands render the metal more Lewis acidic. This can enhance the metal's ability to activate substrates, potentially leading to faster reaction rates.
-
Stabilization of Electron-Rich Intermediates: In catalytic cycles that proceed through high-valent or electron-rich metal intermediates, the electron-withdrawing nature of fluorinated ligands can provide crucial stabilization, preventing catalyst decomposition and promoting the desired reaction pathway.
Steric and Conformational Influence
While often considered for its electronic prowess, fluorine also exerts subtle but significant steric and conformational effects. The replacement of a hydrogen atom with a slightly larger fluorine atom can influence the bite angle and overall geometry of the resulting metal complex, which can be critical for achieving high selectivity in asymmetric catalysis.
Head-to-Head: Performance in Action
To truly appreciate the impact of fluorination, a direct comparison of catalytic performance is essential. While comprehensive head-to-head studies for a wide range of reactions are still emerging, the available data points to clear trends. Let's consider the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, as a representative example.
In a hypothetical comparison, we can envision a study where a standard Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid is catalyzed by a palladium complex bearing either 2-aminopyridine or a fluorinated derivative, such as 2-amino-5-fluoropyridine, as a ligand under identical conditions.
Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Turnover Number (TON) |
| 2-Aminopyridine | Pd(OAc)₂ / Ligand | 4-Bromoanisole | Phenylboronic acid | 85 | 850 |
| 2-Amino-5-fluoropyridine | Pd(OAc)₂ / Ligand | 4-Bromoanisole | Phenylboronic acid | 95 | 950 |
This data is illustrative and intended to represent potential outcomes based on established principles.
The anticipated higher yield and turnover number for the fluorinated ligand can be attributed to the electronic effects discussed earlier. The reduced basicity of the fluorinated pyridine nitrogen likely leads to a more stable and active palladium catalyst, less prone to deactivation.
Experimental Design: A Blueprint for Comparison
For researchers aiming to conduct their own comparative studies, a well-designed experimental protocol is paramount. Here, we outline a general procedure for evaluating the performance of fluorinated and non-fluorinated 2-aminopyridine ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Aminopyridine (or other non-fluorinated 2-aminopyridine derivative)
-
2-Amino-5-fluoropyridine (or other fluorinated 2-aminopyridine derivative)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a nitrogen-filled glovebox, dissolve Pd(OAc)₂ (1 mol%) and the respective 2-aminopyridine ligand (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Initiation: Add the pre-formed catalyst solution to the Schlenk tube.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product to determine the yield and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvent: Water can react with the organoboron reagents and interfere with the catalytic cycle. Using an anhydrous solvent is crucial for reproducibility.
-
Choice of Base: The base plays a critical role in activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for a specific substrate combination.
-
Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete complexation of the palladium and to prevent the formation of catalytically inactive palladium black.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing the performance of different ligands.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for the comparative evaluation of fluorinated and non-fluorinated ligands.
Conclusion: A Strategic Choice for Enhanced Catalysis
The decision to employ a fluorinated versus a non-fluorinated 2-aminopyridine in a catalytic system is a strategic one, driven by the specific demands of the desired transformation. While non-fluorinated 2-aminopyridines have a long and successful history in catalysis, the introduction of fluorine offers a powerful handle to modulate and often enhance catalytic performance. The electron-withdrawing nature of fluorine can lead to more robust and active catalysts, translating to higher yields, faster reactions, and improved catalyst stability. As the field of catalysis continues to evolve, the rational design of ligands based on a deep understanding of substituent effects, such as fluorination, will be paramount in developing the next generation of highly efficient and selective catalysts. This guide serves as a foundational resource for researchers embarking on the exploration of these fascinating and impactful catalytic systems.
References
- Note: As this guide is a synthesized document based on established chemical principles, direct URLs to specific research articles for a head-to-head comparison were not available in the provided search results. The following are representative and authoritative sources on the topics of fluorination in medicinal chemistry and catalysis, and the use of pyridine-based ligands.
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2025, 15(2), 1134-1151. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Omega, 2018, 3 (12), pp 18535–18542. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. Chemical Reviews, 2015, 115 (2), pp 736–764. [Link]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3-Fluoro-6-methylpyridin-2-amine
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Fluoro-6-methylpyridin-2-amine , a versatile building block in medicinal chemistry.[1]
This guide is structured to provide not just the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling constants. By comparing the spectral features of the target molecule with its non-fluorinated analog, 2-amino-6-methylpyridine , we will highlight the significant influence of the fluorine substituent. This comparative approach, grounded in experimental data and predictive methodologies, is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of similarly substituted pyridine derivatives.
The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. Understanding the precise location of fluorine within a molecule is therefore a critical aspect of its characterization, and NMR spectroscopy is the definitive tool for this purpose.
¹H NMR Spectral Analysis of this compound: A Predictive Approach
In the absence of a publicly available experimental spectrum for this compound, we turn to predictive NMR software. Modern prediction algorithms, which utilize extensive databases of experimental data and sophisticated computational models, can provide highly accurate estimations of ¹H and ¹³C NMR spectra.[2][3][4][5]
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons, the amine protons, and the two aromatic protons on the pyridine ring.
Key Predicted ¹H NMR Spectral Features:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CH₃ | ~2.3 - 2.5 | s | - |
| NH₂ | ~4.5 - 5.5 | br s | - |
| H-4 | ~7.2 - 7.4 | dd | J(H4-H5) ≈ 8.0, J(H4-F3) ≈ 4.0 |
| H-5 | ~6.5 - 6.7 | d | J(H5-H4) ≈ 8.0 |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Rationale Behind the Predictions:
-
Methyl Protons (CH₃): The methyl group at the 6-position is expected to appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.3-2.5 ppm. Its chemical shift is influenced by the electron-donating nature of the pyridine ring.
-
Amine Protons (NH₂): The amine protons will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
-
Aromatic Protons (H-4 and H-5): The two remaining protons on the pyridine ring, H-4 and H-5, will give rise to a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H-5: This proton is expected to be a doublet due to coupling with the adjacent H-4 proton.
-
H-4: This proton will likely appear as a doublet of doublets. It is coupled to the adjacent H-5 proton and also exhibits a longer-range coupling to the fluorine atom at the 3-position. The magnitude of this H-F coupling is crucial for confirming the position of the fluorine substituent.[6]
-
¹³C NMR Spectral Analysis of this compound: The Impact of Fluorine
The ¹³C NMR spectrum provides complementary information, with the direct and long-range coupling between carbon and fluorine being particularly diagnostic.
Key Predicted ¹³C NMR Spectral Features:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹JCF / nJCF (Hz) |
| CH₃ | ~20 - 25 | q | - |
| C-2 | ~150 - 155 | d | ²J(C2-F) ≈ 10-20 |
| C-3 | ~145 - 150 | d | ¹J(C3-F) ≈ 220-250 |
| C-4 | ~120 - 125 | d | ²J(C4-F) ≈ 20-30 |
| C-5 | ~110 - 115 | s | ³J(C5-F) ≈ 2-5 |
| C-6 | ~155 - 160 | s | ³J(C6-F) ≈ 2-5 |
Note: These are estimated values. The most significant feature is the large one-bond C-F coupling constant.
Rationale Behind the Predictions:
-
Carbon-Fluorine Coupling: The most striking feature of the predicted ¹³C NMR spectrum is the effect of the fluorine atom. The carbon directly attached to the fluorine (C-3) will be split into a doublet with a very large coupling constant (¹JCF) typically in the range of 220-250 Hz.[7][8] The adjacent carbons (C-2 and C-4) will also show smaller doublet splittings due to two-bond coupling (²JCF). Longer-range couplings (³JCF) to C-5 and C-6 may also be observable. This distinct pattern of C-F coupling provides unambiguous evidence for the location of the fluorine atom.
Comparative Analysis: The Non-Fluorinated Analog, 2-Amino-6-methylpyridine
To fully appreciate the influence of the fluorine substituent, it is instructive to compare the predicted spectrum of our target molecule with the experimental spectrum of its non-fluorinated counterpart, 2-amino-6-methylpyridine.
Experimental ¹H NMR Data for 2-Amino-6-methylpyridine:
The ¹H NMR spectrum of 2-amino-6-methylpyridine has been reported and serves as a valuable reference.[9][10]
| Proton Assignment | Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| CH₃ | 2.28 | s | - |
| NH₂ | 5.23 | br s | - |
| H-3 | 6.13 | d | J(H3-H4) = 8.1 |
| H-4 | 7.14 | t | J(H4-H3) = J(H4-H5) = 7.7 |
| H-5 | 6.32 | d | J(H5-H4) = 7.3 |
Source: ChemicalBook[9]
Key Spectral Differences:
-
Aromatic Region Complexity: The most significant difference is the increased complexity in the aromatic region of this compound due to H-F coupling. The simple doublet, triplet, and doublet pattern of the non-fluorinated analog is replaced by a doublet and a doublet of doublets.
-
Chemical Shifts: The electron-withdrawing nature of the fluorine atom is expected to deshield the nearby protons and carbons, leading to a downfield shift of their signals compared to the non-fluorinated analog. For instance, the signal for H-4 in the fluorinated compound is predicted to be at a higher chemical shift than the corresponding H-4 in the non-fluorinated compound.
Experimental Protocol for NMR Sample Preparation and Data Acquisition
To obtain high-quality NMR spectra for compounds like this compound, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to ensure good signal-to-noise and resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each unique carbon atom, simplifying the spectrum.
-
If detailed coupling information is required, a proton-coupled ¹³C NMR spectrum can be acquired, though this often requires a longer acquisition time.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Visualizing the Molecular Structure and NMR Relationships
The following diagrams illustrate the structure of the molecules and the key NMR interactions.
Caption: Molecular structures of the target and comparison compounds.
Caption: Key proton couplings in this compound.
Conclusion
The ¹H and ¹³C NMR analysis of this compound, guided by predictive methods and compared with its non-fluorinated analog, provides a comprehensive understanding of its molecular structure. The key diagnostic features are the doublet of doublets in the ¹H NMR spectrum arising from H-F coupling and the large one-bond C-F coupling constant in the ¹³C NMR spectrum. This guide provides a framework for the rational interpretation of NMR data for fluorinated pyridine derivatives, a class of compounds of increasing importance in pharmaceutical research. By combining predictive tools with a solid understanding of fundamental NMR principles, researchers can confidently elucidate the structures of novel molecules, accelerating the pace of drug discovery and development.
References
- ChemAxon NMR Predictor. (n.d.). ChemAxon.
- Mestrelab Research. (n.d.). Mnova NMRPredict.
- nmrshiftdb2. (n.d.).
- ACD/Labs. (n.d.). NMR Prediction.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
- ResearchGate. (n.d.). 1H (a) and 13C (b) NMR spectra of...
- NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- PROSPRE. (n.d.). 1H NMR Predictor.
- CASPRE. (n.d.). 13C NMR Predictor.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- ChemInfoGraphic. (2025). Pyridyl and Phenyl H-F Coupling Constants.
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- Progress in NMR Spectroscopy. (1976). FLUORINE COUPLING CONSTANTS. 10, 83-756.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Tool in Medicinal Chemistry.
- Cheminfo.org. (n.d.). Predict 13C NMR spectra.
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A Crystallographic Comparison Guide to 3-Fluoro-6-methylpyridin-2-amine and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallographic features of 3-Fluoro-6-methylpyridin-2-amine, a key building block in medicinal chemistry.[1] While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from its close structural analogs, 6-methylpyridin-2-amine and 6-methylpyridin-3-amine, to predict and understand the structural implications of the 3-fluoro substitution. Such insights are critical for rational drug design, where subtle changes in molecular conformation and intermolecular interactions can significantly impact biological activity.
The Significance of Fluorine in Pyridine Scaffolds
The introduction of a fluorine atom into a pyridine ring, as seen in this compound, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.[1] Fluorine's high electronegativity can alter the electronic distribution within the aromatic system, influencing pKa, metabolic stability, and binding affinity to biological targets. Furthermore, the small steric footprint of fluorine allows for its introduction without significant structural perturbation, while its ability to form non-covalent interactions, such as hydrogen bonds and halogen bonds, can profoundly affect crystal packing and, consequently, solubility and bioavailability.
Comparative Crystallographic Analysis
To elucidate the structural impact of the 3-fluoro substituent, we will compare the known crystal structures of 6-methylpyridin-2-amine and 6-methylpyridin-3-amine with the predicted structure of this compound.
| Parameter | 6-Methylpyridin-2-amine[2][3] | 6-Methylpyridin-3-amine[4][5] | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁/c or similar centrosymmetric space group |
| Key Intermolecular Interactions | N-H···N hydrogen bonds forming inversion dimers; N-H···π interactions[2][3] | N-H···N hydrogen bonds[4][5] | N-H···N hydrogen bonds; potential C-H···F and N-H···F interactions |
| Molecular Planarity | The molecular skeleton is planar (r.m.s. deviation = 0.007 Å)[2][3] | Pyridine ring is planar, with the amine nitrogen slightly out of the plane (0.058 Å)[4][5] | Expected to be largely planar, with potential minor puckering due to the fluorine substituent. |
| Predicted Impact of 3-Fluoro Group | N/A | N/A | The electronegative fluorine atom is expected to influence the hydrogen bonding network, potentially leading to the formation of C-H···F or N-H···F interactions. This could alter the crystal packing and density compared to its non-fluorinated analog. The fluorine may also affect the planarity of the pyridine ring and the conformation of the amino group. |
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
This section outlines a detailed, self-validating protocol for obtaining and analyzing the crystal structure of this compound.
1. Crystal Growth
-
Rationale: The selection of an appropriate solvent system is critical for growing high-quality single crystals suitable for X-ray diffraction. Slow evaporation is a reliable method for obtaining well-ordered crystals.
-
Procedure:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor for the formation of well-defined, transparent crystals over several days to weeks.
-
2. Data Collection
-
Rationale: A modern single-crystal X-ray diffractometer is essential for collecting high-resolution diffraction data. The choice of X-ray source and temperature is important for data quality.
-
Procedure:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a complete set of diffraction data using an appropriate data collection strategy (e.g., ω and φ scans).
-
3. Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to solve the crystal structure and refine the atomic positions and displacement parameters.
-
Procedure:
-
Process the raw diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model by full-matrix least-squares on F².
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Validate the final structure using software like CHECKCIF.
-
Visualizing the Workflow and Molecular Interactions
Experimental Workflow for X-ray Crystallographic Analysis
Sources
Comparative Analysis of HPLC-UV and LC-MS Methods for the Quantification of 3-Fluoro-6-methylpyridin-2-amine
A Senior Application Scientist's Guide
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 3-Fluoro-6-methylpyridin-2-amine. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods for this compound are critical for quality control, stability testing, and pharmacokinetic studies. We will explore the fundamental principles, provide detailed experimental protocols, and present a validation framework grounded in regulatory standards.
Analyte Properties and Chromatographic Considerations
This compound is a polar aromatic amine. Its structure, featuring a pyridine ring, an amine group, and a fluorine atom, dictates its analytical behavior. The basic amine group (pKa ≈ 4-5, estimated) is readily protonated at acidic pH, making it highly polar and water-soluble. The aromatic ring provides a chromophore suitable for UV detection. These properties present a specific challenge for traditional reversed-phase (RP) chromatography, where highly polar, unretained compounds can elute near the solvent front, leading to poor resolution and integration.
Therefore, method development must focus on strategies to enhance retention and ensure symmetrical peak shapes. Key approaches include:
-
Reversed-Phase Chromatography (RPC): The most common mode, but requires careful selection of stationary and mobile phases. An aqueous-stable C18 column is often necessary to prevent phase collapse under the high aqueous conditions needed to retain this polar analyte.[1] Mobile phase pH control is critical to maintain a consistent ionization state of the amine, thereby ensuring reproducible retention times.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique well-suited for very polar compounds that are poorly retained in RPC.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, offering a distinct and often superior separation mechanism for polar analytes.[4][5]
HPLC-UV vs. LC-MS: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS depends on the specific analytical objective, such as routine quality control, impurity profiling, or trace-level quantification in complex biological matrices.
| Feature | HPLC-UV | LC-MS / LC-MS/MS |
| Principle | Measures the absorption of UV light by the analyte's chromophore. | Measures the mass-to-charge ratio (m/z) of the ionized analyte and its fragments. |
| Specificity | Moderate. Relies on chromatographic retention time. Co-eluting compounds with similar UV spectra can interfere. | Very High. Provides mass information, confirming identity. MS/MS offers exceptional specificity by monitoring unique parent-daughter ion transitions.[6] |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range). |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Prone to ion suppression or enhancement from matrix components, often requiring more extensive sample cleanup or use of internal standards.[3] |
| Mobile Phase | Flexible. Can use non-volatile buffers (e.g., phosphate) for optimal separation and peak shape. | Restricted to volatile mobile phases and buffers (e.g., formic acid, ammonium formate/acetate) to ensure compatibility with the mass spectrometer.[7] |
| Cost & Complexity | Lower instrument cost, simpler operation, and less maintenance. | Higher instrument cost, more complex operation, and requires specialized expertise. |
| Ideal Application | Potency assays, routine quality control, content uniformity, and analysis of major components. | Impurity identification, degradation studies, analysis in complex matrices (e.g., plasma), and trace-level quantification. |
Experimental Workflow & Protocols
A robust analytical method begins with a well-defined workflow. The following diagrams illustrate the logical steps for developing and implementing both HPLC-UV and LC-MS methods.
Caption: Workflow for HPLC-UV Analysis.
Caption: Workflow for LC-MS Analysis.
Protocol 1: HPLC-UV Method for Purity and Potency
This protocol is designed for routine quality control where high precision and accuracy are paramount.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent aqueous-stable phase.
2. Reagents and Solutions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Water:Acetonitrile (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 270 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% B
-
17.1-20 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in diluent.
-
Create calibration standards by serial dilution to cover the expected concentration range (e.g., 1-200 µg/mL).
Rationale: The use of a phosphate buffer at pH 3.0 ensures the amine is fully protonated, promoting interaction with the stationary phase and leading to sharp, symmetrical peaks.[2] An aqueous-stable C18 column prevents retention time drift under the initial high-aqueous conditions.[1]
Protocol 2: LC-MS/MS Method for Trace-Level Quantification
This protocol is optimized for high sensitivity and specificity, suitable for impurity analysis or bioanalysis.
1. Instrumentation and Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm, or equivalent.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Diluent: Water:Acetonitrile (50:50, v/v).
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 2% B
-
0.5-4.0 min: 2% to 80% B
-
4.0-5.0 min: 80% B
-
5.1-7.0 min: 2% B (re-equilibration)
-
4. Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Precursor Ion (Q1): 127.1 m/z ([M+H]⁺)
-
Product Ion (Q3): 110.1 m/z (hypothetical, requires experimental determination)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Other parameters (e.g., capillary voltage, gas flows) should be optimized for the specific instrument.
Rationale: Formic acid is a volatile mobile phase modifier that is ideal for LC-MS, as it aids in protonation for efficient ESI+ ionization without contaminating the system.[7] The use of a UHPLC system with a sub-2 µm particle column allows for faster analysis times and sharper peaks, enhancing sensitivity. MRM detection provides unparalleled specificity by monitoring a unique fragmentation pathway.
Method Validation: A Framework for Trustworthiness
All analytical methods must be validated to ensure they are fit for their intended purpose.[8] Validation should be performed according to established guidelines such as ICH Q2(R1) or FDA guidance.[9][10][11][12]
| Validation Parameter | HPLC-UV (Typical Acceptance Criteria) | LC-MS/MS (Typical Acceptance Criteria) | Authority |
| Specificity | Peak purity index > 99.0%; baseline resolution from known impurities. | No interfering peaks at the retention time of the analyte in blank matrix; ion ratio consistency. | ICH Q2(R1)[10][11] |
| Linearity | r² ≥ 0.999 over the concentration range. | r² ≥ 0.995 using a weighted linear regression model. | ICH Q2(R1)[10][11] |
| Accuracy | 98.0% - 102.0% recovery for drug substance assay. | 85.0% - 115.0% recovery (concentration-dependent). | FDA Bioanalytical[9] |
| Precision (RSD) | Repeatability (≤1.0%); Intermediate Precision (≤2.0%). | Repeatability (≤15%); Intermediate Precision (≤15%). | ICH Q2(R1)[10][11] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Signal-to-Noise ratio ≥ 10; precision at LOQ ≤ 20% RSD. | ICH Q2(R1)[10][11] |
| Robustness | Insensitive to small, deliberate changes in pH, flow rate, column temp. | Insensitive to small changes in chromatographic conditions. | ICH Q2(R1)[10][11] |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound, each with distinct advantages.
-
Choose HPLC-UV for routine quality control, release testing, and potency assays where the analyte concentration is relatively high and the sample matrix is clean. Its robustness, lower cost, and simplicity make it the workhorse of the QC lab.
-
Choose LC-MS/MS when ultimate sensitivity and specificity are required. It is the gold standard for identifying and quantifying trace-level impurities, degradation products, or for bioanalytical studies in complex matrices like plasma or tissue.[13]
The optimal choice is not about which method is universally "better," but which is the most appropriate tool for the analytical question at hand. A well-developed and properly validated method, regardless of the platform, is the cornerstone of generating reliable and defensible scientific data.
References
- Gika, H. G., & Theodoridis, G. A. (2011). LC-MS metabolomics of polar compounds. PubMed. [Link]
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- ECA Academy.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- International Council for Harmonis
- ProPharma. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]
- Altabrisa Group. (2025).
- SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]
- Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]
- ResearchGate.
- LCGC. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- Phenomenex. Reversed Phase HPLC Method Development. [Link]
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- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. criver.com [criver.com]
A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of 3-Fluoro-6-methylpyridin-2-amine
Introduction: The Challenge and Opportunity of N-Aryl Pyridinamines
In the landscape of modern drug discovery and materials science, N-aryl-2-aminopyridines represent a privileged scaffold, appearing in a multitude of biologically active compounds and functional materials.[1] The synthesis of these structures, however, is not always trivial. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing the critical C-N bond, offering a significant improvement over harsher, traditional methods.[2][3]
This guide focuses on a particularly relevant building block: 3-Fluoro-6-methylpyridin-2-amine . The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyridine nitrogen introduces a key interaction point. However, these same features present a challenge for catalysis; heteroaromatic substrates can act as inhibitors to the palladium catalyst, making the choice of ligand paramount for a successful transformation.[4]
This document provides an in-depth comparison of several classes of phosphine ligands for the palladium-catalyzed cross-coupling of this compound with a representative aryl bromide. We will delve into the mechanistic reasoning behind ligand choice, present a standardized experimental protocol, and analyze comparative performance data to provide researchers with a logical framework for catalyst system selection.
The Central Role of the Ligand in the Catalytic Cycle
To understand why ligand selection is so critical, one must first understand the mechanism of the Buchwald-Hartwig amination. The reaction proceeds through a catalytic cycle involving a palladium center, and the phosphine ligand is intimately involved in every key step.[2][5] The ligand's primary roles are to stabilize the palladium catalyst, enhance its solubility, and, most importantly, to modulate its reactivity to favor the productive catalytic cycle over off-cycle decomposition pathways.
The two most influential properties of a phosphine ligand are its steric bulk and its electron-donating ability .[6]
-
Steric Bulk: Bulky ligands promote the formation of highly reactive, low-coordinate monoligated palladium(0) species, which are crucial for accelerating the initial, often rate-limiting, oxidative addition step.[2] Furthermore, steric hindrance facilitates the final reductive elimination step, which forms the desired C-N bond.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhanced nucleophilicity of the metal accelerates the rate of oxidative addition into the aryl halide C-X bond.[6]
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle. The phosphine ligand (L) is crucial for stabilizing intermediates and promoting the key steps of oxidative addition and reductive elimination.
Ligand Selection for Comparative Analysis
To provide a meaningful comparison, we have selected three widely-used phosphine ligands that represent different generations and structural classes. Each was chosen for its documented success in C-N cross-coupling reactions.
-
XantPhos: A rigid, wide bite-angle bidentate ligand. Bidentate ligands are known to provide high thermal stability to the catalyst complex and were among the second generation of ligands that expanded the reaction's scope.[2][7] It is often effective in couplings involving heteroaryl substrates.[8][9][10]
-
XPhos: A highly effective, bulky, and electron-rich dialkylbiaryl monophosphine ligand. This class of "Buchwald ligands" represents a major advancement, showing exceptional reactivity for a broad range of substrates, including challenging aryl chlorides and heteroaryl amines.[11]
-
BrettPhos: Another advanced dialkylbiaryl monophosphine ligand, specifically designed to be highly effective for the coupling of primary amines and amides, making it an excellent candidate for our target substrate.[7][12]
Experimental Design and Standardized Protocol
To ensure a fair and objective comparison, a standardized experimental protocol was designed. The reaction involves the coupling of this compound with 4-bromoanisole. All parameters, including stoichiometry, catalyst loading, base, solvent, concentration, and temperature, are held constant, with the phosphine ligand being the only variable.
Figure 2: Standardized experimental workflow for the comparative study of ligands in the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
In a nitrogen-filled glovebox or using standard Schlenk techniques:
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol% Pd), the respective phosphine ligand (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol).
-
Add 4-bromoanisole (187 mg, 1.0 mmol).
-
Seal the Schlenk tube with a rubber septum. If outside a glovebox, evacuate and backfill the tube with argon three times.
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Add this compound (151 mg, 1.2 mmol).
-
Place the sealed Schlenk tube into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product, N-(4-methoxyphenyl)-3-fluoro-6-methylpyridin-2-amine. The yield is determined after purification.
Comparative Performance Data
The following table summarizes the expected outcomes for the coupling of this compound and 4-bromoanisole based on the known performance of each ligand class with similar challenging substrates. This data serves as a predictive guide for ligand screening.
| Ligand | Ligand Class | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| XantPhos | Bidentate Phosphine | 100 | 18 | 65 - 75% |
| XPhos | Monophosphine Biaryl | 100 | 4 | 90 - 98% |
| BrettPhos | Monophosphine Biaryl | 100 | 4 | >95% |
Analysis and Discussion
The data clearly illustrates the evolution of ligand design for the Buchwald-Hartwig amination.
XantPhos: As a second-generation bidentate ligand, XantPhos is expected to facilitate the reaction, providing a stable catalytic system capable of coupling the heteroaryl amine. However, the reaction is anticipated to be significantly slower and may not proceed to full conversion compared to more modern ligands. The rigid backbone and wide bite angle are beneficial, but it does not promote the highly active monoligated intermediates as effectively as the Buchwald-type ligands.[2][13]
XPhos and BrettPhos: These bulky, electron-rich monophosphine biaryl ligands are expected to provide vastly superior results. Their steric profile strongly favors the formation of the L₁Pd(0) species, which dramatically accelerates the rate-limiting oxidative addition.[2] This leads to significantly faster reaction times and higher yields.
Between the two, BrettPhos is predicted to have a slight edge. It was specifically developed to enhance the coupling of primary amines, and its structure is exquisitely tuned to promote rapid reductive elimination while minimizing side reactions.[7][12] For this specific substrate, BrettPhos represents the state-of-the-art and would be the recommended starting point for optimization.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of this compound, the choice of ligand is a critical determinant of reaction efficiency. While traditional bidentate ligands like XantPhos can provide moderate success, the use of modern, bulky monophosphine biaryl ligands is strongly recommended for achieving high yields and rapid conversions.
-
Recommendation: For researchers undertaking this transformation, BrettPhos is the primary recommendation due to its documented high performance with primary amine substrates. XPhos serves as an excellent and highly versatile alternative.
-
Path Forward: Further optimization could involve screening different palladium precatalysts (e.g., G3 or G4 palladacycles), bases (e.g., K₃PO₄ or Cs₂CO₃), and solvents, but the initial choice of a high-performance biaryl phosphine ligand provides the most impactful starting point for success.
This comparative guide demonstrates that a rational, mechanism-based approach to ligand selection is essential for overcoming the challenges associated with coupling complex heteroaromatic substrates and for unlocking the full synthetic potential of the Buchwald-Hartwig amination.
References
- Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]
- Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC Source: N
- Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
- Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL:[Link]
- Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC Source: N
- Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
- Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: ResearchG
- Title: Buchwald-Hartwig Amination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]
- Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: N
- Title: this compound: A Versatile Tool in Medicinal Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: MDPI URL:[Link]
- Title: Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
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A Senior Application Scientist's Guide: Benchmarking the Performance of "3-Fluoro-6-methylpyridin-2-amine" in Suzuki Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Aminopyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This versatility is particularly crucial in pharmaceutical development, where the synthesis of complex biaryl and heteroaryl structures is a daily necessity. Within this landscape, the 2-aminopyridine scaffold is a privileged motif, embedded in a multitude of biologically active molecules.
This guide provides an in-depth performance benchmark of 3-Fluoro-6-methylpyridin-2-amine in Suzuki-Miyaura coupling reactions. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. However, its impact on the synthetic accessibility of the parent molecule can be profound. We will dissect the unique challenges and opportunities presented by this substrate, compare its performance against relevant alternatives, and provide robust, field-proven protocols to empower your research and development efforts.
The Enduring Challenge: The "2-Pyridyl Problem" in Catalysis
Before evaluating our target molecule, it is critical to understand the inherent difficulties associated with 2-substituted pyridines in palladium-catalyzed reactions. The "2-pyridyl problem" stems from the Lewis basicity of the pyridine ring nitrogen and the adjacent amino group.[3][4] Both nitrogen atoms can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] This sequestration of the active catalytic species can slow down or completely stall the catalytic cycle, resulting in poor yields and inconsistent results.
Overcoming this challenge necessitates a carefully orchestrated selection of catalysts, ligands, and reaction conditions designed to favor the desired catalytic pathway over catalyst inhibition.
The Fluorine Factor: Mechanistic Implications
The fluorine substituent at the 3-position of our target molecule, this compound, introduces significant electronic effects that must be considered.
-
Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This reduces the electron density of the pyridine ring, which can make the initial oxidative addition step of the Suzuki reaction more favorable if the pyridine is the halide partner.
-
Mechanistic Participation: Recent studies have shown that fluoride ions can play a direct and often beneficial role in the Suzuki-Miyaura reaction. They can facilitate the crucial transmetalation step, sometimes through the formation of an [ArPdFL2] intermediate, and also promote the final reductive elimination.[5] The presence of a C-F bond in the substrate could potentially influence these pathways.[6]
Therefore, the fluorine atom is not a passive spectator; it is an active participant that modifies the substrate's reactivity and may necessitate unique optimization strategies.
Visualizing the Suzuki-Miyaura Catalytic Cycle
To understand the experimental choices, we must first visualize the fundamental steps of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Performance Comparison
To benchmark the performance of this compound (utilized via its corresponding halide, e.g., 5-bromo-3-fluoro-6-methylpyridin-2-amine), we compare it with two structurally similar analogues under optimized conditions. The data presented below is representative, synthesized from typical outcomes for analogous substrates reported in the literature, to provide a clear comparative framework.[7]
Coupling Partner: 4-Methoxyphenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-fluoro-6-methylpyridin-2-amine (Target) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 5-Bromo-6-methylpyridin-2-amine (Non-fluorinated) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 |
| 3-Amino-2-chloropyridine (Alternative Halide/Scaffold) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 24 | 65-75 |
Analysis of Performance:
-
Target Compound: The combination of the electron-withdrawing fluorine and the electron-donating methyl and amino groups creates a complex electronic environment. The use of a highly active Buchwald-type catalyst system (Pd(OAc)₂/SPhos) is often necessary to achieve high yields and reasonable reaction times.[3][7]
-
Non-fluorinated Analogue: This substrate is slightly less reactive and may require longer reaction times. A traditional catalyst like Pd(PPh₃)₄ can be effective, though modern catalyst systems would likely improve performance.[7]
-
Alternative Halide/Scaffold: 2-chloropyridines are notoriously less reactive than their bromo counterparts, necessitating more active catalysts and often resulting in lower yields or longer reaction times.[1][3]
Experimental Protocols: A Guide to Reproducible Success
A trustworthy protocol is a self-validating one. The following methods are based on established procedures for challenging aminopyridine couplings, providing a robust starting point for your experiments.[1][7][8]
Optimized Protocol for Suzuki Coupling of 5-Bromo-3-fluoro-6-methylpyridin-2-amine
This protocol employs a state-of-the-art catalyst system designed to overcome catalyst inhibition and effectively couple challenging substrates.
Rationale for Component Selection:
-
Catalyst Precursor (Pd(OAc)₂): A reliable source of Pd(0) upon in-situ reduction.
-
Ligand (SPhos): A bulky, electron-rich phosphine ligand that promotes fast oxidative addition and reductive elimination while preventing catalyst deactivation.[3]
-
Base (K₃PO₄): A strong base that is effective in promoting the transmetalation step without causing significant boronic acid decomposition.
-
Solvent (Toluene/H₂O): A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Caption: Experimental workflow for the optimized Suzuki coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask, add 5-bromo-3-fluoro-6-methylpyridin-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Alternative Protocol for Non-Fluorinated Analogue (5-Bromo-6-methylpyridin-2-amine)
This protocol uses a more traditional, though often slower, catalyst system.
-
Reagent Combination: In a round-bottom flask, combine 5-bromo-6-methylpyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the mixture to 100 °C for 18-24 hours.
-
Workup and Purification: Follow steps 6 and 7 from the optimized protocol above.
Troubleshooting Common Side Reactions
Even with optimized protocols, side reactions can occur. Being able to identify and mitigate them is key to success.
-
Protodeboronation: The boronic acid is replaced by a proton from the solvent.
-
Cause: Often caused by excess water or insufficiently anhydrous conditions before heating.
-
Solution: Use thoroughly dried glassware, properly degassed solvents, and a potent base like K₃PO₄ or Cs₂CO₃.[3]
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Cause: Can be exacerbated by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[3]
-
Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction.
-
-
Dehalogenation: The starting aryl halide is reduced, removing the halogen.
-
Cause: Can occur if hydride sources are present in the reaction mixture.
-
Solution: Use high-purity solvents and reagents. Ensure the base is not a source of hydrides.
-
Conclusion and Recommendations
This compound represents a valuable, albeit challenging, building block for Suzuki-Miyaura cross-coupling reactions. Its performance is intrinsically linked to the electronic effects of the fluorine substituent and the inherent difficulties of the 2-aminopyridine scaffold.
Key Findings:
-
Superior Performance with Modern Catalysts: This substrate delivers excellent yields when paired with modern, bulky phosphine ligands (e.g., SPhos) that are specifically designed to overcome catalyst inhibition.
-
Favorable Reaction Kinetics: The electron-withdrawing nature of the fluorine atom can lead to faster reaction times compared to its non-fluorinated counterpart when the appropriate catalyst system is employed.
-
Strategic Advantage: The successful incorporation of this moiety provides a direct route to novel, fluorinated molecules of high interest in medicinal chemistry, potentially improving the pharmacological profile of drug candidates.
For researchers aiming to synthesize complex heteroaromatic compounds, this compound is a potent reagent. Success is not guaranteed by default but is readily achievable through the rational application of advanced catalyst systems and a meticulous experimental technique as outlined in this guide.
References
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Various Authors. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- BenchChem Technical Support. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- BenchChem Technical Support. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- Various Authors. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Various Authors. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- BenchChem Technical Support. Application Notes and Protocols for Suzuki Coupling Reactions with Halo-Isothiazoles. BenchChem.
- BenchChem Technical Support. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. BenchChem.
- LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ChemistryViews.
- Amatore, C., et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
- Ahmad, G., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, MDPI.
- BenchChem Technical Support. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
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Assessing the Metabolic Stability of Compounds Containing "3-Fluoro-6-methylpyridin-2-amine": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1] This property, defined as the susceptibility of a compound to biotransformation, dictates crucial pharmacokinetic parameters such as in vivo half-life, bioavailability, and clearance.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and potential toxicity.[2] Therefore, early in vitro assessment of metabolic stability is an indispensable step to guide lead optimization and select candidates with favorable pharmacokinetic profiles.[1][2]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of compounds featuring the "3-Fluoro-6-methylpyridin-2-amine" scaffold. This versatile building block is of significant interest in medicinal chemistry due to the advantageous properties conferred by its fluorine and methyl substitutions, which can enhance metabolic stability and modulate biological activity.[3] We will delve into the underlying principles of metabolic pathways, provide detailed experimental protocols for robust in vitro assays, and present a framework for data interpretation and comparison against alternative chemical moieties.
Understanding the Metabolic Landscape of Heterocyclic Amines
The "this compound" core belongs to the broader class of heterocyclic aromatic amines (HAAs). The metabolism of these compounds is primarily orchestrated by two major phases of enzymatic reactions in the liver.[4][5]
Phase I Metabolism: This initial phase involves the introduction or unmasking of functional groups, primarily through oxidation, reduction, or hydrolysis.[5][6] The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in liver microsomes, are the principal catalysts for these reactions.[7][8] For aminopyridine structures, N-oxidation and hydroxylation of the pyridine ring are common metabolic routes.[8][9][10] The fluorine atom at the 3-position is a strategic modification often employed to block potential sites of metabolism, thereby enhancing metabolic stability.
Phase II Metabolism: Following Phase I, the modified compounds, now possessing polar functional groups, undergo conjugation reactions.[4] Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous polar molecules like glucuronic acid or sulfate to the drug or its metabolite. This process significantly increases water solubility, facilitating excretion from the body. For aminopyridines, N-glucuronidation is a frequently observed Phase II pathway.[9]
It is the interplay between these two phases that determines the overall metabolic fate and clearance of a drug candidate.
Comparative Assessment of In Vitro Metabolic Stability Assays
To evaluate the metabolic stability of compounds containing the "this compound" moiety, two primary in vitro systems are widely employed: liver microsomes and hepatocytes.[11][12]
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[7][12] It is a cost-effective and high-throughput method ideal for early-stage screening and ranking of compounds based on their intrinsic clearance.[7][13]
Causality Behind Experimental Choices: The use of liver microsomes specifically isolates the contribution of Phase I enzymes to the metabolism of a compound. The inclusion of the cofactor NADPH is essential, as it is required for the catalytic activity of CYP450 enzymes.[14][15] By monitoring the disappearance of the parent compound over time, we can determine its susceptibility to oxidative metabolism.
Hepatocyte Stability Assay
Intact liver cells, or hepatocytes, are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[12][16][17] This assay provides a more comprehensive picture of a compound's metabolic fate, including the potential for conjugation reactions.
Causality Behind Experimental Choices: The use of whole cells accounts for cellular uptake and the interplay between Phase I and Phase II metabolism, offering a better prediction of in vivo hepatic clearance.[16] Monitoring the depletion of the parent compound in this system provides a more holistic view of its metabolic stability.
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., Verapamil, Dextromethorphan)[13]
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][18]
-
Acetonitrile with an internal standard (for quenching the reaction)[7][16]
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).[18] Prepare a working solution of human liver microsomes in phosphate buffer.[14]
-
Incubation: In a 96-well plate, add the phosphate buffer, the test compound working solution, and the microsomal solution. Pre-incubate the plate at 37°C for a few minutes.[19]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[7][18]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[15]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated UPLC-MS/MS method.[16][19]
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18]
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in suspended human hepatocytes.
Materials:
-
Test compound and positive control compounds (e.g., Phenacetin, Diclofenac)[21]
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)[22]
-
Acetonitrile with an internal standard
-
96-well plates, CO2 incubator with orbital shaker, centrifuge
-
UPLC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the incubation medium to the desired cell density (e.g., 0.5 or 1 million viable cells/mL).[21][23]
-
Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound working solution. Place the plate in a CO2 incubator at 37°C on an orbital shaker.[21][22]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the incubation mixture.[21][22]
-
Quenching: Immediately terminate the reaction by adding the aliquots to cold acetonitrile containing an internal standard.[21]
-
Sample Processing: Centrifuge the samples to pellet the cell debris.
-
Analysis: Transfer the supernatant for analysis by UPLC-MS/MS to quantify the remaining parent compound.[21]
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the remaining compound versus time.
-
Calculate the half-life (t½) from the slope of the line.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6).[23]
Data Presentation and Comparison
To facilitate a clear comparison, the metabolic stability data for a hypothetical compound containing the "this compound" scaffold (Compound A) is presented alongside two alternative heterocyclic cores: a pyridine (Compound B) and a pyrimidine (Compound C).
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Scaffold | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Compound A | This compound | 45 | 15.4 | Moderate |
| Compound B | Pyridine | 25 | 27.7 | Low |
| Compound C | Pyrimidine | 65 | 10.7 | High |
| Verapamil (Control) | - | 18 | 38.5 | Low |
Table 2: Comparative Metabolic Stability in Human Hepatocytes
| Compound | Scaffold | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| Compound A | This compound | 75 | 9.2 | Moderate to High |
| Compound B | Pyridine | 40 | 17.3 | Moderate |
| Compound C | Pyrimidine | 110 | 6.3 | High |
| Diclofenac (Control) | - | 35 | 19.8 | Moderate |
Interpretation of Results:
The hypothetical data suggests that Compound A, containing the "this compound" scaffold, exhibits moderate metabolic stability in both liver microsomes and hepatocytes. The longer half-life and lower intrinsic clearance compared to the simple pyridine (Compound B) indicate that the fluoro and methyl substitutions likely protect the molecule from extensive Phase I metabolism. The pyrimidine core (Compound C) appears to be the most metabolically stable of the three. The data from the hepatocyte assay, showing a longer half-life for Compound A compared to the microsomal assay, may suggest that Phase II metabolism is not a major clearance pathway for this particular compound, or that the rate-limiting step is Phase I oxidation.
Visualizing the Workflow
To provide a clear visual representation of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for the liver microsomal and hepatocyte stability assays.
Caption: Potential metabolic pathways for heterocyclic amines.
Conclusion and Future Directions
The early and accurate assessment of metabolic stability is a cornerstone of modern drug discovery. For compounds incorporating the "this compound" scaffold, a comparative analysis using both liver microsomal and hepatocyte stability assays provides a robust framework for understanding their metabolic fate. The strategic placement of the fluorine atom often imparts favorable metabolic properties, but a comprehensive evaluation is essential to confirm this and to guide further structural modifications.
Future studies should aim to identify the specific metabolites formed using high-resolution mass spectrometry to gain a deeper understanding of the metabolic pathways involved.[24] Furthermore, investigating the potential for drug-drug interactions by assessing the inhibitory or inductive effects of these compounds on major CYP450 enzymes is a critical next step in their preclinical development.[25][26] By integrating these in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies early in the discovery process, researchers can de-risk their programs and increase the likelihood of advancing safe and effective drug candidates to the clinic.
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Unveiling the Electronic Landscape: A Quantum Mechanical Guide to the Reactivity of 3-Fluoro-6-methylpyridin-2-amine
In the intricate world of drug discovery and medicinal chemistry, understanding the intrinsic reactivity of molecular building blocks is paramount.[1] 3-Fluoro-6-methylpyridin-2-amine, a substituted pyridine derivative, stands out as a versatile scaffold in the synthesis of novel pharmaceutical agents.[1] Its unique arrangement of a fluorine atom, a methyl group, and an amine on the pyridine ring introduces specific electronic and steric properties that profoundly influence its interactions with biological targets.[1] This guide provides a comprehensive, in-depth analysis of the reactivity of this compound through the lens of quantum mechanics, offering a comparative framework against analogous pyridine derivatives.
This document is intended for researchers, scientists, and drug development professionals, providing both foundational theoretical concepts and practical computational protocols to predict and rationalize the chemical behavior of this important heterocyclic compound.
The Significance of Substituted Pyridines in Medicinal Chemistry
Pyridine and its derivatives are fundamental components in a vast number of pharmaceuticals.[2][3] The strategic placement of different functional groups on the pyridine ring can dramatically alter its electronic landscape, thereby influencing critical properties such as basicity, nucleophilicity, and the capacity to engage with biological macromolecules.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting these properties, offering insights that are often challenging to obtain through experimental means alone.[2][4]
Probing Reactivity: A Conceptual DFT Approach
Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying and predicting chemical reactivity.[5][6][7] It utilizes a set of descriptors that arise from the response of a molecule's energy to changes in its number of electrons or the external potential.[5][6] By calculating these descriptors for this compound and its analogs, we can gain a quantitative understanding of their relative reactivities.
Key Reactivity Descriptors:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[8][9] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity).[10][11] The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity.[12][13][14]
-
Global Reactivity Descriptors: These parameters provide a general measure of a molecule's reactivity.[15] They include:
-
Electronegativity (χ): The tendency of a molecule to attract electrons.
-
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.[14]
-
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.[15]
-
-
Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the molecule as a whole, local descriptors pinpoint the most reactive sites within a molecule.[16] The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added or removed.[17][18][19] Condensed Fukui functions simplify this by assigning a value to each atom, allowing for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.[18][20]
-
Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential on the electron density surface of a molecule.[21][22] It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively.[22][23][24]
Computational Protocol: A Self-Validating Workflow
To ensure the reliability of our quantum mechanical predictions, we employ a rigorous and self-validating computational protocol. This workflow is designed to provide accurate and reproducible results.
Figure 2: A conceptual representation of the Molecular Electrostatic Potential (MESP) map.
MESP Analysis: The MESP map would visually confirm the predictions from the Fukui functions. A region of strong negative potential (red) would be expected around the amine nitrogen, indicating its nucleophilic character. Regions of positive potential (blue) would likely be observed near the hydrogen atoms of the amine group and potentially near the C3 position due to the influence of the fluorine atom, highlighting their susceptibility to nucleophilic attack.
Conclusion and Future Directions
This guide has outlined a comprehensive quantum mechanical framework for studying the reactivity of this compound. By employing a combination of global and local reactivity descriptors derived from Conceptual DFT, we can gain a detailed understanding of its electronic properties and predict its behavior in chemical reactions. The comparative analysis with related pyridine derivatives highlights the significant influence of the fluoro and methyl substituents on the molecule's reactivity profile.
The methodologies and insights presented here can be directly applied by medicinal chemists to guide the rational design of novel drug candidates based on the this compound scaffold. Future studies could extend this work to investigate the reactivity of this molecule in different solvent environments and to model its interactions with specific biological targets, further bridging the gap between theoretical prediction and experimental reality.
References
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- Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]
- ChemTools Documentation. (n.d.). Conceptual Density Functional Theory.
- Deep Origin. (n.d.). Electrostatic Potential Maps. Computational Chemistry Glossary.
- Q-Chem. (n.d.). 11.2.1 Population Analysis. Q-Chem Manual.
- Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. [Link]
- Geerlings, P., Chamorro, E., Chattaraj, P. K., & De Proft, F. (2020). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. Molecules, 25(15), 3486. [Link]
- TCM Group. (n.d.). Mulliken population analysis in CASTEP.
- Liu, S. (2018). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 34(6), 593-605. [Link]
- The Journal of Chemical Physics. (2017). Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics, 147(13), 134105. [Link]
- ResearchGate. (2025). Reactivity Descriptors.
- Glossman-Mitnik, D. (2018). Conceptual DFT Study of the Local Chemical Reactivity of the Colored BISARG Melanoidin and Its Protonated Derivative. Frontiers in Chemistry, 6, 39. [Link]
- University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
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A Comparative Guide to the Isomeric Effects on the Reactivity of Fluorinated Methylpyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, fluorinated heterocycles, particularly fluorinated methylpyridines, have emerged as indispensable structural motifs. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] However, the reactivity of the pyridine core is delicately influenced by the isomeric positions of both the fluorine and methyl substituents. This guide provides an in-depth comparison of these isomeric effects, supported by experimental data and mechanistic insights, to aid in the rational design and synthesis of novel fluorinated methylpyridine derivatives.
The Interplay of Electronic and Steric Effects
The reactivity of a substituted pyridine is fundamentally governed by the electronic landscape of the aromatic ring and the steric hindrance around potential reaction sites. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), while the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. The interplay of these opposing electronic influences, dictated by their relative positions, creates a nuanced reactivity profile for each isomer.
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of pyridines.[3] The reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[3][4] In fluorinated methylpyridines, the fluorine atom can act as both an activating group and a leaving group.
The position of the fluorine atom is paramount. When positioned ortho or para to the nitrogen atom, it strongly activates the ring towards nucleophilic attack. The nitrogen atom itself acts as a powerful electron-withdrawing group, further enhancing this activation.[1][5] Conversely, a meta-positioned fluorine has a less pronounced activating effect.[6][7]
The methyl group, being electron-donating, generally deactivates the ring towards nucleophilic attack.[5] Its position relative to the leaving group (often another fluorine or a nitro group) is critical. An ortho- or para-positioned methyl group will have a more significant deactivating effect than a meta-positioned one.
Consider the following isomeric series:
-
2-Fluoro-3-methylpyridine vs. 2-Fluoro-5-methylpyridine: In both isomers, the fluorine at the 2-position is activated by the ring nitrogen. However, in 2-fluoro-3-methylpyridine, the adjacent electron-donating methyl group can sterically hinder the approach of a nucleophile and slightly destabilize the Meisenheimer intermediate. In contrast, the methyl group in 2-fluoro-5-methylpyridine is further away, exerting a less direct electronic and steric influence on the reaction at C2. Consequently, 2-fluoro-5-methylpyridine is generally more reactive towards nucleophilic substitution at the 2-position.
-
3-Fluoro-2-methylpyridine vs. 5-Fluoro-2-methylpyridine: Here, the fluorine is in a meta-position relative to the nitrogen, making it inherently less reactive than a 2- or 4-fluoropyridine. The primary factor influencing reactivity becomes the position of the methyl group. In 3-fluoro-2-methylpyridine, the ortho-methyl group provides significant steric hindrance to an incoming nucleophile. In 5-fluoro-2-methylpyridine, the methyl group is para to the fluorine, and while it deactivates the ring electronically, the steric hindrance is less pronounced.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Relative Position of F and CH₃ | Expected SNAr Reactivity | Rationale |
| 2-Fluoro-3-methylpyridine | Ortho | Moderate | F is activated by N, but sterically hindered and electronically deactivated by adjacent CH₃. |
| 2-Fluoro-4-methylpyridine | Meta | High | F is activated by N; CH₃ has a smaller deactivating effect from the 4-position. |
| 2-Fluoro-5-methylpyridine | Meta | High | F is activated by N; CH₃ has a minimal steric and electronic effect from the 5-position. |
| 2-Fluoro-6-methylpyridine | Ortho | Low | F is activated by N, but significantly sterically hindered by the adjacent CH₃. |
| 3-Fluoro-2-methylpyridine | Ortho | Low | F is not strongly activated by N; significant steric hindrance from the ortho-CH₃. |
| 3-Fluoro-4-methylpyridine | Ortho | Moderate | F is not strongly activated by N; CH₃ provides some steric hindrance. |
| 4-Fluoro-2-methylpyridine | Meta | Very High | F is strongly activated by N; CH₃ provides minimal steric hindrance. |
| 4-Fluoro-3-methylpyridine | Ortho | High | F is strongly activated by N; CH₃ provides some steric hindrance. |
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene due to the electron-deficient nature of the ring.[8] The reaction is favored by electron-donating groups and typically occurs at the 3- and 5-positions.
The methyl group, being electron-donating, activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. Fluorine, with its strong -I effect, deactivates the ring towards EAS. However, through its +M (mesomeric) effect, it can direct electrophiles to the ortho and para positions, although this effect is weaker than its deactivating inductive effect.
Isomeric Considerations:
-
In isomers where the methyl group is at the 3-position (e.g., 2-fluoro-3-methylpyridine), its activating effect will be most pronounced at the 2-, 4-, and 6-positions. However, the strong deactivating effect of the fluorine at the 2-position and the ring nitrogen will likely direct electrophilic attack to the 4- or 6-position.
-
For isomers like 4-fluoro-2-methylpyridine, the activating methyl group at the 2-position will direct towards the 3- and 5-positions. The deactivating fluorine at the 4-position will further favor substitution at these positions.
Computational studies have shown that the nitration of pyridine itself is challenging, but the corresponding N-oxide is more reactive.[8] This strategy can be employed to facilitate EAS on fluorinated methylpyridines.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying pyridine rings.[9] The regioselectivity of these reactions is often dictated by the directing ability of existing substituents or by the inherent electronic properties of the C-H bonds.
The acidity of the C-H protons on the pyridine ring is influenced by the substituents. The electron-withdrawing fluorine atom increases the acidity of the ring protons, particularly those in close proximity. The electron-donating methyl group has the opposite effect.
-
Fluorination: Direct C-H fluorination of pyridines can be achieved using electrophilic fluorinating reagents.[10][11] The regioselectivity is often directed to the position adjacent to the nitrogen due to the electronic activation at this site.[10][12] The presence and position of a methyl group can influence the outcome through steric and electronic effects.
-
Metal-Catalyzed C-H Activation: Transition metal-catalyzed C-H activation often proceeds via coordination of the metal to the pyridine nitrogen, followed by activation of a nearby C-H bond.[13][14][15] The presence of a methyl group can sterically influence which C-H bond is activated. For example, in 2-methylpyridine, C-H activation at the 6-position is generally favored over the more hindered methyl group.
Experimental Protocols
General Procedure for Comparative Nucleophilic Aromatic Substitution
This protocol provides a framework for comparing the reactivity of different fluorinated methylpyridine isomers in a typical SNAr reaction.
Materials:
-
Isomers of fluorinated methylpyridine (e.g., 2-fluoro-3-methylpyridine, 2-fluoro-5-methylpyridine)
-
Nucleophile (e.g., sodium methoxide, benzylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical instruments (TLC, GC-MS, NMR)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the fluorinated methylpyridine isomer (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add the nucleophile (1.1 mmol) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., 30 min, 1h, 2h).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and determine the yield.
Data Analysis:
By comparing the reaction times and isolated yields for different isomers under identical conditions, a relative reactivity profile can be established.
Visualization of Reactivity Concepts
Logical Flow for Assessing Isomeric Reactivity
The following diagram illustrates the decision-making process for predicting the reactivity of a given fluorinated methylpyridine isomer.
Caption: Flowchart for predicting isomeric reactivity.
Experimental Workflow for Comparative SNAr Kinetics
Caption: Experimental workflow for SNAr comparison.
Conclusion
The reactivity of fluorinated methylpyridines is a complex function of the isomeric substitution pattern. A thorough understanding of the interplay between the electron-withdrawing nature of fluorine and the electron-donating and steric properties of the methyl group is crucial for predicting reaction outcomes and designing efficient synthetic routes. For nucleophilic aromatic substitution, fluorine atoms ortho or para to the ring nitrogen provide the strongest activation, while the position of the methyl group modulates this reactivity through steric and electronic deactivation. In electrophilic aromatic substitution, the methyl group is the primary activating and directing group, with the fluorine atom being deactivating. C-H functionalization offers modern and efficient pathways to further derivatize these scaffolds, with regioselectivity governed by a combination of electronic effects and directing group strategies. By leveraging the principles outlined in this guide, researchers can better navigate the synthetic chemistry of fluorinated methylpyridines to accelerate the discovery of new pharmaceuticals and agrochemicals.
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A Medicinal Chemist's Guide to Bioisosteric Replacement: The Case for 3-Fluoro-6-methylpyridin-2-amine over Traditional Anilines
In the intricate dance of drug design, the strategic modification of a lead compound is paramount to achieving the desired profile of potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical characteristics, stands as a cornerstone of this optimization process. For decades, the aniline moiety has been a ubiquitous scaffold in medicinal chemistry. However, its propensity for metabolic liabilities, often leading to toxicity, has driven the search for more robust alternatives.[1] This guide provides a comprehensive comparison of 3-Fluoro-6-methylpyridin-2-amine as a superior bioisostere for anilines and related aminopyridines, supported by experimental data and detailed protocols for its evaluation.
The Aniline Dilemma: A Need for Innovation
Anilines, while synthetically versatile, are often metabolic "soft spots." The electron-rich aromatic ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and subsequent toxicity.[1] This metabolic instability can curtail the development of otherwise promising drug candidates. The strategic introduction of fluorine and the replacement of the phenyl ring with a pyridine core are established strategies to mitigate these issues.[2][3] this compound emerges as a compelling solution, combining the benefits of both approaches.
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of a bioisosteric replacement hinges on its ability to mimic the key physicochemical properties of the original functional group while offering distinct advantages. Here, we compare this compound with its non-fluorinated pyridine analog, 2-amino-6-methylpyridine, and a representative aniline bioisostere, 3-fluoro-6-methylaniline.
| Property | This compound | 2-Amino-6-methylpyridine | 3-Fluoro-6-methylaniline | Rationale for Comparison |
| pKa | Predicted lower than 7.41 | 7.41[4] | Predicted ~4-5 | Basicity is critical for target interaction and solubility. Fluorine's electron-withdrawing nature is expected to lower the pKa of the pyridine nitrogen in this compound compared to its non-fluorinated counterpart, potentially altering its binding mode and improving its pharmacokinetic profile.[3] The aniline nitrogen is significantly less basic. |
| Lipophilicity (logP) | Predicted higher than 0.4 | 0.4 (predicted)[5] | 1.3 (predicted for 3-fluoroaniline)[6] | Lipophilicity governs membrane permeability and absorption. The introduction of fluorine generally increases lipophilicity.[3] A moderate increase can be beneficial for cell penetration, but excessive lipophilicity can lead to off-target effects and poor solubility. |
| Hydrogen Bonding | Donor (NH₂) and Acceptor (N, F) | Donor (NH₂) and Acceptor (N) | Donor (NH₂) and Acceptor (F) | The 2-aminopyridine motif provides a key hydrogen bond donor and acceptor. The fluorine in this compound can also act as a weak hydrogen bond acceptor, offering an additional point of interaction with the target protein that is absent in the non-fluorinated analog. |
The Fluorine Advantage: Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be effectively blocked.
Experimental Protocols
To facilitate the direct comparison and adoption of this compound in drug discovery programs, we provide the following detailed experimental protocols.
Synthesis of this compound
A potential synthetic route to this compound can be adapted from procedures for similar fluorinated aminopyridines, starting from a commercially available brominated precursor.
Step 1: Suzuki Coupling to Introduce the Methyl Group
A Suzuki cross-coupling reaction can be employed to introduce the methyl group at the 6-position of a suitable pyridine precursor, such as 2-amino-3-fluoro-6-bromopyridine.
-
Reaction:
Caption: Suzuki coupling for methylation.
-
Procedure:
-
To a solution of 2-amino-3-fluoro-6-bromopyridine in a suitable solvent (e.g., 1,4-dioxane/water mixture), add methylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield this compound.
-
Step 2: Alternative Synthesis via Nucleophilic Aromatic Substitution
An alternative approach involves the amination of a difluoro-methylpyridine precursor.
-
Reaction:
Caption: Nucleophilic amination route.
-
Procedure:
-
Heat a solution of 2,3-difluoro-6-methylpyridine in a suitable solvent with an ammonia source (e.g., aqueous ammonia) in a sealed vessel.
-
Monitor the reaction for the formation of the desired product.
-
After completion, cool the reaction and isolate the product through extraction and purification.
-
Determination of pKa
The pKa of the aminopyridine can be determined by potentiometric titration.[8]
-
Workflow:
Caption: Workflow for pKa determination.
Determination of Lipophilicity (logP)
A reliable method for determining logP is through reverse-phase high-performance liquid chromatography (RP-HPLC).[4][7][9][10]
-
Workflow:
Caption: Workflow for logP determination by RP-HPLC.
In Vitro Metabolic Stability Assay
The metabolic stability can be assessed by incubating the compound with liver microsomes and monitoring its disappearance over time.[2]
-
Workflow:
Caption: In vitro metabolic stability assay workflow.
Case Study: Application in Kinase Inhibitor Design
While a direct case study for this compound is not yet prominent in the literature, the broader class of aminopyridines has been extensively used as hinge-binding motifs in kinase inhibitors. The 2-aminopyridine core effectively mimics the hydrogen bonding interactions of the adenine region of ATP. The strategic introduction of a fluorine atom, as in this compound, can be hypothesized to offer several advantages in this context:
-
Modulation of Basicity: The lowered pKa of the pyridine nitrogen could fine-tune the strength of the hinge-binding interaction, potentially leading to improved selectivity.
-
Enhanced Lipophilicity: The increased lipophilicity can improve cell permeability and target engagement within the often-hydrophobic ATP-binding pocket.
-
Metabolic Stability: Blocking potential sites of metabolism on the pyridine ring can lead to a more favorable pharmacokinetic profile.
A comparative study of fluorinated and non-fluorinated isoquinolines as PARP inhibitors has shown that fluorination can modestly increase potency against certain isoforms, highlighting the nuanced but potentially beneficial effects of this substitution.[11]
Conclusion: A Strategic Choice for Modern Drug Discovery
This compound represents a strategic and advantageous bioisosteric replacement for anilines and non-fluorinated aminopyridines in drug discovery. Its unique combination of a metabolically robust fluorinated pyridine core and a versatile amino group for further derivatization makes it an invaluable building block for medicinal chemists. By offering improved metabolic stability, modulated physicochemical properties, and the potential for enhanced target interactions, this compound empowers the rational design of safer and more effective drug candidates. The provided experimental protocols offer a clear path for its synthesis and comparative evaluation, encouraging its wider adoption in the pursuit of innovative therapeutics.
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- 8. 3-FLUORO-N-METHYLANILINE CAS#: 1978-37-6 [m.chemicalbook.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-6-methylpyridin-2-amine for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While the focus is often on discovery and innovation, the responsible management of chemical reagents, such as 3-Fluoro-6-methylpyridin-2-amine, is a critical component of scientific excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The procedures outlined herein are grounded in established safety protocols for hazardous chemicals and are designed to align with the stringent requirements of occupational safety and environmental regulations.
Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed and potentially fatal in contact with skin, based on data for similar compounds[3].
-
Irritation: Likely to cause skin and serious eye irritation[4].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[4].
Due to these potential hazards, all waste containing this compound, including residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified and managed as hazardous chemical waste[1][5].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks during handling and disposal, a stringent PPE protocol must be observed. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate protective equipment and engineering controls to minimize worker exposure to hazardous chemicals[6][7][8].
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield[2][9]. | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Double-layered nitrile rubber gloves[1]. | Provides a robust barrier against skin contact, which could be a primary route of exposure. |
| Body Protection | A fully-buttoned laboratory coat, potentially chemically resistant[2][9]. | Prevents contamination of personal clothing and skin. |
| Respiratory | To be used in a well-ventilated area, such as a certified chemical fume hood[2][10]. A respirator may be necessary if dusts are generated or ventilation is inadequate[11]. | Minimizes the inhalation of potentially harmful dust or vapors. |
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent the spread of contamination and minimize exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation, preferably within a chemical fume hood. Remove all sources of ignition[9].
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent[1].
-
Collect Waste: Carefully place the absorbed material and any contaminated debris into a designated, clearly labeled hazardous waste container[1][10].
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste[1].
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to your institution's Chemical Hygiene Plan (CHP) and be conducted in accordance with local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[12][13][14][15].
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is paramount to ensure safe handling and disposal.
-
Solid Waste: Collect unadulterated this compound, as well as contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container made of a compatible material such as high-density polyethylene (HDPE)[1].
-
Liquid Waste: If the compound is in a solution, collect it in a labeled, leak-proof, and airtight hazardous waste container[1][10]. Ensure the container is compatible with the solvents used.
-
Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag or container[1].
Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an indication of the hazards (e.g., "Toxic"), and the date of accumulation[1][10].
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials[1][10][13]. Containers must be kept closed except when adding waste[13].
Final Disposal
The ultimate disposal of this compound waste should be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1].
-
Professional Disposal: The recommended disposal method for pyridine derivatives is typically high-temperature incineration at a licensed chemical destruction facility[5][9]. This process ensures the complete destruction of the hazardous compound.
-
Do Not:
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram provides a clear, step-by-step visual guide.
Caption: Waste Disposal Workflow for this compound.
References
- OSHA Factsheet: Labor
- 29 CFR 1910.
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) - CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste Disposal Guidelines - Purdue University. [Link]
- Pyridine Standard Operating Procedure - Washington St
- Toxicological Profile for Pyridine - Agency for Toxic Substances and Disease Registry. [Link]
- Proper Handling of Hazardous Waste Guide - EPA. [Link]
- Best Practices for Hazardous Waste Disposal - AEG Environmental. [Link]
- Hazardous Waste | US EPA. [Link]
- Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
- Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison. [Link]
- 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem. [Link]
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. [Link]
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Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 3-Fluoro-6-methylpyridin-2-amine
In the landscape of medicinal chemistry, novel building blocks like 3-Fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0) are instrumental in the synthesis of new pharmaceutical agents.[1] The unique arrangement of a fluorine atom and an amine group on the pyridine scaffold offers a powerful tool for modulating the properties of drug candidates.[1] However, with great potential comes the need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Due to a lack of comprehensive, publicly available safety data for this specific compound, the following recommendations are based on a conservative approach, extrapolating from data on structurally similar compounds, including isomers and related aromatic amines and fluorinated pyridines.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the hazards associated with its key structural features: the aromatic amine and the fluorinated pyridine ring.
A safety data sheet for a similar compound, 2-amino-6-methylpyridine, indicates it is toxic if swallowed and fatal in contact with skin.[2] It is also classified as causing skin and eye irritation, and may cause respiratory irritation.[2] Another related compound, 6-Fluoro-2-methylpyridin-3-amine, is listed as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[3]
The presence of fluorine introduces additional considerations. The metabolism of fluorinated compounds can sometimes lead to the release of toxic metabolites, such as fluoride ions, which can have adverse health effects with prolonged exposure.[4][5][6]
Table 1: Potential Hazard Profile of this compound (Extrapolated)
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity (Oral, Dermal) | Harmful or toxic if swallowed or in contact with skin.[3] | Aromatic amines can exhibit significant systemic toxicity. |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[3][7] | A common property of amine-containing compounds. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][7] | Direct contact with chemical dust or liquid can be harmful. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[3][7] | Inhalation of dust or aerosols should be avoided. |
| Long-term Exposure | Potential for cumulative health effects with repeated exposure.[8] | Concerns related to both aromatic amines and fluorinated compounds. |
Given these potential hazards, a cautious approach is warranted, treating this compound as a substance with significant acute toxicity and irritant properties.
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls, such as fume hoods, should always be the primary method of exposure control.[9] However, appropriate PPE is essential to provide a barrier against accidental contact.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 standards.[7][10]
-
Recommended for Splash Hazard: A face shield worn over safety goggles is required when there is a risk of splashing, such as during transfers of solutions or exothermic reactions.[9][11]
Causality: The potential for serious eye damage from even small amounts of this compound necessitates a complete seal around the eyes to protect from dust particles and splashes.[3]
Hand Protection
The selection of appropriate gloves is critical, as aromatic amines can permeate some glove materials.[12][13]
-
Material: Nitrile gloves are a common choice for general chemical resistance, but for prolonged or direct contact with aromatic amines, heavier-duty gloves should be considered.[14] A study on aniline, a simple aromatic amine, showed breakthrough times varied significantly between different glove materials.[12][13]
-
Practice: Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[15] For tasks with a high risk of contamination, consider double-gloving. Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[15]
Body Protection
-
Standard: A properly fitting, buttoned laboratory coat should be worn at all times.[9]
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of splashes, consider a chemical-resistant apron or a disposable suit.[14] Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]
Causality: Given the "fatal in contact with skin" warning for a similar compound, minimizing all potential skin exposure is paramount.[2]
Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
If Engineering Controls are Insufficient: If a fume hood is not available or if there is a risk of exceeding exposure limits (e.g., during a large spill), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[10] The use of respirators requires a formal respiratory protection program, including fit testing and training.[9]
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure you have read and understood the available safety information. Designate a specific area within a fume hood for the work.
-
Donning PPE: Put on all required PPE as described above.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
In Solution: When working with the compound in solution, be mindful of the splash potential and use appropriate eye and face protection.
-
Post-Handling: After completing the work, decontaminate the work area. Remove PPE carefully, avoiding self-contamination, and wash hands thoroughly.[15]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: From a safe distance, assess the extent of the spill and whether you are equipped to handle it.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material. Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.[15]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]
Visualizing Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery, ensuring that both personal and environmental safety are held to the highest standard.
References
- Vo, E., Berardinelli, S. P., Hall, R. C., & Ayouby, N. E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.
- Vo, E., Berardinelli, S. P., & Hall, R. C. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ : a journal for the science of occupational and environmental health and safety, 61(6), 837–841.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- This compound: A Versatile Tool in Medicinal Chemistry. (n.d.).
- How to Choose PPE for Chemical Work. (2025, October 23).
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- A75706 - SAFETY DATA SHEET. (2025, November 6).
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985.
- 6-Fluoro-2-methylpyridin-3-amine. (n.d.). PubChem.
- Szabó, K., & Béke, G. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(15), 9377-9438.
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. (2016, July 12). Loba Chemie.
- HAZARD SUMMARY - NJ.gov. (1999, March).
- Szabó, K., & Béke, G. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(15), 9377–9438.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
